Product packaging for Umbralisib Tosylate(Cat. No.:CAS No. 1532533-72-4)

Umbralisib Tosylate

Cat. No.: B8752720
CAS No.: 1532533-72-4
M. Wt: 743.8 g/mol
InChI Key: KYJWUPZPSXZEPG-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Umbralisib Tosylate is the tosylate form of umbralisib, an orally bioavailable, selective inhibitor of the delta isoform of the 110 kDa catalytic subunit of class I phosphoinositide-3 kinases (PI3K) with potential antineoplastic activity. umbralisib inhibits PI3K and prevents the activation of the PI3K/AKT kinase signaling pathway. This decreases proliferation and induces cell death in susceptible tumor cells. Unlike other isoforms of PI3K, PI3K-delta is expressed primarily in tumor cells and cells of the hematopoietic lineage. The targeted inhibition of PI3K-delta allows for PI3K signaling in normal, non-neoplastic cells. PI3K, an enzyme often overexpressed in cancer cells, plays a crucial role in tumor cell regulation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2021 and is indicated for marginal zone b-cell lymphoma and follicular lymphoma and has 13 investigational indications.
See also: Umbralisib (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H32F3N5O6S B8752720 Umbralisib Tosylate CAS No. 1532533-72-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1532533-72-4

Molecular Formula

C38H32F3N5O6S

Molecular Weight

743.8 g/mol

IUPAC Name

2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one;4-methylbenzenesulfonic acid

InChI

InChI=1S/C31H24F3N5O3.C7H8O3S/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29;1-6-2-4-7(5-3-6)11(8,9)10/h4-16H,1-3H3,(H2,35,36,37);2-5H,1H3,(H,8,9,10)/t16-;/m0./s1

InChI Key

KYJWUPZPSXZEPG-NTISSMGPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Origin of Product

United States

Foundational & Exploratory

Umbralisib Tosylate: A Technical Guide to Its Dual Mechanism of Action in B-Cell Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umbralisib (formerly TGR-1202) is a first-in-class oral, dual inhibitor of Phosphoinositide 3-kinase delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε).[1][2] It was developed to offer a more targeted and tolerable therapeutic option for patients with relapsed/refractory B-cell malignancies by selectively targeting pathways crucial for B-cell proliferation, survival, and trafficking.[3] While it demonstrated meaningful clinical activity, leading to accelerated FDA approval for marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later voluntarily withdrawn from the market due to an increased risk of death observed in the UNITY-CLL clinical trial. This guide provides an in-depth technical overview of Umbralisib's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Core Mechanism of Action: Dual Kinase Inhibition

Umbralisib's unique therapeutic approach stems from its ability to simultaneously inhibit two distinct kinases that are implicated in the pathogenesis of B-cell cancers: PI3Kδ and CK1ε.[4]

Inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ)

The PI3K signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, and survival.[5] The Class I PI3K family consists of four isoforms (α, β, γ, δ). The delta isoform (PI3Kδ) is predominantly expressed in cells of hematopoietic origin and is a central node in the B-cell receptor (BCR) signaling cascade.[1][5] In many B-cell malignancies, the PI3Kδ pathway is dysregulated, driving abnormal B-cell proliferation and survival.[1]

Umbralisib is a potent and highly selective inhibitor of PI3Kδ.[6] By blocking PI3Kδ, Umbralisib prevents the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent inhibition of the PI3K/Akt signaling pathway leads to decreased proliferation and the induction of apoptosis in malignant B-cells.[3][7]

dot

PI3K_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK PI3Kd PI3Kδ SYK->PI3Kd PIP3 PIP3 PI3Kd->PIP3 ATP->ADP PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT pAKT (Active) PDK1->pAKT AKT AKT mTOR mTOR pAKT->mTOR Proliferation Cell Proliferation, Survival, Trafficking mTOR->Proliferation Umbralisib Umbralisib Umbralisib->PI3Kd Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / CK1ε Inhibition cluster_nuc DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1ε) BetaCatenin_p p-β-catenin DestructionComplex->BetaCatenin_p Phosphorylation Proteasome Proteasomal Degradation BetaCatenin_p->Proteasome BetaCatenin β-catenin BetaCatenin->DestructionComplex BetaCatenin_acc β-catenin (Accumulates) Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled DVL DVL Frizzled->DVL DestructionComplex_In Inactive Destruction Complex DVL->DestructionComplex_In Nucleus Nucleus BetaCatenin_acc->Nucleus TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription (e.g., MYC) TCF_LEF->GeneTranscription Umbralisib Umbralisib Umbralisib->DestructionComplex BetaCatenin_acc_nuc β-catenin BetaCatenin_acc_nuc->TCF_LEF WB_Workflow Start B-Cell Lymphoma Cell Culture Treatment Treat with Umbralisib (Dose Response) Start->Treatment Lysis Cell Lysis (+ Phosphatase Inhibitors) Treatment->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDSPAGE SDS-PAGE Quant->SDSPAGE Transfer Transfer to PVDF Membrane SDSPAGE->Transfer Blocking Blocking (5% BSA in TBST) Transfer->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-pAkt Ser473) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection & Imaging SecondaryAb->Detection Analysis Analysis (pAkt vs. Total Akt) Detection->Analysis

References

Dual PI3Kδ/CK1ε Inhibitory Activity of Umbralisib Tosylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib tosylate (formerly TGR-1202) is a novel, orally bioavailable small molecule that exhibits dual inhibitory activity against phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] This unique mechanism of action distinguishes it from other PI3K inhibitors and offers a promising therapeutic approach for hematological malignancies.[2][3] PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell cancers, while CK1ε is implicated in the regulation of oncoproteins.[4] This whitepaper provides an in-depth technical guide on the core pharmacology of this compound, focusing on its dual inhibitory activity, the experimental methodologies used for its characterization, and its effects on relevant signaling pathways.

Physicochemical Properties

This compound is the tosylate salt of umbralisib.[5] It is a white to light brown powder that is freely soluble in dimethyl sulfoxide (DMSO), soluble in methanol, and practically insoluble in water.[6] The amorphous form of umbralisib monotosylate has been characterized and is noted to have a higher intrinsic solubility compared to its crystalline forms.[7]

PropertyValueReference
Molecular FormulaC38H32F3N5O6S[5]
Molecular Weight743.8 g/mol [5]
Ionization Constant (pKa)2.71[6]

Quantitative Analysis of Inhibitory Activity

Umbralisib demonstrates potent and selective inhibition of PI3Kδ and also inhibits CK1ε at clinically relevant concentrations.

In Vitro Inhibitory Activity
TargetAssay TypeIC50/EC50SelectivityReference
PI3Kδ Enzyme AssayIC50: 22.2 nM>1000-fold vs. PI3Kα, >30-50-fold vs. PI3Kβ, >15-50-fold vs. PI3Kγ[8]
Cell-based AssayEC50: 24.3 nM[8]
CK1ε Enzyme AssayEC50: 6.0 µM[9]
CD19+ B-cell Proliferation Human Whole Blood100-300 nM[8]
Clinical Efficacy (UNITY-NHL Phase 2b Trial)

The UNITY-NHL trial (NCT02793583) was a phase 2b study evaluating the efficacy and safety of umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL).[10]

Lymphoma SubtypeOverall Response Rate (ORR)Complete Response (CR)Reference
Marginal Zone Lymphoma (MZL) 49%16%[11]
Follicular Lymphoma (FL) 43%3%[11]

Signaling Pathways

The dual inhibition of PI3Kδ and CK1ε by umbralisib impacts multiple oncogenic signaling pathways.

PI3Kδ Signaling Pathway in B-Cells

PI3Kδ is a crucial mediator of signals downstream of the B-cell receptor (BCR) and other immune receptors. Its activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates downstream effectors like AKT. This pathway is critical for the proliferation, survival, and trafficking of both normal and malignant B-cells.[12][13][14]

PI3K_Signaling BCR BCR SYK SYK BCR->SYK PI3Kd PI3Kδ SYK->PI3Kd PIP3 PIP3 PI3Kd->PIP3  Converts PIP2 PIP2 PIP2->PI3Kd AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Umbralisib Umbralisib Umbralisib->PI3Kd Inhibits

Caption: PI3Kδ Signaling Pathway Inhibition by Umbralisib.

CK1ε Signaling and its Role in Malignancy

Casein Kinase 1 Epsilon (CK1ε) is a serine/threonine kinase involved in various cellular processes, including Wnt signaling and the regulation of oncoprotein translation.[15] Inhibition of CK1ε by umbralisib can lead to the downregulation of key oncogenes like c-MYC, contributing to its anti-cancer activity.[1]

CK1e_Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL Dishevelled (DVL) Frizzled->DVL BetaCatenin_Complex β-catenin Destruction Complex DVL->BetaCatenin_Complex Inhibits CK1e CK1ε CK1e->BetaCatenin_Complex Phosphorylates & Regulates BetaCatenin β-catenin BetaCatenin_Complex->BetaCatenin Leads to Degradation Oncogene_Transcription Oncogene Transcription (e.g., c-MYC) BetaCatenin->Oncogene_Transcription Activates Umbralisib Umbralisib Umbralisib->CK1e Inhibits

Caption: CK1ε Signaling Pathway Inhibition by Umbralisib.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (Luminescent)

This protocol is based on the principles of the ADP-Glo™ or Kinase-Glo™ assays, which measure kinase activity by quantifying the amount of ADP produced or ATP remaining after a kinase reaction.[3][16][17]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Umbralisib dilutions Start->Prepare_Reagents Incubate Incubate Kinase, Substrate, and Umbralisib Prepare_Reagents->Incubate Add_ATP Initiate reaction with ATP Incubate->Add_ATP Kinase_Reaction Kinase Reaction (e.g., 60 min at RT) Add_ATP->Kinase_Reaction Add_Detection_Reagent Add Luminescent Detection Reagent (e.g., ADP-Glo™) Kinase_Reaction->Add_Detection_Reagent Incubate_Detection Incubate for Signal Development (e.g., 40 min at RT) Add_Detection_Reagent->Incubate_Detection Read_Luminescence Read Luminescence on Plate Reader Incubate_Detection->Read_Luminescence Analyze Calculate IC50 Read_Luminescence->Analyze Cell_Viability_Assay_Workflow Start Start Seed_Cells Seed Lymphoma Cell Line in 96-well plate Start->Seed_Cells Treat_Cells Treat cells with serial dilutions of Umbralisib Seed_Cells->Treat_Cells Incubate_Cells Incubate for 72-96 hours Treat_Cells->Incubate_Cells Add_XTT Add XTT Reagent and Electron Coupling Solution Incubate_Cells->Add_XTT Incubate_XTT Incubate for 2-4 hours Add_XTT->Incubate_XTT Read_Absorbance Read Absorbance at 450 nm Incubate_XTT->Read_Absorbance Analyze Calculate % Viability and EC50 Read_Absorbance->Analyze

References

Umbralisib Tosylate: A Deep Dive into its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 11, 2025

Abstract

Umbralisib (TGR-1202), an orally bioavailable kinase inhibitor, has garnered significant attention for its unique dual-inhibitory mechanism targeting phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] This dual activity profile distinguishes it from other PI3K inhibitors and has been a key area of investigation in the treatment of hematological malignancies.[4][5] This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of umbralisib tosylate, offering insights into the chemical moieties crucial for its biological activity. The document summarizes quantitative inhibitory data, details relevant experimental protocols, and utilizes visualizations to illustrate key concepts, serving as a valuable resource for professionals in drug discovery and development. Although initially granted accelerated approval by the FDA for the treatment of relapsed or refractory marginal zone lymphoma and follicular lymphoma, it was later withdrawn from the market due to safety concerns.[5][6]

Introduction: The Dual-Inhibitor Advantage

Umbralisib's therapeutic potential stems from its ability to simultaneously modulate two distinct signaling pathways implicated in cancer cell proliferation, survival, and trafficking.[1][7]

  • PI3Kδ Inhibition: The delta isoform of PI3K is predominantly expressed in hematopoietic cells and plays a critical role in B-cell receptor (BCR) signaling, a pathway often dysregulated in B-cell malignancies.[4] By selectively targeting PI3Kδ, umbralisib disrupts downstream signaling cascades, including the AKT pathway, leading to reduced B-cell proliferation and survival.[8] Umbralisib exhibits high selectivity for the delta isoform over the alpha, beta, and gamma isoforms of PI3K.[9]

  • CK1ε Inhibition: Casein kinase 1 epsilon is involved in the regulation of various cellular processes, including the Wnt/β-catenin pathway and the control of protein translation. Inhibition of CK1ε by umbralisib is thought to contribute to its anticancer effects, potentially through the downregulation of oncoproteins.[1][3]

This dual-inhibitory action offers a multi-pronged attack on cancer cells and has been a focal point in the design and development of next-generation kinase inhibitors.

Core Structure and Pharmacophore of Umbralisib

The chemical structure of umbralisib, (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, reveals a complex arrangement of heterocyclic and aromatic moieties. The core pharmacophore can be dissected into several key regions that are critical for its interaction with the kinase targets.

Figure 1: Chemical Structure of Umbralisib

Caption: Core scaffold of Umbralisib highlighting key functional groups.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive public dataset of umbralisib analogs with corresponding activity is not available, SAR can be inferred from studies on related pyrazolo[3,4-d]pyrimidine-based PI3K inhibitors and general principles of medicinal chemistry.

The Pyrazolo[3,4-d]pyrimidine Scaffold: Hinge Binding

The pyrazolo[3,4-d]pyrimidine core is a well-established "hinge-binder" motif in kinase inhibitors. It mimics the adenine ring of ATP and forms crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket.

  • 4-Amino Group: The amino group at the C4 position is critical for forming a key hydrogen bond with the backbone amide of a valine residue in the hinge region of PI3Kδ. Loss or significant modification of this group is expected to drastically reduce inhibitory activity.

Substitutions on the Pyrazole Ring (C3 Position): Selectivity and Potency

The substituent at the C3 position of the pyrazole ring extends into a hydrophobic pocket of the kinase, and modifications in this region significantly impact both potency and selectivity.

  • 3-Fluoro-4-isopropoxyphenyl Group: This group in umbralisib is crucial for its high potency and selectivity for PI3Kδ. The isopropoxy group likely occupies a hydrophobic pocket, while the fluorine atom can modulate electronic properties and metabolic stability. SAR studies on similar inhibitors suggest that the size and nature of the alkoxy group can be varied to fine-tune selectivity against other PI3K isoforms.

The N1-Substituent: Interaction with the Solvent-Front

The ethyl-chromenone moiety at the N1 position of the pyrazole ring projects towards the solvent-exposed region of the ATP-binding site.

  • (S)-Ethyl Group: The stereochemistry at this position is critical for optimal binding. The (S)-configuration correctly orients the larger chromenone substituent.

  • Chromen-4-one Moiety: This large, planar group likely engages in π-stacking and hydrophobic interactions. The fluorine substitutions on the chromenone and the pendant phenyl ring contribute to improved pharmacokinetic properties and may enhance binding affinity.

Table 1: Inferred Structure-Activity Relationship for Umbralisib Analogs

Modification AreaInferred Impact on PI3Kδ ActivityInferred Impact on CK1ε ActivityRationale
Pyrazolo[3,4-d]pyrimidine Core
Removal/alkylation of 4-amino groupSignificant decreaseLikely decreaseLoss of key hinge-binding hydrogen bond.
C3-Substituent
Variation of the 4-alkoxy groupModulates potency and selectivityUnknownInteraction with a hydrophobic pocket; size and shape are critical.
Removal of 3-fluoro groupPotential decrease in potencyUnknownFluorine can enhance binding through various interactions.
N1-Substituent
Inversion of stereocenterSignificant decreaseLikely decreaseIncorrect orientation of the chromenone moiety.
Modification of the chromenoneModulates potencyUnknownAlters interactions in the solvent-exposed region.
Alteration of fluorine substitutionModulates PK properties and potencyUnknownFluorine can affect metabolic stability and binding affinity.

Quantitative Inhibitory Activity

Umbralisib has demonstrated potent and selective inhibition of PI3Kδ in various assays.

Table 2: In Vitro Inhibitory Activity of Umbralisib

TargetAssay TypeIC50 / EC50Selectivity vs. PI3KαSelectivity vs. PI3KβSelectivity vs. PI3KγReference
PI3Kδ Enzyme Assay22.2 nM (IC50)>1000-fold>30-50-fold>15-50-fold[9]
PI3Kδ Cell-based Assay24.3 nM (EC50)---[9]
CK1ε Cell-based Assay6.0 µM (EC50)---[10]

Signaling Pathways and Experimental Workflows

PI3Kδ Signaling Pathway

The following diagram illustrates the central role of PI3Kδ in B-cell signaling and the point of intervention for umbralisib.

PI3K_Pathway BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk BTK BTK Syk->BTK PI3K PI3Kδ BTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Cell_Survival Cell Survival AKT->Cell_Survival promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Umbralisib Umbralisib Umbralisib->PI3K inhibits

Caption: Simplified PI3Kδ signaling pathway in B-cells.

Experimental Workflow: ADP-Glo™ Kinase Assay for PI3Kδ Inhibition

The ADP-Glo™ Kinase Assay is a common method to determine the potency of kinase inhibitors. The following diagram outlines the general workflow.

ADP_Glo_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis A Prepare PI3Kδ enzyme, substrate (PIP2), and buffer C Add enzyme, substrate, and inhibitor to plate A->C B Serially dilute Umbralisib B->C D Initiate reaction with ATP C->D E Incubate at room temperature D->E F Add ADP-Glo™ Reagent to deplete remaining ATP E->F G Add Kinase Detection Reagent to convert ADP to ATP F->G H Measure luminescence G->H I Generate dose-response curve H->I J Calculate IC50 value I->J

Caption: Workflow for determining PI3Kδ inhibition using the ADP-Glo™ assay.

Detailed Experimental Protocols

PI3Kδ Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the IC50 value of umbralisib against PI3Kδ.

Materials:

  • Recombinant human PI3Kδ (p110δ/p85α)

  • PIP2:PS lipid vesicles

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • DTT

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 50 mM NaCl, 3 mM MgCl2, 2 mM DTT)

  • This compound

  • DMSO

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing PI3Kδ enzyme and PIP2:PS substrate in kinase buffer. The final enzyme and substrate concentrations should be optimized for linear reaction kinetics.

  • Assay Plate Setup: Add the serially diluted umbralisib or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add the kinase reaction mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for PI3Kδ.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

  • Luminescence Reading: Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CK1ε Inhibition Assay (Radiometric Assay)

This protocol describes a general method for measuring CK1ε activity using a radiolabeled substrate.

Materials:

  • Recombinant human CK1ε

  • Casein (dephosphorylated) as a substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound

  • DMSO

  • Phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Reaction Mixture: Prepare a reaction mixture containing kinase assay buffer, casein, and umbralisib at various concentrations or DMSO (vehicle control).

  • Enzyme Addition: Add recombinant CK1ε to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid (e.g., 0.75%) to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Measure the amount of ³²P incorporated into the casein substrate using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition for each umbralisib concentration relative to the vehicle control and calculate the IC50 value by non-linear regression analysis.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its various structural components. The pyrazolo[3,4-d]pyrimidine scaffold serves as a crucial hinge-binding element, while the substituents at the C3 and N1 positions are key determinants of potency and selectivity. The dual inhibition of PI3Kδ and CK1ε presents a unique therapeutic strategy, and a thorough understanding of the SAR is essential for the design of future kinase inhibitors with improved efficacy and safety profiles. The experimental protocols provided herein offer a framework for the continued investigation and characterization of umbralisib and its analogs. Further research focusing on the systematic modification of the umbralisib scaffold and the comprehensive profiling of the resulting analogs against both PI3Kδ and CK1ε will be invaluable in advancing the field of targeted cancer therapy.

References

The Rise and Fall of Umbralisib (TGR-1202): A Technical Deep Dive into a Dual PI3Kδ/CK1ε Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

TGR-1202 (Umbralisib) , a once-promising oral agent in the landscape of hematological malignancy treatment, represents a compelling case study in modern drug discovery and development. As a highly selective, next-generation dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), its trajectory from discovery to accelerated FDA approval and subsequent voluntary withdrawal offers valuable insights for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of Umbralisib's history, from its chemical synthesis and preclinical evaluation to its clinical trial performance and the ultimate safety concerns that led to its market removal.

Discovery and Medicinal Chemistry

Umbralisib, also known as TGR-1202, was discovered by Rhizen Pharmaceuticals and subsequently licensed to TG Therapeutics for clinical development.[1] It was designed as a next-generation PI3Kδ inhibitor with a distinct chemical structure aimed at improving the safety profile compared to first-generation PI3K inhibitors, which were often hampered by significant toxicities.[2][3]

Chemical Synthesis

The synthesis of Umbralisib, chemically named (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, is detailed in U.S. Patent No. 9,150,579.[4] The synthesis is a multi-step process culminating in the formation of the final active pharmaceutical ingredient.

Preclinical Development

The preclinical evaluation of Umbralisib established its dual mechanism of action and its potential as a therapeutic agent for B-cell malignancies.

Mechanism of Action

Umbralisib is a potent and selective inhibitor of two distinct kinases:

  • PI3Kδ: This kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies, promoting cell proliferation, survival, and trafficking.[5][6] By inhibiting PI3Kδ, Umbralisib disrupts this signaling cascade.

  • CK1ε: This kinase is involved in the regulation of oncoprotein translation, including proteins like MYC, which are crucial for cancer cell growth and survival.[3][7] The dual inhibition of both PI3Kδ and CK1ε was hypothesized to provide a synergistic anti-cancer effect and potentially a more favorable safety profile.[3][7]

In Vitro Studies

Biochemical assays were performed to determine the inhibitory activity of Umbralisib against a panel of kinases. These assays typically involve incubating the purified kinase with its substrate and ATP, and then measuring the resulting phosphorylation in the presence of varying concentrations of the inhibitor.

Experimental Protocol: In Vitro Kinase Assay (General)

A common method for assessing kinase activity is a luminescence-based assay that quantifies ATP consumption.

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase (e.g., PI3Kδ), its lipid substrate (e.g., PIP2), and a specific buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA).[8]

  • Inhibitor Addition: Umbralisib is added to the reaction mixture at various concentrations.

  • Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: A reagent such as ADP-Glo™ is added, which converts the ADP generated from the kinase reaction into a luminescent signal.[8] The intensity of the light is proportional to the kinase activity.

  • Data Analysis: The concentration of Umbralisib that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

The effect of Umbralisib on the viability and proliferation of cancer cell lines was assessed using cell-based assays.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Lymphoma cell lines (e.g., Multiple Myeloma resistant (MM-1R) or sensitive (MM-1S) cells) are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere overnight.[11]

  • Compound Treatment: The cells are treated with various concentrations of Umbralisib and incubated for a specified period (e.g., 96 hours).[11]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.[9] Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals.[9][12]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the EC50 value (the concentration that causes a 50% reduction in cell viability) is determined.

In Vivo Studies

The anti-tumor efficacy of Umbralisib was evaluated in animal models, typically using xenografts where human cancer cells are implanted into immunocompromised mice.

Experimental Protocol: Murine Xenograft Model

  • Cell Implantation: Human lymphoma cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOD/SCID or NSG mice).[13][14]

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomized into treatment and control groups. The treatment group receives Umbralisib orally at a specified dose and schedule.[15]

  • Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors are then excised and may be used for further analysis.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from the preclinical evaluation of Umbralisib.

Table 1: In Vitro Kinase Inhibitory Activity of Umbralisib

KinaseIC50 / EC50 (nM)Selectivity vs. PI3KδReference
PI3Kδ 22.2-[11][16]
PI3Kα >22,200>1000-fold[11]
PI3Kβ >666 - 1110>30-50-fold[11]
PI3Kγ >333 - 1110>15-50-fold[11]
CK1ε 6,000-[15]

Table 2: Preclinical Pharmacokinetic Parameters of Umbralisib in Rats

ParameterValueReference
Tmax 3.67 ± 0.52 h[17]
Cmax 283.80 ± 84.71 ng/mL[17]
AUC0→∞ 5416.67 ± 1451.85 ng/mL*h[17]
CLz/F 3.23 ± 0.81 L/h/kg[17]

Clinical Development and Trial Results

Umbralisib underwent a comprehensive clinical development program, primarily focusing on relapsed/refractory B-cell malignancies.

Phase 1 Studies

Early-phase trials established the safety, tolerability, and recommended Phase 2 dose of Umbralisib. These studies demonstrated a manageable safety profile, with lower rates of the immune-mediated toxicities that were characteristic of earlier PI3K inhibitors.[18]

Pivotal Phase 2b UNITY-NHL Trial

The UNITY-NHL (NCT02793583) trial was a multicenter, open-label study that evaluated the efficacy and safety of Umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma (iNHL), including marginal zone lymphoma (MZL) and follicular lymphoma (FL).[16][19][20] The trial met its primary endpoint of overall response rate (ORR).[21][22]

Table 3: Efficacy Results from the UNITY-NHL Trial

IndicationOverall Response Rate (ORR)Complete Response (CR)Reference
Marginal Zone Lymphoma 49%16%[1][23]
Follicular Lymphoma 43%3%[1][23]
Phase 3 UNITY-CLL Trial

The UNITY-CLL (NCT02612311) trial was a Phase 3 study evaluating Umbralisib in combination with the anti-CD20 monoclonal antibody ublituximab (a combination referred to as U2) in patients with chronic lymphocytic leukemia (CLL).[14] The trial met its primary endpoint, demonstrating a significant improvement in progression-free survival (PFS) compared to the control arm of obinutuzumab plus chlorambucil.[14][23]

Table 4: Progression-Free Survival in the UNITY-CLL Trial

Treatment ArmMedian PFS (months)Hazard Ratio (HR)p-valueReference
Umbralisib + Ublituximab (U2) 31.90.546<0.0001[23]
Obinutuzumab + Chlorambucil 17.9--[23]

FDA Approval and Subsequent Withdrawal

Based on the positive results from the UNITY-NHL trial, Umbralisib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for the treatment of adult patients with relapsed or refractory marginal zone lymphoma (MZL) who have received at least one prior anti-CD20-based regimen, and for adult patients with relapsed or refractory follicular lymphoma (FL) who have received at least three prior lines of systemic therapy.[24]

However, in February 2022, the FDA issued a safety alert regarding a possible increased risk of death in patients receiving Umbralisib, based on an updated analysis of overall survival (OS) data from the UNITY-CLL trial which showed an increasing imbalance in favor of the control arm.[23] Following this, in April 2022, TG Therapeutics voluntarily withdrew the Biologics License Application (BLA) and supplemental New Drug Application (sNDA) for the U2 combination in CLL and also voluntarily withdrew Umbralisib from the market for its approved indications in MZL and FL.[23]

Pharmacokinetics and Safety Profile

Pharmacokinetics

Umbralisib is orally administered and exhibits a pharmacokinetic profile that allows for once-daily dosing.[3]

Table 5: Human Pharmacokinetic Parameters of Umbralisib

ParameterValueReference
Tmax ~4 hours[9]
Protein Binding >99.7%[9]
Metabolism CYP2C9, CYP3A4, CYP1A2[9]
Elimination Half-life ~91 hours[9]
Apparent Clearance 15.5 L/h[9]
Volume of Distribution 312 L[9]
Excretion ~81% in feces (17% unchanged), ~3% in urine[9]
Safety and Tolerability

The integrated safety analysis of Umbralisib from four clinical trials in patients with relapsed/refractory lymphoid malignancies showed that the most common adverse events were diarrhea, nausea, and fatigue.[3] While the safety profile was initially considered favorable compared to first-generation PI3K inhibitors, the long-term follow-up from the UNITY-CLL trial raised significant safety concerns that ultimately outweighed its benefits.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by Umbralisib and a typical experimental workflow for screening kinase inhibitors.

PI3K_Signaling_Pathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3Kd PI3Kδ SYK->PI3Kd Activation PIP3 PIP3 PI3Kd->PIP3 Phosphorylation Umbralisib Umbralisib Umbralisib->PI3Kd Inhibition PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3Kδ Signaling Pathway in B-Cells.

CK1e_Signaling_Pathway CK1e CK1ε Translation Protein Translation CK1e->Translation Promotion Umbralisib Umbralisib Umbralisib->CK1e Inhibition Oncogenes Oncogene mRNA (e.g., MYC) Oncogenes->Translation Oncoproteins Oncoproteins Translation->Oncoproteins TumorGrowth Tumor Growth Oncoproteins->TumorGrowth

Caption: CK1ε Signaling Pathway in Cancer Cells.

Kinase_Inhibitor_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_clinical Clinical Trials Biochemical Biochemical Assays (e.g., Kinase Activity) Hit Hit Identification Biochemical->Hit CellBased Cell-Based Assays (e.g., Viability, Proliferation) Lead Lead Optimization CellBased->Lead Xenograft Xenograft Models Toxicity Toxicology Studies Xenograft->Toxicity Candidate Clinical Candidate Toxicity->Candidate Phase1 Phase 1 (Safety, Dosing) Phase2 Phase 2 (Efficacy, Safety) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval Start Compound Library Start->Biochemical Hit->CellBased Lead->Xenograft Candidate->Phase1

Caption: Kinase Inhibitor Discovery and Development Workflow.

Conclusion

The story of Umbralisib (TGR-1202) is a powerful reminder of the complexities and challenges inherent in cancer drug development. While its dual inhibition of PI3Kδ and CK1ε showed significant promise in preclinical and early clinical studies, leading to an accelerated FDA approval, the emergence of long-term safety signals ultimately led to its withdrawal from the market. This case underscores the critical importance of long-term follow-up in clinical trials, even for drugs with seemingly favorable early safety profiles. For researchers and drug developers, the journey of Umbralisib provides a rich dataset and valuable lessons for the future design and evaluation of targeted cancer therapies.

References

An In-depth Technical Guide to the Chemical Synthesis and Purification of Umbralisib Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of Umbralisib Tosylate, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε). This document outlines a high-level synthetic strategy based on available literature, details purification and analytical methodologies, and presents key quantitative data. Additionally, it illustrates the signaling pathways of Umbralisib's molecular targets and provides a workflow for its analysis. It is important to note that while this guide is comprehensive, specific details of the synthesis, particularly reaction yields and precise conditions for each step, are based on fragmented public domain information and may not represent the optimized, proprietary manufacturing processes.

Introduction

Umbralisib, with the chemical name (S)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, is a targeted kinase inhibitor.[1] It was developed for the treatment of certain hematological malignancies.[2] The tosylate salt form of Umbralisib enhances its pharmaceutical properties. This guide is intended to provide researchers with a technical foundation for the synthesis, purification, and analysis of this compound.

Signaling Pathways of Umbralisib

Umbralisib exerts its therapeutic effects through the dual inhibition of PI3Kδ and CK1ε.[3] The PI3Kδ pathway is crucial for B-cell receptor signaling and is often dysregulated in B-cell malignancies.[4] CK1ε is implicated in the pathogenesis of various cancers, including lymphoid malignancies.[5]

PI3K_pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Umbralisib Umbralisib Umbralisib->PI3K_delta inhibits

Caption: PI3Kδ Signaling Pathway Inhibition by Umbralisib.

CK1e_pathway Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled CK1e CK1ε Dishevelled->CK1e Beta_Catenin_Complex β-catenin Destruction Complex CK1e->Beta_Catenin_Complex phosphorylates Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin leads to degradation of Gene_Transcription Oncogenic Gene Transcription Beta_Catenin->Gene_Transcription translocates to nucleus Umbralisib Umbralisib Umbralisib->CK1e inhibits

Caption: CK1ε Signaling Pathway Inhibition by Umbralisib.

Chemical Synthesis of this compound

The synthesis of Umbralisib is a multi-step process involving the construction of the pyrazolo[3,4-d]pyrimidine core, followed by coupling with the chromenone moiety. The final step is the formation of the tosylate salt.

High-Level Synthetic Scheme

The synthesis can be broadly divided into the preparation of key intermediates and their subsequent coupling. The core structure is a 4-aminopyrazolo[3,4-d]pyrimidine.[6][7][8]

Experimental Protocol (High-Level Overview)

A complete, detailed, step-by-step experimental protocol for the synthesis of Umbralisib is not fully available in the public domain. The following represents a high-level workflow based on fragmented information from patents and publications.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis Start_A Pyrazolo[3,4-d]pyrimidine Core Synthesis Coupling Coupling of Intermediates Start_A->Coupling Start_B Chromenone Moiety Synthesis Start_B->Coupling Purification_Free_Base Purification of Umbralisib Free Base Coupling->Purification_Free_Base Salt_Formation Tosylate Salt Formation Purification_Free_Base->Salt_Formation Final_Purification Final Purification and Drying Salt_Formation->Final_Purification

Caption: High-Level Synthetic Workflow for this compound.

Step 1: Synthesis of the Pyrazolo[3,4-d]pyrimidine Core This typically involves the cyclization of a substituted pyrazole precursor.

Step 2: Synthesis of the Chromenone Moiety The substituted chromenone fragment is prepared separately.

Step 3: Coupling Reaction The pyrazolo[3,4-d]pyrimidine core is coupled with the chromenone moiety.

Step 4: Formation of this compound The purified Umbralisib free base is reacted with p-toluenesulfonic acid (PTSA) to form the tosylate salt.[9] One method involves dissolving the free base and PTSA in separate portions of a solvent like ethyl acetate, followed by mixing and stirring to induce precipitation of the crystalline salt.[9]

Purification and Analysis

Purification

Purification of the final compound and intermediates is crucial to ensure high purity.

Column Chromatography: This technique is mentioned for the purification of the crude product. The choice of stationary phase (e.g., silica gel) and mobile phase (e.g., a gradient of ethyl acetate and petroleum ether) would be critical.

Crystallization: The tosylate salt formation itself is a purification step, as the crystalline salt precipitates from the solution, leaving impurities behind.

Analytical Methods

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a key method for assessing the purity of this compound.

Table 1: RP-HPLC Method Parameters

Parameter Value
Column Waters X-Terra RP-18 (150x4.6mm, 3.5µ)[10]
Mobile Phase Acetonitrile and Ammonium formate buffer (pH 3.0 with OPA) (50:50 v/v)[10]
Flow Rate 1.0 mL/min[10]
Detection UV at 225 nm[10]

| Injection Volume | 10 µL[10] |

Ultra-Performance Liquid Chromatography (UPLC): A UPLC method has also been developed for the quantification of Umbralisib.

Table 2: UPLC Method Parameters

Parameter Value
Column Kinetex (100 × 4.6 mm, 2.6 µm)[11]
Mobile Phase 0.1% formic acid: acetonitrile (40:60 v/v)[11]
Flow Rate 1.0 mL/min[11]
Detection UV at 219 nm[11]
Retention Time 1.554 minutes[11]

| Linearity Range | 2–30 µg/mL (R² = 0.999)[11] |

Quantitative Data

The following table summarizes available quantitative data for Umbralisib.

Table 3: Quantitative Characterization of Umbralisib

Parameter Value Source
PI3Kδ Inhibition (EC50) 22.2 nM [5]
CK1ε Inhibition (EC50) 6.0 µM [5]
HPLC Purity 99.21% [1]

| Chiral Purity (S:R) | 99.64:0.36 |[1] |

Experimental Protocols

Preparation of Amorphous Umbralisib Monotosylate from Crystalline Form

This protocol describes the conversion of crystalline this compound (Form I) to an amorphous form.

Method 1: Dry Grinding [9]

  • Dry crystalline this compound (Form I) under vacuum at approximately 40 °C for at least 3 days to remove residual solvent.[9]

  • Grind approximately 30 mg of the dried salt manually using a mortar and pestle for about 3 minutes.[9]

  • The resulting powder is identified as amorphous by X-ray powder diffraction (XRPD).[9]

Method 2: Solvent Evaporation [9]

  • Dissolve approximately 470 mg of crystalline this compound (Form I) in about 20 mL of methanol at approximately 50 °C.[9]

  • Evaporate the solvent by placing the solution under vacuum in an oven at approximately 40 °C overnight.[9]

  • The resulting solid is identified as amorphous Umbralisib monotosylate by XRPD.[9]

RP-HPLC Sample Preparation

Standard Solution (50 ppm): [10]

  • Accurately weigh and transfer 99 mg of Umbralisib into a 100 mL volumetric flask.[10]

  • Add diluent, sonicate for 30 minutes, and centrifuge for 30 minutes to dissolve completely. Make up the volume to the mark with the same solvent (Stock solution).[10]

  • Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with diluent.[10]

Sample Preparation from Tablet Form: [11]

  • Weigh out 27.8 mg of the powdered tablets (equivalent to 200 mg of Umbralisib).[11]

  • Transfer to a 100 mL flask with 70 mL of diluent.[11]

  • Sonicate and then dilute to the mark.[11]

  • Filter the solution using a 0.45-micron syringe filter.[11]

Conclusion

This technical guide provides a summary of the available information on the synthesis, purification, and analysis of this compound. While a detailed, step-by-step synthetic protocol is not publicly available, the information on purification and analytical methods is more complete and can be directly applied by researchers. The provided diagrams of the signaling pathways and the high-level synthetic workflow offer a clear visual representation of the compound's mechanism of action and production. It is recommended that researchers consult the referenced patents and publications for further details.

References

Umbralisib Tosylate: A Preclinical Deep Dive into Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Umbralisib Tosylate (also known as TGR-1202), a potent and selective dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Umbralisib was developed for the treatment of hematologic malignancies and received accelerated FDA approval for relapsed or refractory marginal zone lymphoma and follicular lymphoma, though this approval was later withdrawn due to safety concerns in other trials. This guide focuses on the foundational preclinical data that characterized its activity and disposition.

Core Pharmacological Attributes

Umbralisib is a second-generation PI3Kδ inhibitor designed to offer an improved safety profile compared to first-generation agents in its class. Its dual mechanism of action, inhibiting both PI3Kδ and CK1ε, is unique and contributes to its distinct biological effects.

Table 1: In Vitro Potency of Umbralisib

TargetAssay TypePotency (EC50)
PI3KδBiochemical Assay22.2 nM
CK1εBiochemical Assay6.0 µM

Data compiled from publicly available sources.

Preclinical Pharmacokinetics

Table 2: Pharmacokinetic Parameters of Umbralisib in Rats

ParameterValueConditions
AUC0→∞ 5416.67 ± 1451.85 ng/mL*hSingle oral dose
Cmax Not explicitly statedSingle oral dose
Oral LD50 3320 mg/kg[1]-

AUC0→∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum plasma concentration. LD50: Median lethal dose.

Note: The AUC value was reported in a study investigating a drug-drug interaction with sophocarpine. The Cmax was reported to be markedly diminished in the presence of sophocarpine, but the baseline value was not provided in the abstract.

Metabolism and Excretion:
  • In vitro studies have shown that umbralisib is metabolized by cytochrome P450 enzymes CYP2C9, CYP3A4, and CYP1A2.[1]

  • In humans, following a single radiolabeled dose, approximately 81% of the dose was recovered in feces (17% as unchanged drug) and 3% in urine (0.02% as unchanged drug).[1] This suggests that fecal elimination is the primary route of excretion.

Preclinical Pharmacodynamics

The pharmacodynamic effects of umbralisib have been characterized in a variety of in vitro and in vivo preclinical models, demonstrating its ability to inhibit the PI3Kδ signaling pathway and exert anti-tumor activity.

In Vitro Pharmacodynamics

In vitro studies in various leukemia and lymphoma cell lines have demonstrated the antiproliferative activity of umbralisib, with GI50 (concentration causing 50% growth inhibition) values ranging from 0.6 to 66 µM. Furthermore, umbralisib has been shown to inhibit CXCL12-mediated cell adhesion and CCL19-mediated cell migration in lymphoma cell lines, key processes in the trafficking and homing of malignant B-cells.[2]

A key pharmacodynamic marker for PI3K pathway inhibition is the phosphorylation of AKT (pAKT). In human lymphoma and leukemia cell lines, umbralisib inhibited the phosphorylation of AKT at Ser473 in a concentration-dependent manner, with inhibitory concentrations ranging from 10 nM to 100 µM.

In Vivo Pharmacodynamics and Efficacy

The in vivo anti-tumor activity of umbralisib has been evaluated in xenograft models of hematologic malignancies.

  • MOLT-4 T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model: In NOD/SCID mice bearing MOLT-4 tumors, oral administration of umbralisib at a dose of 150 mg/kg/day for 25 days resulted in a slower rate of tumor growth compared to the control group.

  • Eμ-TCL1 Adoptive Transfer Mouse Model of Chronic Lymphocytic Leukemia (CLL): In this model, oral administration of umbralisib led to a marked reduction in pAKT in T cells, confirming target engagement in vivo. Pharmacokinetic analyses in this model showed that umbralisib was detectable in plasma for up to 16 hours post-dosing.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental approaches, the following diagrams are provided in DOT language for use with Graphviz.

Umbralisib's Dual Inhibition of PI3Kδ and CK1ε Signaling

Umbralisib_Signaling cluster_PI3K PI3Kδ Pathway cluster_CK1e CK1ε Pathway BCR B-Cell Receptor PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 pAKT pAKT PIP3->pAKT activates AKT AKT AKT->pAKT Downstream Cell Proliferation, Survival, Migration pAKT->Downstream CK1_epsilon CK1ε Oncoproteins Oncogene Translation (e.g., c-Myc) CK1_epsilon->Oncoproteins Protein_Synthesis Protein Synthesis Oncoproteins->Protein_Synthesis Umbralisib Umbralisib Umbralisib->PI3K_delta inhibits Umbralisib->CK1_epsilon inhibits

Caption: Dual inhibition of PI3Kδ and CK1ε pathways by Umbralisib.

Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow Start Tumor Cell Implantation (e.g., MOLT-4 cells in SCID mice) Tumor_Growth Tumor Establishment (palpable tumors) Start->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Dosing (Vehicle or Umbralisib) Randomization->Treatment Monitoring Tumor Volume Measurement (e.g., caliper measurements) Treatment->Monitoring throughout study Endpoint Endpoint Analysis (e.g., tumor growth inhibition, pharmacodynamic markers) Monitoring->Endpoint Termination Study Termination Endpoint->Termination

References

Umbralisib Tosylate: A Deep Dive into its Immunomodulatory Effects on the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Umbralisib tosylate, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has emerged as a significant therapeutic agent in the landscape of hematological malignancies.[1][2] Its unique mechanism of action sets it apart from other PI3K inhibitors, offering a distinct immunomodulatory profile within the tumor microenvironment (TME). This technical guide provides an in-depth analysis of the preclinical and clinical data surrounding umbralisib's effects on the TME, with a focus on its impact on key immune cell populations and signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of umbralisib's immunomodulatory properties.

Core Mechanism of Action: Dual Inhibition of PI3Kδ and CK1ε

Umbralisib exerts its anti-neoplastic and immunomodulatory effects through the targeted inhibition of two key enzymes: PI3Kδ and CK1ε.

  • PI3Kδ Inhibition: The PI3K pathway is crucial for B-cell receptor (BCR) signaling, which is often constitutively active in B-cell malignancies, promoting cell proliferation, survival, and migration.[3][4] Umbralisib exhibits high selectivity for the δ isoform of PI3K, which is predominantly expressed in hematopoietic cells.[2] This targeted inhibition disrupts the downstream signaling cascade, thereby impeding the growth and survival of malignant B-cells.[4]

  • CK1ε Inhibition: Casein kinase 1 epsilon is implicated in the regulation of oncoprotein translation and plays a role in the Wnt/β-catenin signaling pathway.[2][5] By inhibiting CK1ε, umbralisib may further contribute to its anti-cancer effects and influence T-cell immunomodulation.[5]

The dual inhibition of both PI3Kδ and CK1ε is believed to contribute to umbralisib's unique safety and efficacy profile, particularly its effects on the TME.[6]

Umbralisib This compound PI3Kd PI3Kδ Umbralisib->PI3Kd inhibits CK1e CK1ε Umbralisib->CK1e inhibits AKT AKT PI3Kd->AKT Treg_Function Regulatory T-Cell (Treg) Function & Stability CK1e->Treg_Function modulates BCR_Signaling B-Cell Receptor Signaling BCR_Signaling->PI3Kd mTOR mTOR AKT->mTOR Cell_Proliferation Malignant B-Cell Proliferation & Survival mTOR->Cell_Proliferation Immune_Suppression Tumor-Mediated Immune Suppression Wnt_Signaling Wnt/β-catenin Signaling Wnt_Signaling->CK1e Treg_Function->Immune_Suppression reduces

Umbralisib's dual mechanism of action.

Modulation of the Tumor Microenvironment

A key differentiator of umbralisib is its distinct impact on the cellular components of the TME, particularly T-cells.

Effects on Regulatory T-cells (Tregs)

Preclinical studies have demonstrated that while other PI3K inhibitors like idelalisib and duvelisib can lead to a reduction in the number and function of immunosuppressive regulatory T-cells (Tregs), umbralisib treatment appears to preserve Treg populations.[1][6] This effect is attributed to the concurrent inhibition of CK1ε, which seems to mitigate the negative impact of PI3Kδ inhibition on Treg stability and function.[1][6] The preservation of Tregs may explain the improved safety profile of umbralisib, with a lower incidence of immune-mediated adverse events such as colitis and pneumonitis compared to other agents in its class.[1]

Impact on Cytokine Production

In ex vivo studies with T-cells from patients with chronic lymphocytic leukemia (CLL), umbralisib showed a different cytokine modulation profile compared to idelalisib and duvelisib. While all three inhibitors led to a decrease in Th1 and Th2 cytokines, treatment with umbralisib resulted in higher production of the anti-inflammatory cytokine IL-10.[1]

Quantitative Data from Clinical and Preclinical Studies

The following tables summarize key quantitative data from pivotal clinical trials and preclinical studies of umbralisib.

Table 1: Efficacy of Umbralisib in Relapsed/Refractory Indolent Non-Hodgkin Lymphoma (UNITY-NHL Trial) [3][7][8]

IndicationNumber of PatientsOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)
Marginal Zone Lymphoma (MZL) 6949.3%15.9%Not ReachedNot Reached
Follicular Lymphoma (FL) 11745.3%5.1%11.1 months10.6 months
Small Lymphocytic Lymphoma (SLL) 2250.0%4.5%18.3 months20.9 months

Table 2: Select Adverse Events of Special Interest (Any Grade) in the UNITY-NHL Trial [7][9]

Adverse EventPercentage of Patients (n=208)
Diarrhea or Colitis 58%
Nausea 38%
Fatigue 41%
Neutropenia 33%
Alanine Aminotransferase (ALT) Increase 33%
Aspartate Aminotransferase (AST) Increase 32%
Pneumonitis 1.4%
Non-infectious Colitis 1.9%

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the evaluation of umbralisib.

Eμ-TCL1 Adoptive Transfer Mouse Model of Chronic Lymphocytic Leukemia (CLL)

This model is instrumental in studying CLL pathogenesis and the in vivo effects of novel therapeutics.[6]

Start Start: Eμ-TCL1 Transgenic Mouse with Established Leukemia Spleen_Harvest Harvest Spleen Start->Spleen_Harvest Splenocyte_Isolation Isolate Splenocytes Spleen_Harvest->Splenocyte_Isolation Cell_Count Count Cells and Assess Viability Splenocyte_Isolation->Cell_Count Injection Inject 1-2 x 10^7 Splenocytes Intravenously into Recipient C57BL/6 Mice Cell_Count->Injection Monitoring Monitor Mice for Leukemia Development (Weekly Blood Counts) Injection->Monitoring Treatment Initiate Umbralisib Treatment (e.g., Oral Gavage) Monitoring->Treatment Analysis Endpoint Analysis: - Leukemia Progression (Flow Cytometry) - Survival - TME Analysis of Spleen and Lymph Nodes Treatment->Analysis

Workflow for the Eμ-TCL1 adoptive transfer model.

Protocol Details:

  • Donor Mice: Eμ-TCL1 transgenic mice with confirmed leukemia (typically 8-12 months of age) are used as splenocyte donors.

  • Splenocyte Preparation: Spleens are harvested aseptically and dissociated into a single-cell suspension. Red blood cells are lysed using an appropriate buffer.

  • Cell Quantification: Leukemic cells are counted, and viability is assessed using trypan blue exclusion.

  • Adoptive Transfer: A suspension of 1-2 x 10^7 viable splenocytes in phosphate-buffered saline (PBS) is injected intravenously into the tail vein of recipient C57BL/6 mice.

  • Monitoring and Treatment: Leukemia development is monitored by weekly peripheral blood analysis for the presence of CD5+/B220+ cells via flow cytometry. Once leukemia is established (typically 2-4 weeks post-transfer), mice are randomized into treatment (umbralisib) and control (vehicle) groups. Umbralisib is typically administered daily by oral gavage.

Flow Cytometry Analysis of Regulatory T-cells

Flow cytometry is essential for quantifying and phenotyping Treg populations within the TME.

Start Start: Single-Cell Suspension (e.g., from Spleen or Lymph Node) Surface_Stain Surface Staining with Antibodies: - CD3, CD4, CD25, CD127 Start->Surface_Stain Fix_Perm Fixation and Permeabilization Surface_Stain->Fix_Perm Intracellular_Stain Intracellular Staining with Anti-FoxP3 Antibody Fix_Perm->Intracellular_Stain Acquisition Acquire on Flow Cytometer Intracellular_Stain->Acquisition Gating Gating Strategy: 1. Lymphocytes (FSC vs SSC) 2. Single Cells 3. CD3+ T-cells 4. CD4+ Helper T-cells 5. CD25+CD127low/- Tregs 6. Confirm with FoxP3+ expression Acquisition->Gating Analysis Quantify Treg Population Gating->Analysis

Experimental workflow for Treg analysis by flow cytometry.

Protocol Details:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph node, peripheral blood).

  • Surface Staining: Incubate cells with a cocktail of fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD25, CD127) in a suitable buffer (e.g., PBS with 2% fetal bovine serum).

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercially available kit according to the manufacturer's instructions. This step is crucial for subsequent intracellular staining.

  • Intracellular Staining: Incubate the fixed and permeabilized cells with a fluorescently-conjugated antibody against the transcription factor FoxP3.

  • Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software. Gate on lymphocytes, then single cells, followed by CD3+ T-cells, and then CD4+ helper T-cells. Within the CD4+ population, identify Tregs as CD25+ and CD127low/-. Confirm the Treg phenotype by gating on FoxP3+ cells.

Cytokine Secretion Assay (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify cytokine levels in biological fluids.

Protocol Details:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% bovine serum albumin) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate and add standards of known cytokine concentrations and experimental samples (e.g., cell culture supernatants, plasma) to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase). Incubate for 30 minutes at room temperature.

  • Substrate Addition and Measurement: Wash the plate and add a chromogenic substrate. Stop the reaction after a suitable time and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to calculate the concentration of the cytokine in the experimental samples.

Conclusion and Future Directions

This compound demonstrates a unique immunomodulatory profile within the tumor microenvironment, primarily characterized by the preservation of regulatory T-cell populations, a feature attributed to its dual inhibition of PI3Kδ and CK1ε. This distinct mechanism of action likely contributes to its improved safety profile compared to other PI3K inhibitors. The clinical data from the UNITY-NHL trial have established its efficacy in various indolent non-Hodgkin lymphomas.

Future research should continue to explore the intricate molecular mechanisms underlying umbralisib's effects on different immune cell subsets within the TME. Investigating its potential in combination with other immunotherapies, such as checkpoint inhibitors, could unlock synergistic anti-tumor responses. Further elucidation of the role of CK1ε inhibition in modulating immune responses will be critical in optimizing the therapeutic application of umbralisib and in the development of next-generation immunomodulatory agents. Despite its voluntary withdrawal from the market due to an observed increased risk of death in the UNITY-CLL trial, the study of umbralisib's effects on the TME provides valuable insights for the development of future cancer therapies with refined immunomodulatory properties.[8]

References

Downstream Signaling Pathways Affected by Umbralisib Tosylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib Tosylate, formerly known as TGR-1202, is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] Its unique mechanism of action, targeting two distinct signaling pathways implicated in the pathogenesis of various B-cell malignancies, has positioned it as a significant agent in the landscape of targeted cancer therapies.[3] This technical guide provides a comprehensive overview of the downstream signaling pathways affected by Umbralisib, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved. Although Umbralisib was voluntarily withdrawn from the market due to safety concerns observed in the UNITY-CLL clinical trial, a thorough understanding of its mechanism of action remains critical for the ongoing development of kinase inhibitors and for researchers studying B-cell signaling.[4]

Core Mechanisms of Action

Umbralisib exerts its anti-neoplastic effects through the simultaneous inhibition of two key enzymes: PI3Kδ and CK1ε. This dual inhibition leads to the disruption of multiple pro-survival and proliferative signaling pathways within malignant B-cells.[3]

Inhibition of the PI3Kδ/AKT/mTOR Signaling Pathway

The PI3K pathway is a central regulator of cell growth, survival, and metabolism.[5] The delta isoform of PI3K is predominantly expressed in hematopoietic cells and is frequently overactive in B-cell malignancies, making it a prime therapeutic target.[6][7] Umbralisib selectively inhibits PI3Kδ, preventing the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels at the plasma membrane prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[5]

The subsequent decrease in AKT phosphorylation and activation has several profound downstream consequences:

  • Inhibition of mTOR: Activated AKT promotes the activity of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth. Umbralisib's inhibition of the PI3Kδ/AKT axis leads to decreased mTOR signaling.[8][9]

  • Modulation of Apoptotic Threshold: AKT phosphorylates and inactivates several pro-apoptotic proteins, including BAD and the Forkhead box O (FOXO) family of transcription factors. By inhibiting AKT, Umbralisib can lead to the dephosphorylation and activation of these pro-apoptotic factors, thereby lowering the threshold for apoptosis in cancer cells.

  • Regulation of Cell Cycle Progression: The PI3K/AKT pathway influences the expression and activity of cell cycle regulators. Inhibition of this pathway can contribute to cell cycle arrest.

Inhibition of the Casein Kinase 1 Epsilon (CK1ε) and its Impact on WNT/β-catenin and Oncoprotein Translation

A distinguishing feature of Umbralisib is its inhibitory activity against CK1ε.[10] This enzyme is a critical component of several signaling pathways implicated in cancer.

  • Modulation of the WNT/β-catenin Pathway: CK1ε is a key positive regulator of the canonical WNT signaling pathway. It phosphorylates components of the β-catenin destruction complex, leading to its inactivation and the subsequent stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator for genes involved in cell proliferation and survival. By inhibiting CK1ε, Umbralisib is proposed to enhance the activity of the β-catenin destruction complex, leading to decreased nuclear β-catenin and reduced transcription of WNT target genes.[10][11]

  • Regulation of Oncoprotein Translation: CK1ε has been shown to play a pivotal role in the translation of key oncoproteins, including c-MYC, BCL2, and CCND1 (Cyclin D1).[10][11] Inhibition of CK1ε by Umbralisib can therefore lead to a reduction in the levels of these critical drivers of cancer cell growth and survival.[12][13][14][15]

Quantitative Data

The following tables summarize key quantitative data regarding the activity and effects of this compound.

ParameterValueCell/SystemReference
PI3Kδ Inhibition
IC5022.2 nMEnzyme Assay[16]
EC5024.3 nMCell-based Assay[16]
CK1ε Inhibition
IC506.0 µM[5]
PI3K Isoform Selectivity
Selectivity for PI3Kδ over α and β isoforms>1500-fold[11]
Selectivity for PI3Kδ over γ isoform~225-fold[11]
Cellular Effects
Inhibition of human whole blood CD19+ cell proliferation (EC50)100-300 nMHuman Whole Blood[5]
Clinical Efficacy (UNITY-NHL Trial)
Overall Response Rate (ORR) - Marginal Zone Lymphoma (MZL)49%Patients with relapsed/refractory MZL[17]
Overall Response Rate (ORR) - Follicular Lymphoma (FL)43%Patients with relapsed/refractory FL[17]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor B-Cell Receptor (BCR) PI3K_delta PI3Kδ Receptor->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates GSK3 GSK3 AKT->GSK3 Inhibits BAD BAD AKT->BAD Inhibits FOXO FOXO AKT->FOXO Inhibits Apoptosis Apoptosis AKT->Apoptosis Inhibits Transcription Gene Transcription (Proliferation, Survival) mTORC1->Transcription Promotes GSK3->Transcription Inhibits BAD->Apoptosis Promotes FOXO->Transcription Inhibits Umbralisib Umbralisib Umbralisib->PI3K_delta Inhibits

Figure 1: Umbralisib's inhibition of the PI3Kδ/AKT/mTOR signaling pathway.

WNT_Catenin_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_translation Oncoprotein Translation WNT WNT Frizzled Frizzled Receptor WNT->Frizzled Binds Destruction_Complex β-catenin Destruction Complex Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Promotes Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates to CK1_epsilon CK1ε CK1_epsilon->Destruction_Complex Inhibits TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (c-MYC, Cyclin D1) beta_catenin_nuc->Target_Genes Co-activates TCF_LEF->Target_Genes Activates Umbralisib Umbralisib Umbralisib->CK1_epsilon Inhibits Oncoproteins Oncoproteins (c-MYC, BCL2, CCND1) CK1_epsilon_trans CK1ε CK1_epsilon_trans->Oncoproteins Promotes Translation Umbralisib_trans Umbralisib Umbralisib_trans->CK1_epsilon_trans Inhibits

Figure 2: Umbralisib's impact on the WNT/β-catenin pathway and oncoprotein translation via CK1ε inhibition.

Experimental Protocols

This section outlines the general methodologies for key experiments used to elucidate the effects of Umbralisib on downstream signaling pathways. For specific experimental details, it is recommended to consult the cited literature.

Western Blot for Phosphorylated Proteins

Objective: To determine the effect of Umbralisib on the phosphorylation status of key signaling proteins (e.g., AKT, mTOR).

General Protocol:

  • Cell Culture and Treatment:

    • Culture lymphoma cell lines (e.g., from the UNITY-NHL trial patient samples) in appropriate media.[18]

    • Treat cells with varying concentrations of Umbralisib or vehicle control (DMSO) for a specified duration.

  • Cell Lysis:

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a polyacrylamide gel by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-AKT Ser473).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Kinase Assay

Objective: To directly measure the inhibitory effect of Umbralisib on the enzymatic activity of PI3Kδ.

General Protocol:

  • Reaction Setup:

    • In a microplate, combine recombinant PI3Kδ enzyme with a lipid substrate (e.g., PIP2) in a kinase reaction buffer.

  • Inhibitor Addition:

    • Add varying concentrations of Umbralisib or vehicle control to the reaction wells.

  • Kinase Reaction:

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature for a specific time to allow for the phosphorylation of the substrate.

  • Detection:

    • Quantify the amount of ADP produced (a byproduct of the kinase reaction) using a commercial kit (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is proportional to the kinase activity.

  • Data Analysis:

    • Plot the kinase activity against the inhibitor concentration to determine the IC50 value.

Cell Viability Assay

Objective: To assess the effect of Umbralisib on the proliferation and survival of lymphoma cells.

General Protocol:

  • Cell Seeding:

    • Seed lymphoma cells in a 96-well plate at a predetermined density.

  • Treatment:

    • Add serial dilutions of Umbralisib or vehicle control to the wells.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • Add a viability reagent (e.g., MTT, MTS, or a resazurin-based reagent like PrestoBlue™) to each well. These reagents are converted into a colored or fluorescent product by metabolically active cells.

  • Measurement:

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control and plot cell viability against the drug concentration to determine the EC50 value.

Conclusion

This compound's dual inhibition of PI3Kδ and CK1ε results in the disruption of critical signaling pathways that drive the growth and survival of malignant B-cells. The targeted inhibition of the PI3Kδ/AKT/mTOR pathway, coupled with the modulation of the WNT/β-catenin pathway and oncoprotein translation via CK1ε inhibition, provides a multi-pronged attack on cancer cell biology. While its clinical development was halted, the in-depth understanding of its molecular mechanisms of action provides invaluable insights for the development of future kinase inhibitors and for the broader field of cancer research. The experimental protocols outlined in this guide serve as a foundation for researchers seeking to further investigate the intricate signaling networks affected by this and other targeted therapies.

References

Unraveling the Precision of a Dual Inhibitor: A Technical Guide to the PI3K Isoform Selectivity Profile of Umbralisib Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of Umbralisib Tosylate, a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). Designed for researchers, scientists, and drug development professionals, this document compiles quantitative biochemical data, detailed experimental methodologies, and visual representations of the relevant signaling pathways to offer a comprehensive understanding of Umbralisib's mechanism of action.

Executive Summary

Umbralisib (TGR-1202) is a next-generation kinase inhibitor that has demonstrated significant clinical activity in certain hematological malignancies. Its efficacy is, in part, attributed to its unique selectivity profile against the isoforms of the PI3K enzyme, a family of lipid kinases crucial for cell signaling. This guide elucidates the high degree of selectivity of Umbralisib for the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells and plays a key role in B-cell signaling. Furthermore, it details its inhibitory activity against CK1ε, a protein kinase implicated in the pathogenesis of various cancers. Understanding this precise targeting is critical for appreciating its therapeutic potential and distinct safety profile compared to other PI3K inhibitors.

Data Presentation: Quantitative Selectivity Profile

The inhibitory activity of Umbralisib against the four Class I PI3K isoforms and CK1ε has been quantified through various biochemical assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd), providing a clear comparison of its potency and selectivity.

Table 1: Biochemical IC50 Values of Umbralisib against PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kα>10,000
PI3Kβ2,360
PI3Kγ1,090
PI3Kδ 22.2 - 27

Data compiled from publicly available sources.

Table 2: Selectivity of Umbralisib for PI3Kδ

Comparison IsoformFold Selectivity over PI3Kδ
PI3Kα>1000-fold
PI3Kβ>30-50-fold
PI3Kγ>15-50-fold (~225-fold based on Kd)

Selectivity is calculated based on IC50 or Kd values and highlights the potent and specific inhibition of the delta isoform.[1]

Table 3: Inhibitory Activity against Casein Kinase 1 Epsilon (CK1ε)

TargetEC50
CK1ε 6.0 µM

This dual inhibition of PI3Kδ and CK1ε is a unique characteristic of Umbralisib.[2]

Signaling Pathways and Mechanism of Action

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The delta isoform of PI3K is a key component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies. Umbralisib exerts its therapeutic effect by potently and selectively inhibiting PI3Kδ, thereby interrupting this crucial survival pathway in malignant B-cells.[3] Additionally, its inhibition of CK1ε may contribute to its anti-cancer activity through mechanisms that are currently under investigation.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Growth_Factor Growth Factor Growth_Factor->Receptor Umbralisib Umbralisib Umbralisib->PI3K inhibits PI3Kδ

PI3K Signaling Pathway with Umbralisib Inhibition.

Experimental Protocols: Determining PI3K Inhibition

The IC50 values presented in this guide are typically determined using robust biochemical assays. Below is a representative protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay, a common method for quantifying the activity of PI3K inhibitors.

Objective: To determine the concentration of Umbralisib required to inhibit 50% of the enzymatic activity of a specific PI3K isoform.

Materials:

  • Recombinant human PI3K isoforms (α, β, γ, δ)

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT)

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • ATP solution

  • HTRF detection reagents (e.g., Europium-labeled anti-PIP3 antibody and a fluorescently tagged PIP3 tracer)

  • 384-well microplates

  • HTRF-compatible plate reader

Methodology:

  • Compound Preparation: A serial dilution of Umbralisib is prepared in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • The recombinant PI3K enzyme and the lipid substrate (PIP2) are added to the wells of the microplate.

    • The diluted Umbralisib or DMSO (vehicle control) is then added to the respective wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • A stop solution is added to terminate the kinase reaction.

    • The HTRF detection reagents are then added to the wells.

    • The plate is incubated to allow for the binding of the detection reagents to the product of the reaction (PIP3).

  • Data Acquisition and Analysis:

    • The plate is read on an HTRF-compatible plate reader, which measures the fluorescence signal. The signal is inversely proportional to the amount of PIP3 produced.

    • The data is normalized to the positive (no inhibitor) and negative (no enzyme) controls.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Experimental_Workflow Start Start Prep_Compound Prepare Serial Dilution of Umbralisib Start->Prep_Compound Add_Enzyme_Substrate Add PI3K Enzyme and PIP2 Substrate to Plate Start->Add_Enzyme_Substrate Add_Compound Add Umbralisib or Vehicle Control (DMSO) Prep_Compound->Add_Compound Add_Enzyme_Substrate->Add_Compound Initiate_Reaction Initiate Reaction with ATP Add_Compound->Initiate_Reaction Incubate_Reaction Incubate at Room Temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Add_Detection Add HTRF Detection Reagents Stop_Reaction->Add_Detection Incubate_Detection Incubate for Detection Add_Detection->Incubate_Detection Read_Plate Read Plate on HTRF Reader Incubate_Detection->Read_Plate Analyze_Data Analyze Data and Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for a PI3K HTRF Inhibition Assay.

Conclusion

This compound demonstrates a highly selective inhibition profile for the PI3Kδ isoform, a key target in B-cell malignancies. This precision, coupled with its dual activity against CK1ε, distinguishes it from other PI3K inhibitors. The quantitative data and methodologies presented in this guide provide a solid foundation for further research and development in the field of targeted cancer therapy.

References

Molecular Basis for Umbralisib Tosylate's Effect on Casein Kinase 1 Epsilon: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib, formerly marketed as Ukoniq, is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3][4] While its primary target in the context of B-cell malignancies is PI3Kδ, its interaction with CK1ε presents a unique mechanistic profile with significant implications for cellular signaling pathways critical in cancer biology.[5][6] This technical guide provides an in-depth exploration of the molecular basis for umbralisib tosylate's effect on CK1ε, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. Although umbralisib was voluntarily withdrawn from the market due to safety concerns, understanding its molecular interactions remains valuable for ongoing and future drug development efforts targeting these pathways.[4][7][8]

Data Presentation: Quantitative Analysis of Umbralisib Inhibition

The inhibitory activity of this compound has been characterized against both its primary target, PI3Kδ, and its secondary target, CK1ε. The following table summarizes the available quantitative data, highlighting the compound's potency and selectivity.

TargetParameterValueReference(s)
PI3KδEC5022.2 nM[1]
PI3KδKd-[9]
PI3KαSelectivity (over PI3Kδ)>1500-fold[9]
PI3KβSelectivity (over PI3Kδ)>1500-fold[9]
PI3KγSelectivity (over PI3Kδ)~225-fold[9]
Casein Kinase 1 Epsilon (CK1ε) EC50 6.0 µM [1]
Casein Kinase 1 Delta (CK1δ)InhibitionNot detected[2]

Core Signaling Pathways Modulated by Umbralisib's Inhibition of CK1ε

Casein kinase 1 epsilon is a crucial regulator of several oncogenic signaling pathways. By inhibiting CK1ε, umbralisib can modulate the activity of these pathways, influencing cell proliferation, survival, and differentiation.

Wnt/β-catenin Signaling Pathway

CK1ε plays a dual role in the Wnt/β-catenin signaling cascade. In the absence of a Wnt ligand, CK1ε, in concert with Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event, specifically at Serine 45 (Ser45) by CK1ε, primes β-catenin for subsequent phosphorylation by GSK3β, leading to its ubiquitination and proteasomal degradation. Inhibition of CK1ε by umbralisib is therefore expected to decrease the phosphorylation of β-catenin at Ser45, leading to its stabilization and accumulation.

Conversely, upon Wnt ligand binding to its receptor, CK1ε is involved in the phosphorylation of the Dishevelled (Dvl) protein. Specifically, CK1ε phosphorylates Dvl at Serines 139 and 142, an event that promotes the activation of the Wnt signaling pathway. By inhibiting CK1ε, umbralisib can attenuate this positive regulatory signal.

Wnt/β-catenin Signaling Pathway Wnt/β-catenin Signaling Pathway Modulation by Umbralisib cluster_off Wnt 'Off' State cluster_on Wnt 'On' State Umbralisib_off Umbralisib CK1e_off CK1ε Umbralisib_off->CK1e_off Inhibits beta-catenin_off β-catenin CK1e_off->beta-catenin_off Phosphorylates (Ser45) GSK3b_off GSK3β p-beta-catenin p-β-catenin (Ser45) GSK3b_off->p-beta-catenin Phosphorylates beta-catenin_off->p-beta-catenin Degradation Proteasomal Degradation p-beta-catenin->Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl p-Dvl p-Dvl (Ser139/142) Dvl->p-Dvl beta-catenin_on β-catenin Stabilization p-Dvl->beta-catenin_on Umbralisib_on Umbralisib CK1e_on CK1ε Umbralisib_on->CK1e_on Inhibits CK1e_on->Dvl Phosphorylates (Ser139/142)

Diagram 1: Wnt/β-catenin pathway modulation.
Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is another critical developmental pathway that is often aberrantly activated in cancer. CK1 isoforms, including CK1ε, are known to phosphorylate the GLI family of transcription factors, the final effectors of the Hh pathway. This phosphorylation can have both positive and negative regulatory effects on GLI activity.

In the absence of the Hh ligand, CK1, along with PKA and GSK3β, phosphorylates GLI proteins, marking them for proteolytic processing into a repressor form. Conversely, in the presence of the Hh ligand, CK1-mediated phosphorylation can also contribute to the activation of GLI proteins. The precise role of CK1ε in this context is complex and can be cell-type dependent.

A key negative regulator of the Hh pathway is the Suppressor of Fused (SUFU) protein, which sequesters GLI proteins in the cytoplasm, preventing their nuclear translocation and transcriptional activity. The interplay between CK1ε, GLI, and SUFU is an active area of research. Inhibition of CK1ε by umbralisib could potentially disrupt the delicate balance of GLI phosphorylation, thereby affecting its stability, localization, and transcriptional output.

Hedgehog_Signaling_Pathway Hedgehog Signaling Pathway Modulation by Umbralisib Hh_Ligand Hedgehog Ligand Patched Patched Receptor Hh_Ligand->Patched Smoothened Smoothened Patched->Smoothened SUFU SUFU Smoothened->SUFU GLI GLI SUFU->GLI p-GLI p-GLI GLI->p-GLI GLI_Repressor GLI Repressor p-GLI->GLI_Repressor Processing GLI_Activator GLI Activator p-GLI->GLI_Activator Activation Nucleus Nucleus GLI_Activator->Nucleus Target_Genes Hedgehog Target Genes Nucleus->Target_Genes Transcription Umbralisib Umbralisib CK1e CK1ε Umbralisib->CK1e Inhibits CK1e->GLI Phosphorylates

Diagram 2: Hedgehog pathway modulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the effects of umbralisib on CK1ε and its downstream signaling.

In Vitro Kinase Inhibition Assay

This assay is fundamental for determining the inhibitory potency of a compound against a specific kinase.

Objective: To determine the IC50 or Ki of this compound against recombinant human CK1ε.

Materials:

  • Recombinant human CK1ε enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • Substrate peptide (e.g., a synthetic peptide with a CK1ε recognition motif)

  • [γ-32P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper or other separation matrix (for radioactive assays)

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 96-well plate, add the kinase buffer, recombinant CK1ε enzyme, and the substrate peptide.

  • Add the serially diluted this compound or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiate the kinase reaction by adding [γ-32P]ATP (or cold ATP for non-radioactive assays).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays).

  • For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.

  • For non-radioactive assays, follow the manufacturer's protocol for the specific detection reagent (e.g., add ADP-Glo™ reagents and measure luminescence).

  • Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. Ki can be calculated from the IC50 using the Cheng-Prusoff equation if the ATP concentration and Km for ATP are known.

Kinase_Inhibition_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of Umbralisib Start->Prepare_Reagents Add_Kinase_Substrate Add Kinase, Substrate, and Buffer to Plate Prepare_Reagents->Add_Kinase_Substrate Add_Inhibitor Add Umbralisib or DMSO Control Add_Kinase_Substrate->Add_Inhibitor Pre-incubate Pre-incubate at 30°C Add_Inhibitor->Pre-incubate Initiate_Reaction Initiate with ATP Pre-incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detect Kinase Activity (e.g., Radioactivity, Luminescence) Stop_Reaction->Detection Analyze_Data Analyze Data and Calculate IC50/Ki Detection->Analyze_Data End End Analyze_Data->End

Diagram 3: Kinase inhibition assay workflow.
Western Blot Analysis of Phosphorylated β-catenin and Dishevelled

This technique is used to detect changes in the phosphorylation status of specific proteins within a cell lysate, providing evidence of pathway modulation.

Objective: To assess the effect of this compound on the phosphorylation of β-catenin (Ser45) and Dvl (Ser139/142) in a relevant cell line.

Materials:

  • Cell line expressing CK1ε, β-catenin, and Dvl (e.g., HEK293T, a colon cancer cell line with active Wnt signaling)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-β-catenin (Ser45)

    • Rabbit anti-total β-catenin

    • Rabbit anti-phospho-Dvl (Ser139/142) (if available, otherwise total Dvl may be examined for a mobility shift)

    • Mouse anti-total Dvl

    • Mouse anti-β-actin or anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 2, 6, or 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-β-catenin (Ser45)) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To analyze total protein levels and the loading control, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the respective antibodies.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion

This compound's dual inhibitory activity against PI3Kδ and CK1ε provides a multifaceted mechanism of action. Its effect on CK1ε, as detailed in this guide, has significant consequences for the Wnt/β-catenin and Hedgehog signaling pathways, both of which are central to the pathogenesis of numerous cancers. While the clinical development of umbralisib has been halted, the knowledge gained from studying its molecular interactions with CK1ε remains a valuable asset for the scientific community. The experimental protocols and pathway visualizations provided herein serve as a resource for researchers and drug development professionals seeking to further unravel the complexities of these signaling networks and to design the next generation of targeted cancer therapies. Further research is warranted to fully elucidate the quantitative impact of umbralisib on the downstream effectors of CK1ε and to explore the potential for more selective CK1ε inhibitors in oncology.

References

Preclinical Profile of Umbralisib Tosylate in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib tosylate (formerly TGR-1202) is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] Its unique mechanism of action, targeting two key signaling pathways implicated in the pathogenesis of various B-cell malignancies, has been the subject of extensive preclinical evaluation. This document provides an in-depth technical overview of the preclinical data for umbralisib in hematological cancers, including detailed experimental protocols and a summary of quantitative findings. While umbralisib showed promise in clinical trials, it was later withdrawn from the market due to safety concerns regarding an increased risk of death observed in a Phase 3 trial in chronic lymphocytic leukemia (CLL).[2] Nevertheless, the preclinical data remains a valuable resource for understanding the compound's biological activity and for informing future drug development efforts in this class of inhibitors.

Mechanism of Action

Umbralisib exerts its anti-neoplastic effects through the dual inhibition of PI3Kδ and CK1ε.

  • PI3Kδ Inhibition: The PI3Kδ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.[3][4] Inhibition of PI3Kδ disrupts downstream signaling through AKT and mTOR, thereby impeding cell proliferation, survival, and migration.[3]

  • CK1ε Inhibition: Casein kinase 1 epsilon is involved in the regulation of oncoprotein translation. By inhibiting CK1ε, umbralisib may further contribute to its anti-cancer activity.

This dual mechanism of action is believed to contribute to umbralisib's unique activity profile.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical activity of umbralisib across various hematological cancer models.

Table 1: In Vitro Cytotoxicity of Umbralisib in Hematological Cancer Cell Lines
Cell LineCancer TypeAssay TypeEndpointUmbralisib ConcentrationResultReference
Various B- and T-cell Lymphoma LinesB- and T-cell LymphomaNot SpecifiedCytotoxicity0 - 25 µMVaried sensitivity among cell lines[5]
Patient CLL Cells (n=7)Chronic Lymphocytic Leukemia (CLL)Not SpecifiedCytotoxicityNot SpecifiedDose-dependent cytotoxicity[5]

Note: Specific IC50 values were not available in the reviewed literature. The data indicates dose-dependent effects.

Table 2: In Vitro Apoptosis Induction by Umbralisib
Cell LineCancer TypeAssay TypeEndpointUmbralisib ConcentrationResultReference
Patient CLL Cells (n=7)Chronic Lymphocytic Leukemia (CLL)Not SpecifiedApoptosis InductionNot SpecifiedDose-dependent induction of apoptosis[5]
Table 3: In Vitro Effect of Umbralisib on Signaling Pathways
Cell Line/Sample TypeCancer TypeAssay TypeTargetUmbralisib ConcentrationResultReference
Patient CLL Cells (n=7)Chronic Lymphocytic Leukemia (CLL)Not SpecifiedpAKTNot SpecifiedDose-dependent suppression[5]
Table 4: In Vivo Efficacy of Umbralisib in a Murine CLL Model
Animal ModelCancer TypeTreatmentDosingEndpointResultReference
Eμ-TCL1 adoptive transfer mouse modelChronic Lymphocytic Leukemia (CLL)Umbralisib (oral gavage)100 mg/kg once dailyAntitumor efficacy, ToxicitySimilar anti-CLL efficacy to idelalisib and duvelisib, but with a more favorable toxicity profile

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments cited in the literature.

In Vivo Efficacy Study in a Murine CLL Model

As described in Maharaj K, et al. Blood Adv. 2020.

  • Animal Model: The Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia (CLL) was utilized.

  • Drug Formulation and Administration: Umbralisib was prepared as a suspension in a vehicle consisting of Tween-20 and 90% methylcellulose in deionized water.

  • Dosing: The inhibitor was administered once daily via oral gavage at a final concentration of 100 mg/kg.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by umbralisib and a general workflow for its preclinical evaluation.

PI3K_AKT_mTOR_Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway Inhibition by Umbralisib BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates AKT AKT PI3Kd->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation Promotes Umbralisib Umbralisib Umbralisib->PI3Kd Inhibits

Caption: PI3K/AKT/mTOR pathway inhibition by Umbralisib.

CK1e_Pathway CK1ε Inhibition by Umbralisib CK1e Casein Kinase 1ε (CK1ε) Oncoprotein Oncoprotein Translation CK1e->Oncoprotein Regulates Umbralisib Umbralisib Umbralisib->CK1e Inhibits

Caption: CK1ε pathway inhibition by Umbralisib.

Preclinical_Evaluation_Workflow General Workflow for Preclinical Evaluation of Umbralisib cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies CellLines Hematological Cancer Cell Lines Treatment Umbralisib Treatment (Dose-Response) CellLines->Treatment Viability Cell Viability Assays (e.g., MTT, CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) Treatment->Apoptosis WesternBlot Western Blot Analysis (e.g., pAKT, pS6) Treatment->WesternBlot in_vitro_results IC50 Values, Apoptosis Rates, Target Modulation Viability->in_vitro_results Apoptosis->in_vitro_results WesternBlot->in_vitro_results Xenograft Establish Xenograft/ Syngeneic Mouse Models DrugAdmin Umbralisib Administration (e.g., Oral Gavage) Xenograft->DrugAdmin TumorMonitoring Monitor Tumor Growth and Animal Health DrugAdmin->TumorMonitoring Analysis Endpoint Analysis: Tumor Weight, Biomarkers TumorMonitoring->Analysis in_vivo_results Tumor Growth Inhibition, Tolerability Analysis->in_vivo_results

Caption: Preclinical evaluation workflow for Umbralisib.

Conclusion

The preclinical evaluation of this compound demonstrated its potent and selective dual inhibitory activity against PI3Kδ and CK1ε in various hematological cancer models. In vitro studies confirmed its ability to induce cytotoxicity and apoptosis and to modulate key signaling pathways in cancer cell lines. In vivo, umbralisib showed anti-tumor efficacy with a manageable toxicity profile in a murine model of CLL. While the clinical development of umbralisib was halted due to safety concerns, the preclinical data summarized in this guide provide valuable insights into the biological effects of this dual inhibitor and can serve as a foundation for future research in the field of targeted therapies for hematological malignancies.

References

Umbralisib Tosylate: A Dual Inhibitor of PI3K-delta and CK1-epsilon and its Impact on B-cell Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Umbralisib tosylate, formerly known as TGR-1202, is an oral, next-generation kinase inhibitor with a unique dual mechanism of action, targeting both phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2][3][4] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its dysregulation is a hallmark of many B-cell malignancies.[1][3] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target in lymphomas and leukemias.[3][5] Umbralisib's additional inhibition of CK1ε, a regulator of oncoprotein translation, distinguishes it from other PI3K inhibitors and may contribute to its distinct clinical profile.[1][2][4] This document provides a comprehensive technical overview of umbralisib's impact on B-cell receptor (BCR) signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Although umbralisib received accelerated approval from the FDA for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later withdrawn from the market due to safety concerns.[6] Nevertheless, the study of its mechanism of action remains valuable for the broader understanding of B-cell signaling and the development of future targeted therapies.

Mechanism of Action

Umbralisib exerts its anti-neoplastic effects through the dual inhibition of PI3Kδ and CK1ε.

  • PI3K-delta (PI3Kδ) Inhibition: The B-cell receptor (BCR) is a cornerstone of B-cell development and function. Upon antigen binding, the BCR initiates a signaling cascade that is heavily reliant on the PI3K pathway. PI3Kδ is a key component of this cascade, responsible for the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Bruton's tyrosine kinase (BTK) and Akt (also known as protein kinase B). The activation of the PI3K/Akt/mTOR signaling pathway is crucial for the proliferation and survival of malignant B-cells.[7] By selectively inhibiting PI3Kδ, umbralisib effectively abrogates this pro-survival signaling, leading to decreased cell proliferation and induction of apoptosis in B-cell malignancies.[1][8]

  • Casein Kinase 1-epsilon (CK1ε) Inhibition: CK1ε is a serine/threonine kinase implicated in the regulation of various cellular processes, including oncoprotein translation.[2] Its inhibition by umbralisib represents a novel approach to targeting cancer cell pathogenesis. The precise contribution of CK1ε inhibition to umbralisib's overall efficacy and its interplay with PI3Kδ inhibition is an area of ongoing research.

B-cell Receptor Signaling Pathway and Umbralisib's Point of Intervention

The following diagram illustrates the canonical B-cell receptor signaling pathway and highlights the inhibitory action of umbralisib.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) CD79A/B CD79A/B BCR->CD79A/B SYK SYK CD79A/B->SYK Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Converts PDPK1 PDPK1 PIP3->PDPK1 Recruits & Activates BTK BTK SYK->BTK Activation PI3Kδ PI3Kδ BTK->PI3Kδ Activation PI3Kδ->PIP2 AKT AKT PDPK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Umbralisib Umbralisib Umbralisib->PI3Kδ Inhibits CK1ε CK1ε Umbralisib->CK1ε Inhibits Oncoprotein_Translation Oncoprotein Translation CK1ε->Oncoprotein_Translation Regulates

Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε in the BCR signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the activity and clinical efficacy of umbralisib.

Table 1: In Vitro Inhibitory Activity of Umbralisib

TargetAssay TypeIC50 / KdReference
PI3KδBiochemical Assay>1500-fold selectivity over α and β isoforms[3]
PI3KγBiochemical Assay~225-fold selectivity over γ isoform[3]
CK1εBiochemical Assay-[3]

Table 2: Clinical Efficacy of Umbralisib Monotherapy in Relapsed/Refractory B-cell Malignancies (UNITY-NHL Trial)

Lymphoma SubtypeNumber of Patients (n)Overall Response Rate (ORR)Complete Response (CR)Partial Response (PR)Median Duration of Response (DoR)Median Progression-Free Survival (PFS)Reference
Marginal Zone Lymphoma (MZL)6949.3%16%33%Not ReachedNot Reached[6][9][10]
Follicular Lymphoma (FL)11745.3%3%39%11.1 months10.6 months[6][9][11]
Overall 208 47.1% [11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of umbralisib on B-cell receptor signaling.

Western Blotting for Phospho-Akt (p-Akt)

This protocol is for the detection of phosphorylated Akt at Serine 473, a key downstream marker of PI3K activity.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Antibody Detection A 1. Cell Culture & Treatment (e.g., Lymphoma cell lines + Umbralisib) B 2. Cell Lysis (RIPA buffer + phosphatase inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-p-Akt Ser473, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated anti-rabbit IgG) G->H I 9. Chemiluminescent Detection H->I

Caption: Workflow for Western Blotting analysis of phospho-Akt.

Methodology:

  • Cell Culture and Treatment: Lymphoma cell lines (e.g., SUDHL-4, SUDHL-6) are cultured in appropriate media. Cells are treated with varying concentrations of umbralisib or DMSO (vehicle control) for a specified time (e.g., 2 hours).

  • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated Akt at Serine 473 (e.g., rabbit anti-p-Akt Ser473) diluted in 5% BSA/TBST.[12] A primary antibody against total Akt should be used on a parallel blot as a loading control.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

In Vitro Kinase Assay

This protocol describes a method to determine the direct inhibitory activity of umbralisib on PI3Kδ and CK1ε.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified recombinant kinase (PI3Kδ or CK1ε), a suitable substrate (e.g., PIP2 for PI3Kδ, a specific peptide for CK1ε), and ATP.

  • Inhibitor Addition: Umbralisib is added at a range of concentrations to determine the dose-dependent inhibition.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: The kinase activity is measured by quantifying the amount of product formed (e.g., ADP or phosphorylated substrate). This can be achieved using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[13]

  • Data Analysis: The IC50 value, representing the concentration of umbralisib required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.

B-cell Proliferation Assay

This assay measures the effect of umbralisib on the proliferation of B-cells.

Methodology:

  • Cell Seeding: B-lymphoma cell lines or primary B-cells are seeded in 96-well plates.

  • Treatment: Cells are treated with a serial dilution of umbralisib or vehicle control.

  • Stimulation: To induce proliferation, cells are stimulated with an appropriate agent, such as anti-IgM antibody or CD40L.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Proliferation Measurement: Cell proliferation is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay, which measures metabolic activity as an indicator of cell number.[5]

  • Data Analysis: The EC50 value, the concentration of umbralisib that causes a 50% reduction in cell proliferation, is determined.

Chemotaxis (Cell Migration) Assay

This assay evaluates the effect of umbralisib on the migration of B-cells towards chemokines, a process that is often dependent on PI3K signaling. In vitro, umbralisib has been shown to inhibit CXCL12-mediated cell adhesion and CCL19-mediated cell migration.[1]

Chemotaxis_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Migration cluster_quantification Quantification A 1. Prepare Transwell inserts B 2. Add chemokine (e.g., CXCL12, CCL19) to the lower chamber A->B C 3. Add B-cells pre-treated with Umbralisib to the upper chamber B->C D 4. Incubate for several hours (allowing cells to migrate) C->D E 5. Remove non-migrated cells from the top of the insert D->E F 6. Stain and count migrated cells on the bottom of the insert E->F

Caption: Workflow for a chemotaxis (cell migration) assay.

Methodology:

  • Assay Setup: The assay is performed using Transwell inserts with a porous membrane. The lower chamber is filled with media containing a chemokine such as CXCL12 or CCL19.

  • Cell Preparation and Treatment: B-cells are pre-incubated with various concentrations of umbralisib or a vehicle control.

  • Cell Seeding: The treated cells are then seeded into the upper chamber of the Transwell insert.

  • Incubation: The plate is incubated for a few hours to allow the cells to migrate through the porous membrane towards the chemokine gradient.

  • Quantification of Migration: Non-migrated cells are removed from the upper surface of the membrane. The cells that have migrated to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, migrated cells can be quantified using a plate reader after staining with a fluorescent dye.

  • Data Analysis: The percentage of migrating cells is calculated for each treatment condition, and the inhibitory effect of umbralisib on chemotaxis is determined.

Conclusion

This compound is a potent dual inhibitor of PI3Kδ and CK1ε that effectively disrupts the B-cell receptor signaling pathway, a key driver of proliferation and survival in many B-cell malignancies. Its distinct mechanism of action and clinical activity have provided valuable insights into the therapeutic targeting of this pathway. The experimental protocols outlined in this guide serve as a foundation for further investigation into the nuanced effects of umbralisib and other kinase inhibitors on B-cell biology. While umbralisib is no longer clinically available, the knowledge gained from its development and study continues to inform the design of novel and more effective therapies for patients with B-cell cancers.

References

In Vitro Profile of Umbralisib Tosylate in Lymphoma Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib tosylate, an oral, potent, and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has demonstrated significant activity in hematological malignancies.[1][2] This technical guide provides a comprehensive overview of the initial in vitro studies of umbralisib on lymphoma cell lines, focusing on its mechanism of action, effects on cell signaling, proliferation, survival, and migration. The information presented herein is intended to serve as a resource for researchers and professionals involved in the development of novel cancer therapeutics. While Umbralisib was voluntarily withdrawn from the market due to safety concerns observed in clinical trials, the preclinical in vitro data remains a valuable resource for understanding the compound's biological activity and for the development of future kinase inhibitors.

Mechanism of Action

Umbralisib exerts its anti-lymphoma effects through the dual inhibition of PI3Kδ and CK1ε.[1][2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently dysregulated in B-cell malignancies.[3] By inhibiting PI3Kδ, umbralisib disrupts downstream signaling, including the activation of AKT, leading to decreased cell proliferation and survival.[4] The inhibition of CK1ε, a regulator of oncoprotein translation, is a unique feature of umbralisib that distinguishes it from other PI3K inhibitors.[1][2] This dual inhibition is believed to contribute to its potent anti-tumor activity.

Quantitative Analysis of In Vitro Activity

The following tables summarize the available quantitative data on the in vitro effects of this compound on lymphoma-related targets and cell lines.

Table 1: Inhibitory Activity of Umbralisib Against PI3K Isoforms

TargetIC50 / KdNotes
PI3Kδ22.2 nM (IC50)High selectivity for the delta isoform.
PI3Kδ24.3 nM (EC50)Effective concentration in cell-based assays.
PI3Kα>1000-fold selectiveDemonstrates significant selectivity over the alpha isoform.
PI3Kβ>30-50-fold selectiveShows moderate to high selectivity over the beta isoform.
PI3Kγ~225-fold selectiveExhibits high selectivity over the gamma isoform.[2]

Table 2: Effects of Umbralisib on Lymphoma Cell Proliferation and Signaling

Cell Line / TargetEffectConcentrationNotes
Human whole blood CD19+ cellsHalf-maximal inhibition of proliferation100-300 nMDemonstrates activity on primary B-cells.
LY7 (DLBCL cell line)Potent repression of c-Myc expression15-50 µMHighlights the impact on a key oncogenic transcription factor.
Human lymphoma cell linesConcentration-dependent inhibition of p-AKT (Ser473)10 nM - 100 µMConfirms engagement of the PI3K/AKT signaling pathway.[4]

Signaling Pathways Affected by Umbralisib

Umbralisib's dual inhibitory action impacts key signaling pathways crucial for lymphoma cell survival and proliferation. The primary pathway affected is the PI3K/AKT/mTOR cascade. Furthermore, its inhibition of CK1ε leads to the downregulation of oncogenic proteins such as c-Myc.

PI3K_AKT_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 inhibits conversion Umbralisib Umbralisib Umbralisib->PI3K_delta PIP2 PIP2 PIP2->PIP3 converts to AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

PI3K/AKT Signaling Pathway Inhibition by Umbralisib.

cMyc_Regulation_Pathway CK1e Casein Kinase 1ε (CK1ε) Oncoprotein_Translation Oncoprotein Translation CK1e->Oncoprotein_Translation Umbralisib Umbralisib Umbralisib->CK1e cMyc c-Myc Oncoprotein_Translation->cMyc Cell_Growth Cell Growth & Proliferation cMyc->Cell_Growth

c-Myc Regulation Pathway Inhibition by Umbralisib.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. Below are methodologies for key experiments used to characterize the activity of umbralisib.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed lymphoma cell lines (e.g., LY7, Raji, Jurkat) in 96-well plates at a density of 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Compound Treatment: Add varying concentrations of this compound (e.g., 0.01 nM to 10 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.[3][5]

Western Blot Analysis for Phospho-AKT and c-Myc

This technique is used to detect changes in protein expression and phosphorylation status.

  • Cell Treatment and Lysis: Treat lymphoma cells with this compound at desired concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.[6]

Cell Migration Assay (Transwell Assay)

This assay assesses the effect of umbralisib on the migration of lymphoma cells towards chemokines.

  • Transwell Setup: Use Transwell inserts with an 8.0 µm pore size.

  • Chemoattractant Addition: Add media containing chemokines such as CXCL12 or CCL19 to the lower chamber of the Transwell plate.

  • Cell Preparation: Resuspend lymphoma cells in serum-free media and pre-treat with various concentrations of this compound or vehicle control.

  • Cell Seeding: Add the treated cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a crystal violet solution.

  • Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

  • Data Analysis: Express the results as the percentage of migration relative to the control.[7][8]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the in vitro evaluation of a compound like Umbralisib.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Functional Assays Kinase_Assay Kinase Inhibition Assay (PI3Kδ, CK1ε) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Identifies potent inhibitors Signaling_Analysis Western Blot (p-AKT, c-Myc) Cell_Viability->Signaling_Analysis Confirms on-target effects Migration_Assay Cell Migration Assay (Transwell) Cell_Viability->Migration_Assay Adhesion_Assay Cell Adhesion Assay Cell_Viability->Adhesion_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Signaling_Analysis->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) Signaling_Analysis->Cell_Cycle_Assay Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Migration_Assay->Data_Analysis Adhesion_Assay->Data_Analysis

General Workflow for In Vitro Evaluation of Umbralisib.

Conclusion

The initial in vitro studies of this compound have established its mechanism of action as a dual PI3Kδ and CK1ε inhibitor. The available data demonstrates its ability to inhibit the proliferation of lymphoma cells, modulate key signaling pathways such as PI3K/AKT and c-Myc, and interfere with cell migration. The provided experimental protocols offer a foundation for further investigation into the in vitro effects of umbralisib and other kinase inhibitors. While the clinical development of umbralisib has been discontinued, the preclinical findings remain a valuable contribution to the field of lymphoma research and drug development, underscoring the potential of targeting these pathways in hematological malignancies. Further research to obtain a broader quantitative dataset across a diverse panel of lymphoma cell lines would provide a more complete understanding of its preclinical activity.

References

Methodological & Application

Umbralisib Tosylate protocol for in vitro cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Umbralisib, a potent and selective dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has been a subject of significant interest in hematological malignancy research.[1][2][3] Its mechanism of action involves the disruption of critical B-cell signaling pathways, making it a valuable tool for in vitro studies of lymphoma, leukemia, and other B-cell disorders.[1][2][4] In vitro, umbralisib has been shown to inhibit malignant cell proliferation, reduce CXCL12-mediated cell adhesion, and block CCL19-mediated cell migration.[1][5]

These application notes provide detailed protocols for utilizing Umbralisib Tosylate in cell culture experiments, including methodologies for assessing cell viability, protein expression, and cell cycle progression. The provided quantitative data and workflows are intended to guide researchers in designing and executing robust in vitro studies.

Mechanism of Action

Umbralisib exerts its effects by targeting two key kinases:

  • PI3Kδ: A lipid kinase predominantly expressed in hematopoietic cells. It is a crucial component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.[4][6] Inhibition of PI3Kδ by umbralisib disrupts downstream signaling, including the activation of AKT, thereby reducing cell proliferation and survival.[7][8][9]

  • Casein Kinase 1 Epsilon (CK1ε): This kinase is implicated in the pathogenesis of various cancers, including lymphoid malignancies.[5][10] By inhibiting CK1ε, umbralisib may interfere with pathways that contribute to malignant cell growth.[2][11]

Quantitative Data: In Vitro Efficacy of Umbralisib

The following table summarizes the effective concentrations of Umbralisib in various in vitro assays, providing a reference for dose-selection in experimental design.

ParameterTarget/AssayValueCell Line/SystemReference
EC₅₀ PI3Kδ Inhibition22.2 nMEnzyme Assay[7][8][9][12]
EC₅₀ CK1ε Inhibition6.0 µMEnzyme Assay[8][9][12]
IC₅₀ CD19+ Cell Proliferation100 - 300 nMHuman Whole Blood[7][8][9][12]
Effective Conc. AKT Phosphorylation Inhibition10 nM - 100 µMHuman Lymphoma & Leukemia Cell Lines[8][9][12]
Effective Conc. c-Myc Expression Repression15 - 50 µMDLBCL Cell Line (LY7)[8][9][12][13]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway targeted by Umbralisib and a general workflow for in vitro experiments.

Umbralisib_Signaling_Pathway Umbralisib Mechanism of Action cluster_pi3k PI3Kδ Pathway cluster_ck1e CK1ε Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation, Survival & Adhesion pAKT->Proliferation CK1e CK1ε Downstream Downstream Effectors (e.g., c-Myc) CK1e->Downstream Pathogenesis Malignant Pathogenesis Downstream->Pathogenesis Umbralisib Umbralisib Umbralisib->PI3K_delta Umbralisib->CK1e

Caption: Umbralisib inhibits PI3Kδ and CK1ε signaling pathways.

Experimental_Workflow General In Vitro Experimental Workflow cluster_assays Endpoint Assays start 1. Cell Seeding (e.g., 96-well or 6-well plates) treatment 2. This compound Treatment (Dose-response / Time-course) start->treatment incubation 3. Incubation (e.g., 24, 48, 96 hours) treatment->incubation endpoint 4. Endpoint Assay Selection incubation->endpoint viability Cell Viability Assay (e.g., MTT, CellTiter-Glo®) endpoint->viability western Protein Expression Analysis (Western Blot for p-AKT, c-Myc) endpoint->western flow Cell Cycle / Apoptosis Analysis (Flow Cytometry) endpoint->flow analysis 5. Data Acquisition & Analysis viability->analysis western->analysis flow->analysis

References

Application Notes and Protocols for Establishing Umbralisib Tosylate Dosage in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib (formerly TGR-1202) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] Its activity against PI3Kδ, a key component in B-cell receptor signaling, has been a focal point for its development in B-cell malignancies.[2][4] The additional inhibition of CK1ε is thought to contribute to its distinct safety profile compared to other PI3Kδ inhibitors.[1][5] Establishing a therapeutic window and effective dosage in preclinical mouse models is a critical step in the evaluation of this and similar targeted therapies. These application notes provide a summary of known dosages from preclinical studies and detailed protocols for the preparation and administration of Umbralisib Tosylate for in vivo mouse experiments.

Quantitative Data Summary

The following tables summarize the reported dosages of Umbralisib administered to mice in various preclinical studies. It is important to note that dosages for efficacy studies in specific cancer models are not always publicly available in detail; however, toxicological studies provide a valuable reference for dose selection.

Table 1: Umbralisib Dosages in Preclinical Mouse Studies

Study TypeMouse ModelDosageAdministration RouteFrequencyOutcome/ObservationCitation(s)
EfficacyEμ-TCL1 Adoptive Transfer (CLL)Not explicitly stated, but demonstrated efficacyOralNot explicitly statedReduced white blood cell count, antitumor efficacy[1][6][7]
Toxicology (Embryo-Fetal Development)Pregnant Mice100 mg/kg/dayOralDailyExposure (AUC) approximately equivalent to the human therapeutic dose. Increased resorptions and post-implantation loss.[8]
Toxicology (Embryo-Fetal Development)Pregnant Mice200 mg/kg/dayOralDailyFetal malformations (cleft palate)[8]
Toxicology (Embryo-Fetal Development)Pregnant Mice400 mg/kg/dayOralDailyFetal malformations (cleft palate and nasopharyngeal fistula)[8]

Signaling Pathway

Umbralisib's dual mechanism of action targets two distinct signaling pathways implicated in cancer cell survival and proliferation.

umbralisib_pathway cluster_pi3k PI3K Signaling cluster_ck1e CK1ε/Wnt Signaling BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT activates Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival Wnt_Ligand Wnt Ligand Frizzled Frizzled Receptor Wnt_Ligand->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Beta_Catenin_Complex β-catenin Destruction Complex Dishevelled->Beta_Catenin_Complex inhibits CK1e CK1ε CK1e->Beta_Catenin_Complex part of Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates to nucleus, activates Oncogene_Transcription Oncogene Transcription TCF_LEF->Oncogene_Transcription Umbralisib Umbralisib (TGR-1202) Umbralisib->PI3K_delta inhibits Umbralisib->CK1e inhibits

Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε pathways.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol is based on common practices for formulating hydrophobic small molecules for in vivo rodent studies. The exact vehicle used in the primary efficacy studies for Umbralisib is not detailed in the available literature, therefore a common and generally well-tolerated vehicle is proposed. It is critical for researchers to perform their own vehicle tolerability studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile water or saline

  • Sterile tubes and syringes

Procedure:

  • Solubilization: First, dissolve the this compound powder in a minimal amount of DMSO. For example, to prepare a 10 mg/mL final concentration, start by dissolving the powder in 5-10% of the final volume with DMSO.

  • Vehicle Preparation: In a separate sterile tube, prepare the vehicle mixture. A commonly used vehicle for oral administration is a solution of PEG300 and Tween 80 in water or saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile water.

  • Formulation: Slowly add the dissolved this compound in DMSO to the vehicle mixture while vortexing to ensure proper mixing and prevent precipitation.

  • Final Volume: Adjust the final volume with sterile water or saline to achieve the desired final concentration.

  • Storage: The final formulation should be stored at 4°C and protected from light. It is recommended to prepare the formulation fresh on the day of administration or to assess its stability if stored for longer periods.

Table 2: Example Formulation for a 10 mg/mL Dosing Solution

ComponentPercentage of Final VolumeVolume for 10 mL
DMSO10%1 mL
PEG30040%4 mL
Tween 805%0.5 mL
Sterile Water45%4.5 mL
Total 100% 10 mL
Protocol 2: In Vivo Efficacy Study in an Adoptive Transfer CLL Mouse Model (Eμ-TCL1)

This protocol outlines a general workflow for an efficacy study using the Eμ-TCL1 adoptive transfer model, which has been utilized in the preclinical evaluation of Umbralisib.[1]

Animal Model:

  • Donor Mice: Eμ-TCL1 transgenic mice with established leukemia.

  • Recipient Mice: C57BL/6 mice (or other appropriate syngeneic strain), typically 6-8 weeks old.

Procedure:

  • Cell Preparation: Harvest splenocytes from a leukemic Eμ-TCL1 donor mouse. Prepare a single-cell suspension and determine cell viability.

  • Adoptive Transfer: Inject a defined number of leukemic splenocytes (e.g., 10-20 x 10^6 cells) intravenously into the tail vein of recipient mice.

  • Disease Establishment: Allow the leukemia to establish in the recipient mice. This can be monitored by checking for an increase in white blood cell counts or by flow cytometry for the presence of CD19+/CD5+ leukemic cells in peripheral blood, typically 2-3 weeks post-transfer.

  • Treatment Initiation: Once the disease is established, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or vehicle control orally via gavage once daily. The dosing volume should be based on the mouse's body weight (e.g., 10 mL/kg).

  • Monitoring:

    • Monitor body weight and clinical signs of toxicity daily.

    • Perform regular blood draws to monitor white blood cell counts and the percentage of leukemic cells.

    • At the end of the study, harvest spleens and other relevant organs for weighing, flow cytometry analysis, and histopathology.

  • Endpoint: The study can be terminated when a predetermined endpoint is reached, such as significant tumor burden in the control group, a defined treatment duration, or the development of unacceptable toxicity.

Experimental Workflow Diagram

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Harvest splenocytes from leukemic Eμ-TCL1 donor B Adoptive transfer of leukemic cells to recipient mice A->B C Monitor for disease establishment (2-3 weeks) B->C D Randomize mice into treatment and vehicle groups C->D E Daily oral gavage: Umbralisib or Vehicle D->E F Monitor body weight, WBC, and clinical signs E->F G Euthanize mice at predefined endpoint F->G H Harvest spleen and tissues G->H I Analyze tumor burden (flow cytometry, histology) H->I

Caption: Workflow for an in vivo efficacy study of Umbralisib.

Concluding Remarks

The provided data and protocols offer a foundation for designing and executing in vivo studies with this compound in mouse models. The toxicological data suggests that oral doses up to 100 mg/kg/day are tolerated in mice and achieve exposures comparable to the human therapeutic dose.[8] However, the optimal therapeutic dose for efficacy in various cancer models needs to be determined empirically. Researchers should perform dose-ranging studies to identify a well-tolerated and effective dose for their specific model. Careful formulation and vehicle selection are paramount to ensure accurate and reproducible results. The provided protocols and diagrams serve as a guide and should be adapted and optimized for specific experimental needs.

References

Application Notes and Protocols for Umbralisib Tosylate Administration in Xenograft Models of Lymphoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib tosylate (formerly TGR-1202) is an orally bioavailable, dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε). The PI3Kδ signaling pathway is crucial for the proliferation and survival of B-cell lymphocytes and is often dysregulated in B-cell malignancies. This document provides detailed application notes and protocols for the administration of this compound in preclinical xenograft models of lymphoma, based on available research. These guidelines are intended to assist in the design and execution of in vivo efficacy studies.

Mechanism of Action

Umbralisib inhibits the delta isoform of PI3K, which is predominantly expressed in hematopoietic cells and plays a key role in B-cell receptor (BCR) signaling. By blocking this pathway, umbralisib impedes the growth and survival of malignant B-cells.[1] Additionally, its inhibition of CK1ε is thought to contribute to its unique safety profile and therapeutic effects. Preclinical studies have demonstrated that umbralisib can inhibit the proliferation of lymphoma cell lines.[2][3]

Signaling Pathway

The primary signaling pathway targeted by umbralisib is the PI3K/AKT/mTOR pathway, which is downstream of the B-cell receptor. Inhibition of PI3Kδ by umbralisib leads to the downregulation of this pro-survival pathway in lymphoma cells.

PI3K_Pathway BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Proliferation & Survival mTOR->Cell_Survival Promotes Umbralisib Umbralisib Umbralisib->PI3K_delta Inhibits

PI3K/AKT/mTOR Signaling Pathway Inhibition by Umbralisib.

Experimental Protocols

Hodgkin Lymphoma Xenograft Model

This protocol is based on studies using Hodgkin lymphoma cell lines.

Experimental Workflow:

Workflow for Hodgkin Lymphoma Xenograft Study.

Methodology:

  • Cell Lines: L-540 or L-428 Hodgkin lymphoma cells.

  • Animal Model: NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice.

  • Tumor Implantation: Subcutaneously inject cultured lymphoma cells into the flank of the mice.

  • Drug Formulation: While the exact vehicle for preclinical oral gavage is not specified in the available literature, a common practice is to formulate the compound in a vehicle such as 0.5% methylcellulose or a similar suspension agent. The commercially available tablets contain hydroxypropyl betadex, croscarmellose sodium, microcrystalline cellulose, hydroxypropyl cellulose, and magnesium stearate, which may inform formulation development.[4]

  • Administration:

    • Dosage: 150 mg/kg.

    • Route: Oral gavage.

    • Frequency: Daily.

  • Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume. Record animal body weight as an indicator of toxicity.

  • Endpoint: Evaluate tumor growth inhibition at the end of the study.

T-Cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft Model

This protocol outlines the use of umbralisib in a T-ALL xenograft model.

Methodology:

  • Cell Line: MOLT-4 T-ALL cells.

  • Animal Model: NOD/SCID mice.

  • Tumor Implantation: Subcutaneous injection of MOLT-4 cells.

  • Drug Formulation: As described in the previous protocol, formulate for oral gavage.

  • Administration:

    • Dosage: 150 mg/kg.

    • Route: Oral gavage.

    • Frequency: Daily.

  • Monitoring: Regularly measure tumor volume and monitor the health and body weight of the mice.

  • Endpoint: Assess tumor shrinkage and overall treatment efficacy.

Data Presentation

The following tables summarize the available quantitative data from preclinical xenograft studies.

Table 1: Umbralisib Efficacy in Lymphoma Xenograft Models

Lymphoma TypeCell LineAnimal ModelTreatmentDosageAdministration RouteOutcome
Hodgkin LymphomaL-540, L-428NOD/SCIDUmbralisib + Brentuximab Vedotin150 mg/kgOral50% tumor growth inhibition (in combination)
T-Cell Acute Lymphoblastic LeukemiaMOLT-4NOD/SCIDUmbralisib (single agent)150 mg/kgOralSignificant tumor shrinkage by day 25

Table 2: Range of Tolerated Oral Doses of Umbralisib in Mice

Study TypeDosage RangeAdministration Route
Embryo-fetal development100 - 400 mg/kg/dayOral

Note: This table indicates a range of oral doses administered in mice for non-efficacy studies and can be a reference for tolerability.[5]

Concluding Remarks

The provided protocols and data offer a foundation for the preclinical evaluation of this compound in lymphoma xenograft models. Researchers should note that the available public literature on single-agent efficacy of umbralisib in xenograft models is limited. Further dose-response and monotherapy studies in various non-Hodgkin lymphoma subtypes, such as diffuse large B-cell lymphoma (DLBCL), follicular lymphoma, and marginal zone lymphoma, would be valuable to fully characterize its in vivo activity. The formulation of umbralisib for oral gavage should be carefully optimized to ensure consistent delivery and bioavailability.

References

Measuring the Activity of Umbralisib Tosylate: Detailed Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib Tosylate is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] Its mechanism of action involves the disruption of key signaling pathways crucial for the survival and proliferation of malignant B-cells, making it a significant agent in the study and treatment of various hematological malignancies.[2][3] This document provides detailed application notes and protocols for developing and utilizing cell-based assays to accurately measure the activity of this compound.

The PI3Kδ pathway is a critical component of the B-cell receptor (BCR) signaling cascade, and its aberrant activation is a hallmark of many B-cell lymphomas.[2][3] Umbralisib's inhibition of PI3Kδ leads to the downstream suppression of Akt phosphorylation, a key mediator of cell survival and proliferation.[1][4]

CK1ε is involved in the regulation of protein translation and has been implicated in the pathogenesis of cancer cells, including lymphoid malignancies.[3] Umbralisib's inhibitory action on CK1ε can lead to the repression of oncogenes such as c-Myc.[1]

These application notes will guide researchers in establishing robust and reproducible cell-based assays to quantify the effects of this compound on cell proliferation, PI3Kδ pathway inhibition, and CK1ε-mediated signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Umbralisib
Target / ProcessAssay TypeCell Line / SystemIC50 / EC50
PI3KδEnzymatic AssayPurified Enzyme22.2 nM (EC50)
PI3KγKinase AssayPurified Enzyme1400 nM (Kd)
PI3KβKinase AssayPurified Enzyme>10000 nM (Kd)
PI3KαKinase AssayPurified Enzyme>10000 nM (Kd)
CK1εKinase AssayPurified Enzyme6.0 µM (EC50)
Cell ProliferationProliferation AssayHuman Whole Blood CD19+ Cells100-300 nM
Table 2: Anti-Proliferative Activity of Umbralisib in Lymphoid Malignancy Cell Lines
Cell LineCancer TypeAssayIC50 (72h)
DH-My6Double-Hit High-Grade B-cell LymphomaNot Specified>1000 nM
SU-DHL-10Double-Hit High-Grade B-cell LymphomaNot Specified8.5 nM (for a PLK1 inhibitor, for comparison)
Nu-DHL-1Double-Hit High-Grade B-cell LymphomaNot Specified>10.0 nM (for a PLK1 inhibitor, for comparison)

Mandatory Visualizations

PI3K_Signaling_Pathway PI3Kδ Signaling Pathway Inhibition by Umbralisib cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP2 PIP2 PI3K_delta->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Ser473) AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation Umbralisib This compound Umbralisib->PI3K_delta Inhibition

Caption: PI3Kδ Signaling Pathway Inhibition by Umbralisib.

CK1_epsilon_Signaling_Pathway CK1ε Signaling Pathway and c-Myc Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cMyc_gene c-Myc Gene cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA Transcription Translation_machinery Translation Machinery cMyc_mRNA->Translation_machinery CK1_epsilon CK1ε CK1_epsilon->Translation_machinery Regulation cMyc_protein c-Myc Protein Translation_machinery->cMyc_protein Translation Cell_Growth Cell Growth cMyc_protein->Cell_Growth Umbralisib This compound Umbralisib->CK1_epsilon Inhibition

Caption: CK1ε Signaling Pathway and c-Myc Regulation.

Experimental_Workflow General Experimental Workflow cluster_assays Cell-Based Assays start Start: Seed Lymphoid Malignancy Cells treatment Treat cells with this compound (Dose-response) start->treatment incubation Incubate for specified time (e.g., 24, 48, 72 hours) treatment->incubation proliferation Cell Proliferation Assay (MTS/MTT) incubation->proliferation western_pAKT Western Blot for p-AKT (Ser473) & Total AKT incubation->western_pAKT western_cMyc Western Blot for c-Myc & Loading Control incubation->western_cMyc analysis Data Analysis: - IC50 Calculation - Quantification of Protein Levels proliferation->analysis western_pAKT->analysis western_cMyc->analysis

References

Detecting p-AKT Inhibition by Umbralisib Tosylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the inhibitory effect of Umbralisib Tosylate on the PI3K/AKT signaling pathway via Western blot analysis of phosphorylated AKT (p-AKT) at Serine 473. This compound is an orally bioavailable inhibitor of the delta isoform of phosphoinositide-3 kinase (PI3K) and casein kinase 1 epsilon (CK1ε).[1][2] Its therapeutic potential in certain hematologic malignancies is linked to its ability to downregulate the PI3K/AKT/mTOR signaling cascade, a critical pathway for cell proliferation, survival, and growth.[3][4][5] This protocol outlines the necessary steps for cell culture and treatment, protein extraction, quantification, and immunodetection of p-AKT (Ser473), total AKT, and a loading control.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes.[3][5][6] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell growth and survival.[4][6] this compound selectively targets the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, making it a targeted therapy for certain lymphomas.[1][4] By inhibiting PI3Kδ, Umbralisib prevents the phosphorylation and subsequent activation of AKT, a key downstream effector of the pathway.[4]

Western blotting is a widely used and effective technique to measure changes in protein expression and post-translational modifications, such as phosphorylation.[7] This application note provides a robust and reproducible Western blot protocol to specifically detect the decrease in AKT phosphorylation at Serine 473 (p-AKT Ser473) in response to this compound treatment, thereby providing a direct measure of its inhibitory activity.

Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[8] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including AKT and its upstream activator PDK1, to the plasma membrane.[9] At the membrane, AKT is phosphorylated at Threonine 308 by PDK1 and at Serine 473 by mTORC2, leading to its full activation.[9] Activated AKT then phosphorylates a multitude of downstream targets to regulate various cellular functions. This compound inhibits PI3Kδ, thereby blocking the production of PIP3 and preventing the activation of AKT.[4]

PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3Kδ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruitment PDK1->AKT P (Thr308) pAKT p-AKT (Active) Downstream Downstream Targets (Cell Survival, Proliferation, Growth) pAKT->Downstream mTORC2 mTORC2 mTORC2->AKT P (Ser473) Umbralisib Umbralisib Tosylate Umbralisib->PI3K Inhibition

Figure 1: PI3K/AKT Signaling Pathway Inhibition by this compound.

Experimental Protocol

This protocol is optimized for cultured lymphoma cells (e.g., SUDHL-4, DB). Researchers should optimize cell seeding density and this compound concentration for their specific cell line.

Materials and Reagents
ReagentSupplierCatalog # (Example)
This compoundVariousN/A
Cell Culture Medium (e.g., RPMI-1640)Gibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
DMSO (Vehicle Control)Sigma-AldrichD2650
RIPA Lysis BufferCell Signaling Tech9806S
Protease/Phosphatase Inhibitor Cocktail (100X)Cell Signaling Tech5872S
BCA Protein Assay KitThermo Fisher23225
Laemmli Sample Buffer (4X)Bio-Rad1610747
β-MercaptoethanolSigma-AldrichM3148
Precast Polyacrylamide GelsBio-Rade.g., 4561096
Tris/Glycine/SDS Running Buffer (10X)Bio-Rad1610732
Trans-Blot Turbo Transfer SystemBio-Rad1704150
PVDF MembranesBio-Rad1704275
Blocking Buffer (5% BSA in TBST)N/AN/A
Primary Antibody: p-AKT (Ser473)Cell Signaling Tech4060S
Primary Antibody: Total AKTCell Signaling Tech4691S
Primary Antibody: GAPDH (Loading Control)Cell Signaling Tech5174S
HRP-conjugated anti-rabbit IgG Secondary AntibodyCell Signaling Tech7074S
ECL Western Blotting SubstrateBio-Rad1705061
TBST (Tris-Buffered Saline with 0.1% Tween-20)N/AN/A

Experimental Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_immunodetection Immunodetection A Seed Cells B Treat with this compound (and Vehicle Control) A->B C Incubate B->C D Harvest & Lyse Cells C->D E Quantify Protein (BCA Assay) D->E F Prepare Samples for Loading E->F G SDS-PAGE F->G H Protein Transfer (PVDF) G->H I Blocking H->I J Primary Antibody Incubation (p-AKT, Total AKT, GAPDH) I->J K Secondary Antibody Incubation J->K L Detection (ECL) & Imaging K->L

Figure 2: Western Blot Experimental Workflow.
Step-by-Step Protocol

1. Cell Culture and Treatment a. Culture lymphoma cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified incubator with 5% CO₂. b. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-only (DMSO) control.

2. Cell Lysis and Protein Quantification a. Harvest cells by centrifugation and wash once with ice-cold PBS. b. Lyse the cell pellet with ice-cold RIPA buffer supplemented with 1X Protease/Phosphatase Inhibitor Cocktail.[7] Keep samples on ice for 30 minutes, vortexing occasionally. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Transfer the supernatant (protein extract) to a new pre-chilled tube. e. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer containing β-mercaptoethanol to each sample to a final concentration of 1X. c. Denature the samples by heating at 95-100°C for 5 minutes. d. Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel. Include a protein ladder. e. Perform electrophoresis using Tris/Glycine/SDS running buffer until the dye front reaches the bottom of the gel.

4. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for the specific transfer apparatus. b. After transfer, briefly wash the membrane with TBST.

5. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against p-AKT (Ser473) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. (See table below for recommended dilutions). c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. To probe for total AKT and the loading control (GAPDH), the membrane can be stripped and re-probed. Alternatively, run parallel gels. d. Quantify the band intensities using image analysis software. Normalize the p-AKT signal to the total AKT signal and the loading control.

Data Presentation

All quantitative data should be summarized in tables for clear comparison.

Table 1: Reagent and Antibody Dilutions

Reagent/AntibodyStock ConcentrationWorking DilutionDiluent
This compound10 mM in DMSO0.1 - 10 µMCell Culture Medium
p-AKT (Ser473) Primary AntibodyAs specified1:10005% BSA in TBST
Total AKT Primary AntibodyAs specified1:10005% BSA in TBST
GAPDH Primary AntibodyAs specified1:1000 - 1:50005% BSA in TBST
HRP-conjugated Secondary AntibodyAs specified1:2000 - 1:100005% BSA in TBST

Table 2: Expected Results - Densitometry Analysis (Hypothetical)

Treatmentp-AKT/Total AKT Ratio (Normalized to Control)
Vehicle Control (DMSO)1.00
This compound (0.1 µM)0.75
This compound (1 µM)0.30
This compound (10 µM)0.05

Troubleshooting

  • High Background: Ensure adequate blocking and washing steps. Consider using a fresh blocking buffer. Milk-based blockers should be avoided as they contain phosphoproteins that can increase background.

  • No or Weak Signal: Confirm protein transfer was successful. Increase the amount of protein loaded or the primary antibody concentration. Use a more sensitive ECL substrate.[10]

  • Non-specific Bands: Optimize antibody dilutions. Ensure the lysis buffer contains sufficient protease and phosphatase inhibitors.[11]

Conclusion

This detailed protocol provides a reliable method for assessing the inhibitory effect of this compound on AKT phosphorylation. By following these steps, researchers can effectively quantify the dose- and time-dependent inhibition of the PI3K/AKT signaling pathway, providing valuable insights into the mechanism of action of this targeted therapeutic agent. The use of appropriate controls and careful optimization will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis after Umbralisib Tosylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib Tosylate, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3K-delta) and casein kinase 1-epsilon (CK1-epsilon), has demonstrated efficacy in the treatment of certain B-cell malignancies.[1][2] A key mechanism of its anti-neoplastic activity is the induction of apoptosis in malignant lymphocytes. Flow cytometry is a powerful and widely used technique to quantify the extent of apoptosis in a cell population. This document provides detailed application notes and protocols for the analysis of apoptosis in lymphoma cell lines following treatment with this compound, utilizing the Annexin V and Propidium Iodide (PI) staining method.

Principle of the Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA, emitting a strong red fluorescence. By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Data Presentation

The following tables summarize hypothetical quantitative data on the dose-dependent and time-course effects of this compound on apoptosis induction in a representative B-cell lymphoma cell line (e.g., TMD8). This data is illustrative and should be generated for the specific cell line and experimental conditions used in your laboratory.

Table 1: Dose-Dependent Induction of Apoptosis by this compound in TMD8 Cells (48-hour treatment)

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Vehicle Control)95.2 ± 2.12.5 ± 0.81.8 ± 0.54.3 ± 1.3
0.188.7 ± 3.57.1 ± 1.23.2 ± 0.710.3 ± 1.9
0.575.4 ± 4.215.8 ± 2.57.3 ± 1.123.1 ± 3.6
1.058.1 ± 5.128.3 ± 3.812.1 ± 2.040.4 ± 5.8
5.035.6 ± 6.345.2 ± 5.518.7 ± 3.263.9 ± 8.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of Apoptosis Induction by this compound (1.0 µM) in TMD8 Cells

Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
096.1 ± 1.82.1 ± 0.61.5 ± 0.43.6 ± 1.0
1285.3 ± 3.110.2 ± 1.54.0 ± 0.914.2 ± 2.4
2470.8 ± 4.520.5 ± 2.88.2 ± 1.328.7 ± 4.1
4858.1 ± 5.128.3 ± 3.812.1 ± 2.040.4 ± 5.8
7242.7 ± 5.935.6 ± 4.920.3 ± 3.155.9 ± 8.0

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathway

This compound induces apoptosis primarily through the inhibition of the PI3K-delta signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[1][2] Inhibition of PI3K-delta leads to the downstream suppression of pro-survival signals, ultimately activating the intrinsic apoptotic cascade.

Umbralisib_Apoptosis_Pathway Umbralisib This compound PI3K_delta PI3K-delta Umbralisib->PI3K_delta inhibition CK1e CK1-epsilon Umbralisib->CK1e inhibition PIP3 PIP3 PI3K_delta->PIP3 converts to BCR_signaling B-Cell Receptor Signaling BCR_signaling->PI3K_delta PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Bad Bad AKT->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 / Bcl-xL Bad->Bcl2 inhibits Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Umbralisib-induced apoptosis signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

  • B-cell lymphoma cell line (e.g., TMD8, SU-DHL-4, etc.)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (prepare a stock solution in DMSO, e.g., 10 mM)

  • Vehicle control (DMSO)

  • 6-well or 12-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Seed the lymphoma cells in a tissue culture plate at a density of 0.5 x 10⁶ cells/mL in complete culture medium.

  • Incubate the cells for 24 hours to allow them to adapt.

  • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.

  • Add the diluted this compound or vehicle control to the corresponding wells.

  • Incubate the cells for the desired time points (e.g., 12, 24, 48, 72 hours).

Annexin V and Propidium Iodide Staining

Materials:

  • Treated and control cells

  • Phosphate-Buffered Saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Centrifuge

Protocol:

  • Harvest the cells from each well, including both adherent and suspension cells, and transfer to individual FACS tubes.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Carefully aspirate the supernatant.

  • Wash the cells by resuspending the pellet in 1 mL of cold PBS and centrifuge again at 300 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V to each tube.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI staining solution to each tube.

  • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within 1 hour.

Flow Cytometry Analysis

Workflow:

Flow_Cytometry_Workflow Start Start: Stained Cell Suspension Acquisition Acquire Events on Flow Cytometer Start->Acquisition Gating Gate on Cell Population (FSC vs. SSC) Acquisition->Gating Compensation Apply Fluorescence Compensation Gating->Compensation Quadrant_Analysis Quadrant Analysis (Annexin V vs. PI) Compensation->Quadrant_Analysis Data_Quantification Quantify Percentages of Viable, Early Apoptotic, Late Apoptotic/Necrotic Cells Quadrant_Analysis->Data_Quantification End End: Data Interpretation Data_Quantification->End

Caption: Experimental workflow for flow cytometry analysis.

Instrument Setup and Data Acquisition:

  • Turn on the flow cytometer and allow it to warm up.

  • Use unstained cells to set the forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population of interest.

  • Use single-stained controls (Annexin V-FITC only and PI only) to set up the fluorescence compensation to correct for spectral overlap.

  • Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.

Data Analysis:

  • Create a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the main cell population and exclude debris.

  • From the gated population, create a dot plot of Annexin V-FITC fluorescence (e.g., FL1) vs. PI fluorescence (e.g., FL3).

  • Set up quadrants to delineate the four populations:

    • Lower-left quadrant (Q4): Viable cells (Annexin V- / PI-)

    • Lower-right quadrant (Q3): Early apoptotic cells (Annexin V+ / PI-)

    • Upper-right quadrant (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

    • Upper-left quadrant (Q1): Necrotic cells (Annexin V- / PI+)

  • Calculate the percentage of cells in each quadrant for each sample.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers to effectively analyze apoptosis induced by this compound in lymphoma cell lines using flow cytometry. Accurate quantification of apoptosis is a critical step in understanding the mechanism of action of this and other anti-cancer agents and is essential for preclinical drug development. It is recommended to optimize the described protocols for your specific cell lines and experimental conditions to ensure reliable and reproducible results.

References

Application Notes & Protocols: Utilizing Umbralisib Tosylate in CRISPR-Cas9 Screens for Drug Synergy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is increasingly focused on combination treatments to overcome drug resistance and enhance efficacy. Umbralisib, an inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has been a tool in studying B-cell malignancies.[1][2] The PI3K pathway is a critical signaling cascade for the proliferation and survival of B-cells, and its dysregulation is a hallmark of many B-cell cancers.[3][4][5] While PI3K inhibitors can be effective, they often lead to proliferative arrest rather than robust cell death, creating a population of tumor cells that can develop resistance.[6]

CRISPR-Cas9 genome-wide screening has emerged as a powerful, unbiased tool to identify genetic vulnerabilities and mechanisms of drug synergy.[7][8] By systematically knocking out genes in the presence of a drug, researchers can identify "synthetic lethal" interactions—where the loss of a specific gene sensitizes cancer cells to the drug, leading to cell death.[9][10] This approach is ideal for discovering novel combination therapies that can be paired with targeted agents like Umbralisib.

These application notes provide a comprehensive framework for designing and executing a CRISPR-Cas9 knockout screen to identify genes that synergize with Umbralisib Tosylate, with the goal of discovering effective combination treatment strategies for B-cell malignancies.

This compound: Mechanism of Action

Umbralisib is a dual inhibitor targeting two key kinases:

  • PI3K-delta (PI3Kδ): Primarily expressed in hematopoietic cells, PI3Kδ is a central node in the B-cell receptor (BCR) signaling pathway.[1][5] Its inhibition disrupts downstream signals that promote cell survival and proliferation, such as the AKT/mTOR pathway.[11][12]

  • Casein Kinase 1 epsilon (CK1ε): This kinase is implicated in the pathogenesis of malignant cells, and its inhibition by Umbralisib distinguishes it from other PI3K inhibitors.[3][13]

By inhibiting these targets, Umbralisib disrupts the signaling networks that drive the growth of lymphoma cells.[1][3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Stimulation BTK BTK LYN_SYK->BTK PI3K_delta PI3Kδ LYN_SYK->PI3K_delta Proliferation Cell Proliferation & Survival BTK->Proliferation Activates NF-κB, PLCγ2, etc. PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 PIP3->BTK Recruits AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Umbralisib Umbralisib Umbralisib->PI3K_delta Inhibits CK1e CK1ε Umbralisib->CK1e Inhibits Oncoprotein_Translation Oncoprotein Translation CK1e->Oncoprotein_Translation

Figure 1: Umbralisib's dual-inhibition mechanism in the BCR pathway.

Application: CRISPR-Cas9 Screening for Synergistic Partners

A pooled CRISPR-Cas9 knockout screen can effectively identify genes whose loss sensitizes B-cell malignancy cell lines to Umbralisib. This is typically a "dropout" or negative selection screen, where sgRNAs targeting sensitizing genes become depleted in the cell population over time in the presence of the drug.[6]

The general workflow involves transducing a Cas9-expressing cell line with a lentiviral sgRNA library, treating the cells with a sub-lethal dose of Umbralisib, and using next-generation sequencing (NGS) to quantify changes in sgRNA representation compared to an untreated control.

cluster_workflow CRISPR-Cas9 Synergy Screen Workflow start 1. Prepare Cas9-Expressing B-Cell Lymphoma Line lib 2. Transduce with Lentiviral sgRNA Library (Low MOI) start->lib select 3. Antibiotic Selection (e.g., Puromycin) lib->select split 4. Split Cell Population select->split control Control Group (DMSO Vehicle) split->control treat Treatment Group (Sub-lethal Umbralisib) split->treat culture 5. Culture for 14-21 Days control->culture treat->culture harvest 6. Harvest Cells & Extract Genomic DNA culture->harvest pcr 7. Amplify sgRNA Sequences via PCR harvest->pcr ngs 8. Next-Generation Sequencing (NGS) pcr->ngs analysis 9. Data Analysis: Identify Depleted sgRNAs ngs->analysis validation 10. Validate Hits Individually analysis->validation

Figure 2: Workflow for a pooled CRISPR-Cas9 knockout screen.

Quantitative Data & Experimental Parameters

Successful screens require careful optimization of parameters. The following tables provide reference values for Umbralisib and a template for designing a CRISPR screen.

Table 1: this compound Properties

Property Description Reference
Drug Name Umbralisib (UKONIQ™) [1][2]
Targets PI3K-delta (PI3Kδ), Casein Kinase 1 epsilon (CK1ε) [1][3][13]
Selectivity >1500-fold for PI3Kδ over α/β isoforms; ~225-fold over γ isoform [13]
Administration Oral, once-daily [1]
Metabolism Primarily by CYP2C9, CYP3A4, and CYP1A2 [3]

| Half-life | ~91 hours |[2][3] |

Table 2: Recommended Parameters for a CRISPR-Cas9 Synergy Screen

Parameter Recommended Value/Condition Rationale
Cell Line B-cell malignancy line (e.g., DLBCL, MZL, FL lines) stably expressing Cas9 Ensures relevant genetic context and efficient gene editing.
sgRNA Library Whole-genome or focused library (e.g., "druggable genome," kinases) Whole-genome for unbiased discovery; focused to increase hit-rate for actionable targets.
Multiplicity of Infection (MOI) 0.3 - 0.5 Minimizes the chance of a single cell receiving more than one sgRNA, which is critical for accurate hit identification.[7]
Library Representation >500 cells per sgRNA Maintains library complexity and statistical power throughout the screen.
Umbralisib Concentration IC10 - IC20 (concentration that inhibits growth by 10-20%) Applies selective pressure without causing widespread, non-specific cell death that would confound results.
Screen Duration 14 - 21 days (approx. 10-15 population doublings) Allows sufficient time for sgRNAs targeting synergistic genes to become significantly depleted.

| Controls | Non-targeting sgRNAs (negative); sgRNAs for essential genes (positive); DMSO vehicle-treated population. | Essential for data normalization and quality control. |

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen with Umbralisib

1. Cell Line Preparation and IC50 Determination: a. Culture a Cas9-expressing B-cell lymphoma cell line in appropriate media. b. Perform a 72-hour cell viability assay (e.g., CellTiter-Glo®) with a dose-response of this compound (e.g., 1 nM to 30 µM). c. Calculate the IC50 value and determine the IC20 concentration for the screen.

2. Lentiviral Transduction: a. Seed Cas9-expressing cells for transduction. b. Add the pooled sgRNA lentiviral library at an MOI of 0.3. This ensures that most cells receive a single sgRNA.[7] c. After 24 hours, replace the virus-containing media with fresh media.

3. Antibiotic Selection and Expansion: a. After 48 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) until a parallel plate of untransduced cells is completely killed (typically 3-5 days). b. Expand the surviving cell population while maintaining at least 500 cells per sgRNA in the library.

4. Umbralisib Treatment: a. Collect a baseline cell pellet (T=0) for genomic DNA extraction. b. Split the remaining cell population into two groups: a control group treated with DMSO and a treatment group treated with the predetermined IC20 of Umbralisib. c. Culture the cells for 14-21 days, passaging as needed and maintaining library representation and drug concentration.

5. Genomic DNA Extraction and NGS Preparation: a. Harvest cell pellets from the control and Umbralisib-treated populations at the end of the screen. b. Extract genomic DNA (gDNA) using a high-quality kit. c. Amplify the sgRNA cassette from the gDNA using a two-step PCR protocol to add sequencing adapters and indexes.

6. Sequencing and Data Analysis: a. Sequence the amplified libraries on a next-generation sequencer (e.g., Illumina NovaSeq). b. Align sequencing reads to the sgRNA library reference file and count the abundance of each sgRNA. c. Use statistical software (e.g., MAGeCK) to identify sgRNAs that are significantly depleted in the Umbralisib-treated sample compared to the DMSO control. Genes with multiple significantly depleted sgRNAs are considered primary hits.

cluster_logic Logic of Negative Selection Screen cluster_time Time start_pop Initial Cell Population (with sgRNA library) treat Treat with Umbralisib start_pop->treat sgRNA_neutral sgRNA (Neutral KO) treat->sgRNA_neutral Cell survives sgRNA_synergy sgRNA (Synergistic KO) treat->sgRNA_synergy Synthetic Lethality: Cell Dies final_pop Final Cell Population sgRNA_neutral->final_pop Propagates depletion Result: sgRNA targeting synergistic gene is depleted final_pop->depletion

Figure 3: Depletion of sgRNAs targeting synergistic genes.

Protocol 2: Validation of Synergistic Hits

1. Individual Gene Knockout: a. Synthesize 2-3 high-scoring sgRNAs for each top candidate gene from the primary screen. b. Clone these sgRNAs into a lentiviral vector. c. Transduce Cas9-expressing cells with individual sgRNAs and select to generate stable knockout cell lines. d. Confirm gene knockout via Western blot or genomic sequencing.

2. Synergy Matrix Assay: a. Create a dose-response matrix. For each validated knockout cell line and the parental control line, test a range of Umbralisib concentrations. b. If a drug targeting the validated hit is available, perform a two-drug matrix experiment (e.g., 8 concentrations of Umbralisib vs. 8 concentrations of the second drug). c. Measure cell viability after 72 hours.

3. Data Analysis and Synergy Scoring: a. For single-agent validation, compare the IC50 of Umbralisib in knockout vs. parental cells. A significant shift indicates sensitization. b. For combination drug validation, calculate synergy scores using established models like Bliss Independence or Loewe Additivity (e.g., using SynergyFinder software). A score >10 is often considered synergistic.

Table 3: Example Data from a Synergy Validation Experiment

Cell Line / Condition Umbralisib IC50 (nM) Drug X IC50 (nM) Bliss Synergy Score (at IC50s) Conclusion
Parental (Wild-Type) 850 450 N/A Baseline
Gene Y Knockout 120 N/A N/A Sensitization

| Parental + Drug X | 350 | 180 | 15.2 | Synergistic Interaction |

Conclusion

Combining the targeted activity of this compound with the power of CRISPR-Cas9 screening provides a robust platform for identifying novel drug synergies. This approach can uncover vulnerabilities in cancer cells, reveal mechanisms of resistance, and pave the way for rational, highly effective combination therapies in B-cell malignancies. The protocols and data presented here offer a detailed guide for researchers to implement this strategy in their drug discovery efforts.

References

Application Notes and Protocols for Umbralisib Tosylate in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib Tosylate, a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), has been investigated for its therapeutic potential in various hematological malignancies.[1][2] Preclinical studies in animal models are crucial for evaluating its efficacy, pharmacokinetics, and safety profile.[1][2] These application notes provide detailed protocols for the preparation and administration of this compound for use in animal research, particularly in rodent models of lymphoma.

Umbralisib inhibits PI3Kδ, a key component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.[3] Additionally, its inhibition of CK1ε is believed to contribute to its anti-cancer effects.[3] While initially granted accelerated approval for marginal zone lymphoma (MZL) and follicular lymphoma (FL), it was later withdrawn from the market due to safety concerns in a clinical trial.[3][4] Nevertheless, it remains a valuable tool for preclinical research into PI3Kδ and CK1ε signaling pathways.

Data Presentation

Pharmacokinetic Parameters of Umbralisib in Rodents
ParameterSpeciesDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)VehicleReference
UmbralisibRat10 mg/kg, Oral283.8 ± 84.73.7 ± 0.55416.7 ± 1451.8Not Specified[5]
UmbralisibMouse100 mg/kg/day, OralNot ReportedNot ReportedExposure comparable to human 800 mg doseNot Specified[6]
In Vivo Efficacy of this compound
Animal ModelCancer TypeTreatment RegimenEfficacy EndpointResultsReference
NOD/SCID MiceT-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft150 mg/kg/day, p.o.Tumor Growth InhibitionSignificant tumor shrinkage by day 25Not explicitly detailed in provided search results
Pregnant MiceEmbryo-fetal development study100, 200, 400 mg/kg/day, p.o.Developmental outcomesAdverse outcomes observed at all doses[6]

Experimental Protocols

Preparation of this compound for Oral Gavage

Objective: To prepare a homogenous suspension of this compound suitable for oral administration in rodents.

Materials:

  • This compound powder

  • Propylene glycol

  • Ethanol (95-100%)

  • Sterile microcentrifuge tubes

  • Sterile magnetic stir bar and stir plate (optional)

  • Sonicator (optional)

  • Vortex mixer

  • Pipettes and sterile tips

Protocol:

  • Vehicle Preparation:

    • Prepare the vehicle by mixing 95% propylene glycol and 5% ethanol. For example, to prepare 10 mL of vehicle, mix 9.5 mL of propylene glycol with 0.5 mL of ethanol.

    • Vortex the solution thoroughly to ensure it is homogenous.

  • Calculating the Amount of this compound:

    • Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for mice).

    • Example Calculation for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume:

      • Dose for one mouse = 10 mg/kg * 0.025 kg = 0.25 mg

      • Volume to administer = 10 mL/kg * 0.025 kg = 0.25 mL

      • Concentration of dosing solution = 0.25 mg / 0.25 mL = 1 mg/mL

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add a small amount of the vehicle to the powder to create a paste. This helps in the initial dispersion of the compound.

    • Gradually add the remaining vehicle to the tube while continuously vortexing to ensure a uniform suspension.

    • For higher concentrations or if the compound is difficult to suspend, use of a sterile magnetic stir bar for a longer duration or brief sonication in a water bath may be beneficial. Ensure the solution does not overheat during sonication.

    • Visually inspect the suspension for any large aggregates. A well-prepared suspension should appear uniform.

    • Prepare the suspension fresh daily. If storage is necessary, store at 2-8°C and protect from light. Before each use, vortex the suspension thoroughly to ensure homogeneity.

Subcutaneous Lymphoma Xenograft Model in Mice

Objective: To evaluate the in vivo efficacy of this compound against a subcutaneous lymphoma xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID, NSG)

  • Lymphoma cell line (e.g., a suitable human or murine lymphoma line)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • This compound suspension (prepared as described above)

  • Oral gavage needles (20-22 gauge, ball-tipped)

Protocol:

  • Cell Preparation and Implantation:

    • Culture the chosen lymphoma cell line under standard conditions.

    • Harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10^6 to 10 x 10^6 cells per 100 µL). For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate and growth.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Treatment Administration:

    • Randomize the mice into treatment and control groups once the tumors reach the desired size.

    • Administer this compound suspension or vehicle control orally via gavage daily at the desired dose (e.g., 150 mg/kg). The dosing volume should be consistent across all animals (e.g., 10 mL/kg).

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and body weight throughout the study.

    • Primary endpoints may include tumor growth inhibition, tumor regression, and survival.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

umbralisib_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta PIP3 PIP3 PI3K_delta->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CK1_epsilon CK1ε Oncogenic_Proteins Oncogenic Protein Translation CK1_epsilon->Oncogenic_Proteins Umbralisib This compound Umbralisib->PI3K_delta Umbralisib->CK1_epsilon

Caption: this compound Signaling Pathway.

experimental_workflow start Start cell_culture 1. Lymphoma Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Oral Gavage: - this compound - Vehicle Control randomization->treatment monitoring 6. Continued Monitoring of Tumor Volume & Body Weight treatment->monitoring endpoint 7. Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis monitoring->endpoint end End endpoint->end

Caption: Xenograft Model Experimental Workflow.

References

Application Notes and Protocols for Assessing Umbralisib Tosylate Target Engagement In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib Tosylate (marketed as Ukoniq) is an oral kinase inhibitor with a dual mechanism of action, targeting phosphoinositide 3-kinase-delta (PI3K-δ) and casein kinase 1-epsilon (CK1-ε).[1][2] Both PI3K-δ and CK1-ε have been implicated in the pathogenesis of various lymphoid malignancies.[1][2] Assessing the in vivo target engagement of Umbralisib is crucial for understanding its pharmacokinetic/pharmacodynamic (PK/PD) relationship, optimizing dosing schedules, and identifying biomarkers of response and resistance.

These application notes provide detailed protocols and guidance for assessing the in vivo target engagement of this compound by focusing on its two primary targets.

Target 1: Phosphoinositide 3-Kinase-delta (PI3K-δ)

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth.[3] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive target for B-cell malignancies.[4] Umbralisib's inhibition of PI3K-δ leads to the suppression of this pathway.[3] A key downstream biomarker for assessing PI3K-δ target engagement is the phosphorylation of AKT (p-AKT).

Technique 1: Phospho-flow Cytometry for p-AKT in Whole Blood or Peripheral Blood Mononuclear Cells (PBMCs)

Phospho-flow cytometry allows for the quantitative measurement of intracellular protein phosphorylation at the single-cell level, making it a powerful tool for assessing target engagement in heterogeneous cell populations like blood.[5]

Experimental Protocol:

1. Sample Collection and Preparation:

  • Collect whole blood from subjects treated with Umbralisib into sodium heparin tubes.

  • For PBMC isolation, dilute whole blood 1:1 with PBS and use a density gradient medium (e.g., Ficoll-Paque) according to the manufacturer's protocol.

  • Alternatively, for whole blood assays, proceed directly to stimulation/inhibition.

2. Ex Vivo Stimulation (Optional) and Inhibition:

  • To establish a dynamic range, cells can be stimulated ex vivo with a B-cell receptor (BCR) agonist (e.g., anti-IgM F(ab')2 fragments) to induce PI3K-δ signaling and subsequent AKT phosphorylation.

  • Incubate cells with Umbralisib at various concentrations to determine the in vitro IC50 for p-AKT inhibition.

3. Fixation and Permeabilization:

  • Immediately after stimulation/inhibition, fix cells to preserve the phosphorylation state. A common method is to use 1.5-1.6% formaldehyde for 10-15 minutes at room temperature.

  • Permeabilize the cells to allow intracellular antibody staining. Ice-cold methanol is frequently used for this purpose (e.g., incubate on ice for 30 minutes).

4. Staining:

  • Wash the permeabilized cells with a staining buffer (e.g., PBS with 2% FBS).

  • Incubate the cells with fluorescently conjugated antibodies against cell surface markers to identify specific cell populations (e.g., CD19 for B-cells, CD3 for T-cells).

  • Incubate with a fluorescently conjugated antibody specific for phosphorylated AKT (e.g., p-AKT Ser473 or Thr308).

5. Data Acquisition and Analysis:

  • Acquire data on a flow cytometer.

  • Gate on the cell population of interest based on surface marker expression.

  • Quantify the median fluorescence intensity (MFI) of the p-AKT signal within the target cell population.

  • Calculate the percent inhibition of p-AKT phosphorylation relative to a vehicle-treated control.

Data Presentation:

ParameterDescriptionExample ValueCitation
In Vitro IC50 Concentration of Umbralisib required to inhibit 50% of AKT phosphorylation in stimulated PBMCs.Data not publicly availableN/A
In Vivo Target Inhibition Percent reduction in p-AKT levels in circulating B-cells from patients treated with Umbralisib.Significant changes in p-AKT (S473) levels observed in responders to Umbralisib monotherapy.[6]

Workflow Diagram:

Phospho_Flow_Workflow cluster_sample_prep Sample Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Whole_Blood Whole Blood Collection PBMC_Isolation PBMC Isolation (Optional) Whole_Blood->PBMC_Isolation Stimulation Ex Vivo Stimulation (e.g., anti-IgM) Whole_Blood->Stimulation PBMC_Isolation->Stimulation Inhibition In Vitro Incubation with Umbralisib Stimulation->Inhibition Fixation Fixation (e.g., Formaldehyde) Inhibition->Fixation Permeabilization Permeabilization (e.g., Methanol) Fixation->Permeabilization Antibody_Staining Surface & Intracellular Antibody Staining (p-AKT) Permeabilization->Antibody_Staining Flow_Cytometry Flow Cytometry Acquisition Antibody_Staining->Flow_Cytometry Data_Analysis Data Analysis (MFI of p-AKT) Flow_Cytometry->Data_Analysis

Phospho-flow cytometry workflow for p-AKT.

Technique 2: Immunohistochemistry (IHC) for p-AKT in Tumor Biopsies

IHC allows for the visualization and semi-quantitative assessment of p-AKT expression within the tumor microenvironment, providing spatial context to target engagement.

Experimental Protocol:

1. Tissue Collection and Fixation:

  • Obtain tumor biopsies from preclinical models or clinical trial participants before and after Umbralisib treatment.

  • Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

2. Sectioning and Antigen Retrieval:

  • Cut paraffin-embedded tissue into 4-5 µm sections and mount on slides.

  • Deparaffinize and rehydrate the sections.

  • Perform antigen retrieval to unmask the epitope. Heat-induced epitope retrieval (HIER) in a citrate buffer (pH 6.0) is a common method for p-AKT.

3. Staining:

  • Block endogenous peroxidase activity with a hydrogen peroxide solution.

  • Block non-specific antibody binding with a blocking serum.

  • Incubate the sections with a primary antibody specific for p-AKT (e.g., p-AKT Ser473).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Add a chromogenic substrate (e.g., DAB) to visualize the antibody binding.

  • Counterstain with hematoxylin to visualize cell nuclei.

4. Imaging and Analysis:

  • Acquire images of the stained sections using a brightfield microscope.

  • Semi-quantitatively score the intensity and percentage of p-AKT positive tumor cells. An H-score, which combines both intensity and percentage, can be used for a more objective assessment.

Data Presentation:

ParameterDescriptionExample FindingCitation
p-AKT H-Score A semi-quantitative score representing the level of p-AKT expression in tumor tissue.In vivo efficacy of GSK2126458 (a PI3K/mTOR inhibitor) in a xenograft model was associated with a significant decrease in p-AKT(T308) and p-AKT(S473) levels in tumors.[7]
Change in p-AKT Expression Comparison of p-AKT levels in pre-treatment and post-treatment biopsies.N/AN/A

Workflow Diagram:

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining_process Staining Process cluster_analysis_ihc Analysis Biopsy Tumor Biopsy Fixation_Embedding Fixation & Paraffin Embedding Biopsy->Fixation_Embedding Sectioning Sectioning Fixation_Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (p-AKT) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP) Primary_Ab->Secondary_Ab Detection Chromogen Detection (DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Imaging Microscopy Imaging Counterstain->Imaging Scoring Scoring (e.g., H-Score) Imaging->Scoring

Immunohistochemistry workflow for p-AKT.

Target 2: Casein Kinase 1-epsilon (CK1-ε)

CK1-ε is involved in various cellular processes, including the Wnt signaling pathway and the regulation of circadian rhythms through phosphorylation of the PERIOD (PER) proteins.[8] Assessing in vivo target engagement of CK1-ε by Umbralisib is more challenging due to the lack of well-validated and readily available pharmacodynamic biomarkers. However, potential strategies can be employed.

Investigational Technique: Analysis of PER2 Phosphorylation

CK1-ε is known to phosphorylate the PER2 protein, a key component of the circadian clock.[9] Inhibition of CK1-ε by Umbralisib may therefore alter the phosphorylation status of PER2.

Experimental Approach:

This would likely involve the collection of tissue samples (e.g., from preclinical models) at specific time points after Umbralisib administration. The phosphorylation of PER2 could then be assessed by methods such as:

  • Western Blotting: Using phospho-specific antibodies against PER2.

  • Mass Spectrometry: To identify and quantify specific phosphorylation sites on PER2.

Challenges and Considerations:

  • The circadian nature of PER2 expression and phosphorylation requires carefully timed sample collection.

  • The development and validation of robust phospho-specific antibodies for PER2 for use in techniques like IHC or phospho-flow cytometry may be necessary.

  • The direct link between Umbralisib-induced changes in PER2 phosphorylation and clinical efficacy is yet to be fully established.

Data Presentation:

ParameterDescriptionPotential FindingCitation
Change in p-PER2 Levels Alteration in the phosphorylation of PER2 in relevant tissues following Umbralisib treatment.Pharmacological inhibition of CK1-δ, but not CK1-ε, significantly lengthened circadian rhythms, accompanied by nuclear retention of PER2 protein in vivo.[9]

Signaling Pathway Diagram:

CK1e_Pathway Umbralisib Umbralisib CK1e CK1-ε Umbralisib->CK1e inhibits PER2 PER2 CK1e->PER2 phosphorylates Wnt_Pathway Wnt/β-catenin Pathway CK1e->Wnt_Pathway regulates pPER2 p-PER2 PER2->pPER2 Degradation Degradation pPER2->Degradation

Umbralisib's effect on CK1-ε signaling.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

Integrating pharmacokinetic data (drug concentration over time) with pharmacodynamic data (target engagement and downstream effects) is essential for a comprehensive understanding of Umbralisib's in vivo activity.

Key Parameters:

ParameterDescriptionExample Value (Umbralisib)Citation
Tmax Time to reach maximum plasma concentration.~4 hours[3]
Half-life (t1/2) The time required for the drug concentration to decrease by half.~91 hours[3]
Cmax Maximum plasma concentration.Varies with dose[3]
AUC Area under the plasma concentration-time curve, representing total drug exposure.Varies with dose[3]

Modeling Approach:

  • Collect serial blood samples from subjects at various time points after Umbralisib administration to determine plasma drug concentrations.

  • At the same time points, collect samples for pharmacodynamic analysis (e.g., p-AKT in PBMCs).

  • Correlate drug exposure (AUC, Cmax) with the degree of target inhibition.

  • Develop a PK/PD model to describe the relationship between drug concentration and the pharmacodynamic response. This can help in predicting the dose and schedule required to achieve a desired level of target engagement.

Conclusion

Assessing the in vivo target engagement of this compound is a multifaceted process that requires a combination of techniques. For the well-characterized PI3K-δ target, phospho-flow cytometry and immunohistochemistry of p-AKT are robust methods. The assessment of CK1-ε target engagement is more exploratory but offers avenues for novel biomarker discovery. Integrating these pharmacodynamic assessments with pharmacokinetic data through PK/PD modeling will provide a comprehensive understanding of Umbralisib's mechanism of action in vivo and guide its clinical development and application.

References

Application Notes and Protocols: Synergistic Effects of Umbralisib Tosylate in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic anti-cancer effects of umbralisib tosylate, a dual inhibitor of PI3K-delta and casein kinase 1-epsilon (CK1ε), in combination with other targeted inhibitors. The focus is on combinations with Bruton's tyrosine kinase (BTK) inhibitors and B-cell lymphoma 2 (BCL-2) inhibitors in the context of B-cell malignancies such as Chronic Lymphocytic Leukemia (CLL) and various lymphomas.

Introduction

This compound distinguishes itself from other PI3K inhibitors through its dual-action mechanism, which not only impacts the PI3K/AKT/mTOR signaling pathway crucial for B-cell proliferation and survival but also modulates other cellular processes through CK1ε inhibition.[1][2][3] Preclinical and clinical studies have suggested that combining umbralisib with inhibitors of other key survival pathways, such as the B-cell receptor (BCR) signaling and apoptosis regulation, can lead to synergistic cytotoxicity and overcome drug resistance.[4][5][6]

This document provides detailed protocols for key experiments to assess the synergistic potential of umbralisib in combination therapies, along with data presentation guidelines and visualizations of the underlying biological pathways and experimental workflows.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by umbralisib and its combination partners, as well as a typical experimental workflow for evaluating synergistic effects.

cluster_0 B-Cell Receptor Signaling cluster_1 PI3K/AKT/mTOR Pathway cluster_2 Apoptosis Regulation BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3/DAG PLCg2->IP3_DAG NFkB NF-κB IP3_DAG->NFkB Proliferation_Survival Proliferation & Survival NFkB->Proliferation_Survival PI3K_delta PI3Kδ AKT AKT PI3K_delta->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival BCL2 BCL-2 BAX_BAK BAX/BAK BCL2->BAX_BAK Caspases Caspases BAX_BAK->Caspases Apoptosis Apoptosis Caspases->Apoptosis Umbralisib Umbralisib Umbralisib->PI3K_delta BTKi BTK Inhibitor (e.g., Ibrutinib) BTKi->BTK BCL2i BCL-2 Inhibitor (e.g., Venetoclax) BCL2i->BCL2 cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Line Culture (e.g., DLBCL, CLL cells) Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Cell_Culture->Viability_Assay Synergy_Analysis Synergy Analysis (e.g., Combination Index) Viability_Assay->Synergy_Analysis PDX_Model PDX Model Establishment Viability_Assay->PDX_Model Promising Combinations Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Synergy_Analysis->Apoptosis_Assay Western_Blot Western Blot Analysis (p-AKT, p-BTK, etc.) Apoptosis_Assay->Western_Blot Drug_Treatment Combination Drug Treatment PDX_Model->Drug_Treatment Tumor_Monitoring Tumor Growth Monitoring Drug_Treatment->Tumor_Monitoring Ex_Vivo_Analysis Ex Vivo Analysis (IHC, Western Blot) Tumor_Monitoring->Ex_Vivo_Analysis

References

Application Notes and Protocols for Investigating Umbralisib Tosylate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib Tosylate (formerly TGR-1202) is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε)[1][2][3][4][5]. It was developed for the treatment of relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL)[1][5][6]. Understanding the potential mechanisms of acquired resistance to Umbralisib is critical for optimizing its therapeutic use, developing combination strategies to overcome resistance, and informing the design of next-generation inhibitors.

These application notes provide a comprehensive experimental framework to identify and characterize the molecular mechanisms driving resistance to this compound. The protocols outlined below detail methods for generating resistant cell lines and employing a multi-omics approach to elucidate the underlying biological changes.

Core Experimental Strategy

The overall strategy involves a multi-pronged approach to first develop Umbralisib-resistant cancer cell line models and then to comprehensively analyze the molecular alterations in these resistant cells compared to their parental, sensitive counterparts. The key steps include:

  • Generation of Umbralisib-Resistant Cell Lines: Establishing cell line models that can proliferate in the presence of clinically relevant concentrations of Umbralisib.

  • Functional Validation of Resistance: Quantifying the degree of resistance and assessing changes in cell viability and proliferation.

  • Genomic and Transcriptomic Analysis: Identifying genetic mutations and alterations in gene expression that correlate with the resistant phenotype using RNA sequencing.

  • Proteomic and Phosphoproteomic Profiling: Analyzing changes in protein expression and phosphorylation status to map alterations in signaling pathways.

  • Kinome Activity Profiling: Assessing the global changes in kinase activity to identify compensatory signaling pathways.

  • Candidate Gene/Pathway Validation: Functionally validating the role of identified genes or pathways in conferring resistance.

Data Presentation

Table 1: Cell Viability (IC50) Data for Parental and Umbralisib-Resistant Cell Lines
Cell LineParental IC50 (nM)Resistant Subclone 1 IC50 (nM)Resistant Subclone 2 IC50 (nM)Fold Change in Resistance (Subclone 1)Fold Change in Resistance (Subclone 2)
Follicular Lymphoma
HF-1[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]
SUDHL-4[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]
Marginal Zone Lymphoma
[Cell Line 1][Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]
[Cell Line 2][Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]
Table 2: Summary of Putative Resistance Mechanisms Identified
Analytical ApproachParental Cell LineResistant Cell LineKey Findings (e.g., Gene Mutation, Upregulated Pathway)
RNA Sequencing
HF-1HF-1-UmbraR[e.g., Upregulation of ABC transporters, mutations in PIK3CD]
SUDHL-4SUDHL-4-UmbraR[e.g., Increased expression of alternative signaling pathway components]
Phosphoproteomics
HF-1HF-1-UmbraR[e.g., Hyperphosphorylation of downstream effectors of MAPK pathway]
SUDHL-4SUDHL-4-UmbraR[e.g., Increased phosphorylation of STAT3]
Kinome Profiling
HF-1HF-1-UmbraR[e.g., Increased activity of SRC family kinases]
SUDHL-4SUDHL-4-UmbraR[e.g., Activation of PIM kinases]
CRISPR-Cas9 Screen
HF-1N/A[e.g., Knockout of PTEN confers resistance]
SUDHL-4N/A[e.g., Loss of a negative regulator of the Wnt pathway]

Experimental Protocols

Protocol 1: Generation of Umbralisib-Resistant Lymphoma Cell Lines

This protocol describes the generation of drug-resistant cell lines by continuous exposure to escalating concentrations of this compound[7][8][9].

Materials:

  • Follicular lymphoma (e.g., HF-1, SUDHL-4) or marginal zone lymphoma cell lines[10][11][12].

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound (dissolved in DMSO).

  • 96-well and standard culture plates.

  • Cell counting solution (e.g., Trypan Blue).

  • Cell viability assay kit (e.g., MTT, CCK-8).

Procedure:

  • Determine Initial IC50:

    • Seed parental cells in 96-well plates at a predetermined optimal density[13].

    • Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for 72 hours[13].

    • Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay[14][15].

  • Initiate Resistance Induction:

    • Culture parental cells in their standard medium containing this compound at a concentration equal to the IC20 (20% inhibitory concentration)[8].

  • Dose Escalation:

    • Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), increase the Umbralisib concentration by 1.5- to 2-fold[9].

    • If significant cell death (>50%) is observed, maintain the cells at the previous concentration for additional passages before attempting to increase the dose again[8].

  • Maintenance and Cryopreservation:

    • Continue this stepwise dose escalation until the cells are able to proliferate in a significantly higher concentration of Umbralisib (e.g., 10-fold the initial IC50)[7].

    • At each successful dose escalation, cryopreserve a batch of cells for future reference[16].

  • Isolation of Clonal Populations:

    • Once a resistant population is established, isolate single-cell clones by limiting dilution or single-cell sorting to ensure a homogenous population[17].

  • Confirmation of Resistance:

    • Expand the resistant clones and re-determine the IC50 of Umbralisib. A significant increase in IC50 (at least 3- to 10-fold) compared to the parental line confirms resistance[7].

    • Periodically re-evaluate the IC50 to ensure the stability of the resistant phenotype[7].

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol is for assessing the protein expression and phosphorylation status of key components in the PI3K/AKT and CK1ε-related signaling pathways[18].

Materials:

  • Parental and Umbralisib-resistant cell lysates.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer apparatus and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6, anti-total S6, anti-p-β-catenin, anti-total β-catenin, anti-PTEN, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Protein Extraction: Lyse parental and resistant cells (both untreated and treated with Umbralisib for a short duration) with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and separate by electrophoresis[19].

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[20].

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding[20].

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation[18].

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[18].

  • Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH) and to the total protein levels for phosphospecific antibodies.

Protocol 3: RNA Sequencing for Transcriptomic Analysis

This protocol outlines the steps for identifying differentially expressed genes between parental and resistant cells[11].

Materials:

  • Parental and Umbralisib-resistant cell pellets.

  • RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • DNase I.

  • RNA quality assessment tool (e.g., Agilent Bioanalyzer).

  • Library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

  • Next-generation sequencing platform (e.g., Illumina NovaSeq).

Procedure:

  • RNA Extraction: Isolate total RNA from biological triplicates of parental and resistant cell lines.

  • Quality Control: Assess RNA integrity and quantity.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between parental and resistant cells.

    • Perform pathway and gene set enrichment analysis to identify dysregulated biological processes.

Protocol 4: CRISPR-Cas9 Genome-Wide Knockout Screen

This protocol is designed to identify genes whose loss confers resistance to Umbralisib[10][12].

Materials:

  • Cas9-expressing parental cell line.

  • Genome-wide lentiviral sgRNA library (e.g., TKOv3).

  • Lentivirus packaging plasmids.

  • HEK293T cells for lentivirus production.

  • Polybrene.

  • This compound.

  • Genomic DNA extraction kit.

  • PCR reagents for library amplification.

  • Next-generation sequencing platform.

Procedure:

  • Lentivirus Production: Produce the pooled sgRNA lentiviral library by transfecting HEK293T cells.

  • Transduction: Transduce the Cas9-expressing parental cell line with the sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.

  • Antibiotic Selection: Select for successfully transduced cells.

  • Drug Selection:

    • Split the cell population into two groups: a control group (treated with vehicle) and an Umbralisib-treated group.

    • Culture the cells for several population doublings to allow for gene knockout and phenotypic effects.

  • Genomic DNA Extraction: Harvest cells from both groups and extract genomic DNA.

  • sgRNA Sequencing: Amplify the sgRNA sequences from the genomic DNA by PCR and sequence them using a next-generation sequencer.

  • Data Analysis:

    • Determine the abundance of each sgRNA in both the control and treated populations.

    • Identify sgRNAs that are significantly enriched in the Umbralisib-treated population, as these target genes whose loss may confer resistance.

Visualizations

Signaling Pathways and Experimental Workflows

Umbralisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd RTK Receptor Tyrosine Kinase (RTK) RTK->PI3Kd PIP3 PIP3 PI3Kd->PIP3  Converts PIP2 PIP2 PIP2->PI3Kd AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibits Translation PTEN PTEN PTEN->PIP3 Inhibits CK1e CK1ε Wnt_Pathway Wnt/β-catenin Pathway CK1e->Wnt_Pathway Regulates Gene_Transcription Gene Transcription Wnt_Pathway->Gene_Transcription Umbralisib Umbralisib Tosylate Umbralisib->PI3Kd Umbralisib->CK1e

Caption: this compound Signaling Pathway.

Resistance_Workflow cluster_analysis Comparative Analysis Start Parental Lymphoma Cell Line Step1 Generate Resistant Line (Dose Escalation) Start->Step1 ResistantLine Umbralisib-Resistant Cell Line Step1->ResistantLine Viability Cell Viability Assay (IC50) ResistantLine->Viability RNASeq RNA Sequencing ResistantLine->RNASeq Proteomics Phosphoproteomics & Kinome Profiling ResistantLine->Proteomics Western Western Blot ResistantLine->Western Validation Functional Validation (e.g., siRNA/CRISPR) RNASeq->Validation Proteomics->Validation Western->Validation End Identification of Resistance Mechanisms Validation->End

Caption: Experimental Workflow for Resistance Studies.

References

Application Notes and Protocols for Utilizing Umbralisib Tosylate in 3D Spheroid Culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) spheroid culture systems are increasingly recognized as more physiologically relevant models for cancer research compared to traditional two-dimensional (2D) monolayers.[1][2][3][4][5][6][7][8][9][10][11][12] These models better recapitulate the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration challenges observed in vivo.[5][6][10][12] Umbralisib tosylate is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), which was previously approved for the treatment of certain hematological malignancies.[13][14][15][16][17][18][19] This document provides detailed application notes and protocols for the utilization of this compound in 3D spheroid culture systems to evaluate its efficacy and mechanism of action in a more representative tumor microenvironment.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects through the dual inhibition of PI3Kδ and CK1ε.[13][14][15][16][17][18][19]

  • PI3Kδ Inhibition: The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[20][21][22][23] The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, which is often dysregulated in B-cell malignancies.[20][21][24] By inhibiting PI3Kδ, umbralisib disrupts these pro-survival signals, leading to apoptosis and inhibition of proliferation in malignant B-cells.[14][17][24]

  • CK1ε Inhibition: Casein kinase 1 epsilon is involved in the regulation of oncoprotein translation and has been implicated in the pathogenesis of various cancers, including lymphoid malignancies.[14][15] Inhibition of CK1ε by umbralisib further contributes to its anti-tumor activity.

umbralisib_mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CK1e CK1ε Oncoproteins Oncoprotein Translation CK1e->Oncoproteins Umbralisib Umbralisib Tosylate Umbralisib->PI3K_delta Umbralisib->CK1e

Figure 1: Simplified signaling pathway of this compound's dual inhibition.

Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in 3D spheroid models. Optimization may be required depending on the cell line and specific experimental goals.

Protocol 1: 3D Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates, a common and straightforward method.[3][4]

Materials:

  • Cancer cell line of interest (e.g., lymphoma, leukemia, or solid tumor cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 96-well ultra-low attachment (ULA) round-bottom plates

  • Hemocytometer or automated cell counter

Procedure:

  • Culture cells in standard 2D flasks until they reach 70-80% confluency.

  • For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect from the flask.

  • Resuspend cells in complete medium and perform a cell count to determine the concentration.

  • Dilute the cell suspension to the desired seeding density (typically 1,000-10,000 cells/well, to be optimized for each cell line).

  • Pipette 100 µL of the cell suspension into each well of a 96-well ULA plate.

  • Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Monitor spheroid formation daily using a microscope. Spheroids should form within 24-72 hours.

Protocol 2: this compound Treatment of 3D Spheroids

Materials:

  • Pre-formed 3D spheroids in a 96-well ULA plate

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Complete cell culture medium

Procedure:

  • Prepare a series of dilutions of this compound in complete medium from the stock solution. A typical concentration range to test could be from 0.1 µM to 50 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Carefully remove 50 µL of the medium from each well containing a spheroid.

  • Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Assessment of Spheroid Viability and Growth

A. Spheroid Size Measurement:

  • Capture images of the spheroids at different time points using a microscope equipped with a camera.

  • Measure the diameter of each spheroid using image analysis software (e.g., ImageJ).

  • Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)³.

B. Cell Viability Assay (e.g., using a luminescent ATP-based assay):

  • After the treatment period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the viability reagent to each well.

  • Mix by shaking the plate on an orbital shaker for 2 minutes.

  • Incubate at room temperature for 10-30 minutes.

  • Measure the luminescence using a plate reader.

  • Normalize the results to the vehicle-treated control to determine the percentage of viable cells.

experimental_workflow start Start: Cell Culture (2D) spheroid_formation 3D Spheroid Formation (Liquid Overlay) start->spheroid_formation drug_treatment This compound Treatment spheroid_formation->drug_treatment analysis Analysis drug_treatment->analysis size Spheroid Size Measurement analysis->size viability Cell Viability Assay analysis->viability imaging Immunofluorescence Imaging analysis->imaging end End: Data Interpretation size->end viability->end imaging->end

Figure 2: General experimental workflow for testing this compound in 3D spheroids.

Protocol 4: Immunofluorescence Staining of Spheroids

This protocol allows for the visualization of protein expression and localization within the 3D spheroid structure.[1]

Materials:

  • Treated spheroids in a 96-well ULA plate

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., against proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3)

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Carefully aspirate the medium from the wells.

  • Fix the spheroids by adding 100 µL of 4% PFA and incubating for 1 hour at room temperature.

  • Gently wash the spheroids three times with PBS.

  • Permeabilize the spheroids with 100 µL of permeabilization buffer for 30 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding by incubating with 100 µL of blocking buffer for 1-2 hours.

  • Incubate the spheroids with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 2 hours at room temperature, protected from light.

  • Wash three times with PBS.

  • Mount the spheroids on a microscope slide or image directly in the plate using a confocal microscope.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Spheroid Growth

Treatment GroupConcentration (µM)Day 1 Volume (mm³)Day 3 Volume (mm³)Day 5 Volume (mm³)
Vehicle Control0
This compound1
This compound10
This compound50

Table 2: Viability of Spheroids after 72h Treatment with this compound

Treatment GroupConcentration (µM)Luminescence (RLU)% Viability (Normalized to Control)
Vehicle Control0100%
This compound1
This compound10
This compound50

Expected Outcomes and Troubleshooting

  • Spheroid Formation: Not all cell lines readily form compact spheroids. For those that do not, consider using scaffold-based methods or co-culturing with stromal cells.[6][25]

  • Drug Penetration: 3D spheroids can mimic the limited drug penetration seen in solid tumors.[6] Higher concentrations or longer incubation times of this compound may be necessary compared to 2D cultures.

  • Heterogeneity: Spheroids often develop a necrotic core due to oxygen and nutrient limitations, which is a feature of in vivo tumors.[10] This can be observed through histological analysis.

  • Drug Resistance: Cells in 3D culture often exhibit increased resistance to chemotherapeutic agents compared to 2D culture.[5][6][10] This should be considered when interpreting IC50 values.

Conclusion

The use of 3D spheroid culture systems provides a more clinically relevant platform for evaluating the efficacy of targeted therapies like this compound. These protocols offer a starting point for researchers to investigate the impact of this dual PI3Kδ and CK1ε inhibitor on tumor cell proliferation, survival, and the tumor microenvironment in a 3D context. The insights gained from such studies can better inform preclinical drug development and provide a more accurate prediction of in vivo responses.

References

Application Notes and Protocols for High-Throughput Screening of Compounds with Umbralisib Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umbralisib Tosylate is a potent and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1] Both PI3Kδ and CK1ε are implicated in the pathogenesis of various hematological malignancies, making them attractive targets for drug discovery.[2][3] The PI3K/AKT/mTOR signaling pathway, in which PI3Kδ is a key component, is frequently hyperactivated in B-cell lymphomas and plays a crucial role in cell proliferation, survival, and differentiation.[2][4][5] CK1ε has been identified as a regulator of protein translation and is involved in the pathogenesis of cancer cells, including lymphoid malignancies.[2]

These application notes provide detailed protocols for high-throughput screening (HTS) of compound libraries to identify novel inhibitors of PI3Kδ and CK1ε, using this compound as a reference compound. The protocols are designed for a 384-well plate format, suitable for automated HTS campaigns.

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. In many B-cell malignancies, this pathway is constitutively active, promoting cancer cell survival and proliferation. Umbralisib targets PI3Kδ, a key entry point into this pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR PI3K PI3K BCR->PI3K RTK RTK RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Survival AKT->Survival Anti-apoptotic signaling S6K S6K mTORC1->S6K 4EBP1 4EBP1 mTORC1->4EBP1 mTORC2 mTORC2 mTORC2->AKT Activation Proliferation Proliferation S6K->Proliferation 4EBP1->Proliferation Umbralisib Umbralisib Umbralisib->PI3K HTS_Workflow cluster_screening Screening Campaign Library Compound Library (>100,000 compounds) Primary_Screen Primary HTS (Single Concentration) Library->Primary_Screen Hit_Selection Hit Selection (Activity Threshold) Primary_Screen->Hit_Selection Dose_Response Dose-Response Confirmation (IC50 Determination) Hit_Selection->Dose_Response Initial Hits Orthogonal_Assay Orthogonal Assay Validation Dose_Response->Orthogonal_Assay Confirmed_Hits Confirmed Hits Orthogonal_Assay->Confirmed_Hits

References

Troubleshooting & Optimization

Technical Support Center: Umbralisib Tosylate Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Umbralisib Tosylate in in vitro assays.

Troubleshooting Guide

Issue: this compound is not dissolving.

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is freely soluble in Dimethyl Sulfoxide (DMSO) and soluble in methanol, but it is practically insoluble in water.[1] For in vitro assays, DMSO is the recommended solvent for creating a stock solution.

Q2: I've added DMSO, but the compound is still not fully dissolved. What can I do?

A2: To aid dissolution, you can try the following:

  • Sonication: Sonicate the solution for a short period (e.g., 10-15 minutes).

  • Gentle Warming: Gently warm the solution to 37°C. Avoid excessive heat, which could degrade the compound.

  • Vortexing: Mix the solution vigorously using a vortex mixer.

Issue: My this compound solution precipitates after dilution in aqueous media.

Q1: Why is my this compound precipitating when I add it to my cell culture media?

A1: This is a common issue with compounds that have low aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can crash out of solution. This is because the overall solvent composition changes, and the aqueous environment cannot maintain the solubility of the hydrophobic compound.

Q2: How can I prevent precipitation upon dilution?

A2: Here are several strategies to minimize precipitation:

  • Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity.

  • Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume.

  • Pre-warm the Media: Adding the compound to pre-warmed media (37°C) can sometimes help maintain solubility.

  • Increase the Volume of the Final Dilution: A higher final volume can help to keep the compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in different solvents?

A1: The solubility of this compound is summarized in the table below.

SolventSolubility
Dimethyl Sulfoxide (DMSO)Freely Soluble (Umbralisib free base: 91 mg/mL)
MethanolSoluble (e.g., 470 mg in 20 mL)
WaterPractically Insoluble
0.1 N HCl0.16 mg/mL
Phosphate Buffer (0.05M) with 0.5% Sodium Lauryl Sulfate1.93 mg/mL[2]

Q2: What is the maximum concentration of DMSO that is safe for my cells in culture?

A2: The maximum recommended concentration of DMSO for most cell lines is 0.5% (v/v). Higher concentrations can be cytotoxic. It is always best to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: How should I store my this compound stock solution?

A3: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the mechanism of action of Umbralisib?

A4: Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[3][4][5] Inhibition of the PI3K/AKT/mTOR pathway is crucial in B-cell malignancies. CK1ε inhibition has been linked to the Wnt/β-catenin signaling pathway.[3]

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution thoroughly. If necessary, sonicate for 10-15 minutes or warm gently to 37°C until the compound is completely dissolved.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.

Visualizations

umbralisib_workflow Experimental Workflow for this compound in In Vitro Assays cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting weigh 1. Weigh this compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm add_dmso->dissolve filter 4. Sterile Filter (0.22 µm) dissolve->filter store 5. Aliquot and Store at -20°C/-80°C filter->store thaw 6. Thaw Stock Aliquot store->thaw dilute 7. Serially Dilute in Media thaw->dilute add_to_cells 8. Add to Cell Culture dilute->add_to_cells precipitation Precipitation? dilute->precipitation incubate 9. Incubate add_to_cells->incubate solubility_check Check Final DMSO Concentration (<0.5%) Use Stepwise Dilution Pre-warm Media precipitation->solubility_check If Yes

Caption: A workflow for preparing and using this compound in in vitro assays, including troubleshooting steps.

umbralisib_pathway Umbralisib Signaling Pathway Inhibition cluster_pi3k PI3K/AKT/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK3β) Frizzled->DestructionComplex inhibits CK1e CK1ε CK1e->DestructionComplex phosphorylates beta_catenin β-catenin DestructionComplex->beta_catenin promotes degradation of TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Umbralisib Umbralisib Umbralisib->PI3K inhibits Umbralisib->CK1e inhibits

Caption: Umbralisib dually inhibits the PI3Kδ and CK1ε signaling pathways.

References

optimizing Umbralisib Tosylate concentration to minimize cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umbralisib Tosylate. The focus is on optimizing experimental concentrations to minimize cytotoxicity in normal cells while maintaining efficacy in target cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is the salt form of Umbralisib, an orally bioavailable dual inhibitor of phosphatidylinositol 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2][3] Its primary mechanism involves blocking the PI3K/AKT signaling pathway, which is crucial for the proliferation and survival of certain cancer cells, particularly B-cell malignancies.[1][4] Unlike other PI3K isoforms, PI3Kδ is expressed mainly in cells of hematopoietic origin, which allows for more targeted inhibition.[1][5]

Q2: Why was Umbralisib (UKONIQ®) withdrawn from the market?

Although granted accelerated approval by the FDA for treating specific types of lymphoma, Umbralisib was later withdrawn from the market.[6][7] This decision was based on clinical trial data that indicated a possible increased risk of death in patients treated with the drug, suggesting that the risks might outweigh the benefits in a clinical setting.[7] Researchers should be aware of this clinical safety profile when designing and interpreting preclinical experiments.

Q3: What is a recommended starting concentration range for in vitro experiments with Umbralisib?

Based on preclinical data, a broad range should be used for initial screening, followed by a narrower range around the concentrations that elicit a response.[8] Umbralisib has an EC50 of approximately 22.2 nM for PI3Kδ inhibition.[3] It has been shown to inhibit phosphorylated AKT in a concentration-dependent manner and repress c-Myc expression at concentrations between 15-50 μM in certain cell lines.[3] A common starting point for in vitro cytotoxicity assays is to test a wide range of concentrations (e.g., 10 nM to 100 μM) to establish a dose-response curve.[3][9]

Q4: Which "normal" cell lines are appropriate controls for cytotoxicity studies?

The choice of normal cells should reflect the potential off-target tissues of concern. Since PI3Kδ is primarily expressed in hematopoietic cells, it is critical to include normal, non-malignant hematopoietic cells (e.g., peripheral blood mononuclear cells - PBMCs) to assess on-target toxicity. For assessing off-target effects in non-hematopoietic tissues, cell lines from organs commonly affected by drug toxicity, such as liver (e.g., HepG2) or kidney (e.g., HEK293), can be used.

Q5: How does the dual inhibition of PI3Kδ and CK1ε affect experimental design?

Umbralisib's inhibition of CK1ε (EC50 ≈ 6.0 μM) is a unique feature compared to other PI3K inhibitors.[2][3] CK1ε is involved in protein translation and has been implicated in the pathogenesis of lymphoid malignancies.[10][11] At lower concentrations (nM range), the effects are likely dominated by PI3Kδ inhibition. At higher concentrations (μM range), effects may be a combination of both PI3Kδ and CK1ε inhibition.[3] Researchers should consider this dual activity when interpreting results, as high-concentration effects may not be solely due to PI3K pathway modulation.

Experimental Guides & Protocols

Protocol 1: Determining and Comparing IC50 Values in Cancer vs. Normal Cells

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

Objective: To quantify the concentration of this compound required to inhibit the growth of cancer cells by 50% and compare this to its effect on normal cells.

Methodology:

  • Cell Plating:

    • Seed both cancer cells (e.g., lymphoma cell line) and normal cells (e.g., PBMCs or a non-hematopoietic line) in separate 96-well plates at a predetermined optimal density.

    • Allow cells to adhere and stabilize for 12-24 hours.

  • Drug Preparation and Dilution:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.[12] Note the final solvent concentration, which should be kept constant and non-toxic across all wells (typically ≤0.1%).[8]

    • Perform a serial dilution to create a range of concentrations (e.g., 10-fold or 2-fold dilutions from 100 µM down to 1 nM).

  • Cell Treatment:

    • Add the prepared drug dilutions to the appropriate wells. Include "vehicle-only" (e.g., DMSO) controls and "no-treatment" controls.

  • Incubation:

    • Incubate the plates for a duration relevant to the cell doubling time, typically 48 to 72 hours.

  • Viability Assessment:

    • Use a standard cell viability assay, such as MTT, MTS, or a luminescent assay like CellTiter-Glo®.

    • Measure the output (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells (representing 100% viability).

    • Plot the normalized viability (%) against the logarithm of the drug concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value for each cell line.

Data Presentation: In Vitro Activity & Recommended Concentrations

Table 1: Summary of Umbralisib In Vitro Activity

Target / Process Cell Line / System Reported Concentration / Potency Citation
PI3Kδ Inhibition Biochemical Assay EC50: 22.2 nM [3]
CK1ε Inhibition Biochemical Assay EC50: 6.0 µM [3]
c-Myc Expression DLBCL Cell Line (LY7) Potent Repression at 15-50 µM [3]
AKT Phosphorylation Human Lymphoma/Leukemia Lines Concentration-dependent inhibition [3]

| B-Cell Proliferation | Human Whole Blood (CD19+) | IC50 between 100-300 nM |[3] |

Table 2: Recommended Concentration Ranges for Initial In Vitro Screening

Experimental Phase Concentration Range Purpose
Range-Finding 0.01 µM - 100 µM (Log-scale) To identify the active concentration window and potential toxicity.
IC50 Determination 8-12 point, 2-fold serial dilution centered around the estimated IC50 To precisely calculate the drug's potency.

| Mechanism of Action Study | 0.5x, 1x, and 5x the determined IC50 | To study on-target effects at relevant concentrations. |

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Variability Between Replicate Wells - Inconsistent cell seeding.- Pipetting errors during drug addition.- "Edge effects" in the 96-well plate.- Bubbles in wells.[13]- Ensure a homogenous single-cell suspension before plating.- Use calibrated multichannel pipettes.- Avoid using the outermost wells of the plate or fill them with sterile PBS/media.- Check for and carefully remove bubbles with a sterile pipette tip or syringe needle.[13]
No Dose-Dependent Cytotoxicity Observed - Drug concentration range is too low or too high.- Drug has degraded due to improper storage.- Cell line is resistant to the drug's mechanism.- Incubation time is too short.- Test a much broader concentration range (e.g., 1 nM to 200 µM).- Verify drug storage conditions and prepare fresh stock solutions.- Confirm that the target pathway (PI3Kδ) is active and essential in your chosen cell line.- Extend the incubation period (e.g., to 96 hours), ensuring cell health in control wells is maintained.
High Cytotoxicity in Vehicle Control Wells - Solvent (e.g., DMSO) concentration is too high.- Solvent batch is contaminated.- Ensure the final solvent concentration is non-toxic for your specific cell lines (typically <0.5%, ideally ≤0.1%).- Test a new batch of solvent.- Run a solvent-only toxicity curve to determine the maximum tolerable concentration.
Unexpectedly High Cytotoxicity in Normal Cells - The "normal" cell line may have unusually high PI3Kδ expression or dependence.- Off-target toxicity is occurring at the tested concentrations.- The normal cell line is particularly sensitive to the vehicle or media conditions.- Verify the PI3Kδ expression level in your normal cell line.- Test a different normal cell line from another tissue of origin.- Lower the concentration range to see if a therapeutic window can be established.- Perform mechanism-of-action studies (e.g., apoptosis vs. necrosis assay) to understand the nature of the cell death.

Visualizations: Pathways and Workflows

G receptor BCR / Cytokine Receptor pi3k_node PI3Kδ receptor->pi3k_node Activates pip3 PIP3 pi3k_node->pip3 Converts pip2 PIP2 pip2->pi3k_node pdk1 PDK1 pip3->pdk1 Recruits & Activates akt AKT pdk1->akt Phosphorylates mtor mTOR akt->mtor Activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation umbralisib Umbralisib umbralisib->pi3k_node Inhibits ck1e CK1ε umbralisib->ck1e Inhibits protein_syn Protein Translation ck1e->protein_syn

Caption: Dual inhibitory mechanism of Umbralisib on the PI3Kδ/AKT pathway and CK1ε.

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Logic diagram for troubleshooting common in vitro cytotoxicity assay issues.

References

troubleshooting inconsistent results in Umbralisib Tosylate experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umbralisib Tosylate. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and preclinical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing inconsistent IC50 values for this compound in my cell viability assays?

Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:

  • Compound Solubility and Stability: this compound is practically insoluble in water but freely soluble in DMSO.[1] Ensure the compound is fully dissolved in DMSO before further dilution in culture media. Precipitates can lead to inaccurate concentrations. The stability of Umbralisib in aqueous media can also be a factor; it's recommended to prepare fresh dilutions for each experiment. A patent for an amorphous form of umbralisib monotosylate suggests it may have better solubility and stability.[2]

  • Cell-Based Factors:

    • Cell Line Specificity: Different cell lines exhibit varying sensitivity to Umbralisib. It is crucial to establish a baseline IC50 for each new cell line.

    • Cell Density: The number of cells seeded can significantly impact the apparent IC50 value. Higher cell densities may require higher concentrations of the drug to achieve the same effect. Standardize your seeding density across all experiments.

    • Cell Passage Number: Using cells of a consistent and low passage number is recommended, as prolonged culturing can lead to phenotypic and genotypic drift, affecting drug sensitivity.

    • Growth Conditions: Variations in media composition, serum percentage, and incubation time can all influence cell growth and drug response.[3] Maintain consistent culture conditions.

  • Assay-Specific Variability:

    • Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP levels) and can yield different IC50 values. Using more than one type of viability assay can provide a more comprehensive understanding of the drug's effect.[4]

    • Incubation Time: The duration of drug exposure will directly affect the IC50 value. Optimize and standardize the incubation time for your specific cell line and experimental question.

Q2: I am not seeing the expected decrease in phosphorylated AKT (p-AKT) in my Western blot after Umbralisib treatment. What could be the issue?

Umbralisib inhibits the PI3Kδ pathway, which should lead to a decrease in downstream signaling, including the phosphorylation of AKT.[5] If you are not observing this effect, consider the following:

  • Cellular Context: The PI3Kδ isoform is predominantly expressed in cells of hematopoietic origin.[6] Ensure your cell line expresses sufficient levels of PI3Kδ for Umbralisib to have a potent effect. In non-hematopoietic cells, other PI3K isoforms (α, β, γ) may play a more dominant role, for which Umbralisib has significantly lower selectivity.[6]

  • Experimental Timing: The inhibition of p-AKT can be transient. It is advisable to perform a time-course experiment (e.g., 15 min, 30 min, 1h, 2h, 4h) to determine the optimal time point for observing maximal inhibition.

  • Western Blotting Technique:

    • Phosphatase Inhibitors: Ensure that your lysis buffer contains a fresh and effective cocktail of phosphatase inhibitors to prevent the dephosphorylation of AKT during sample preparation.[7]

    • Blocking Buffer: For phospho-specific antibodies, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background noise.[7]

    • Antibody Quality: Verify the specificity and efficacy of your primary p-AKT antibody. Running a positive control (e.g., lysate from cells stimulated with a growth factor known to activate the PI3K pathway) and a negative control is crucial.[7]

    • Loading Controls: Always include a loading control (e.g., total AKT, GAPDH, β-actin) to ensure equal protein loading across lanes.

Q3: What are the best practices for preparing and storing this compound stock solutions?

Proper handling and storage are critical for maintaining the integrity and activity of this compound.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. This compound is freely soluble in DMSO. Ensure the compound is completely dissolved by gentle vortexing or sonication.

  • Storage:

    • Stock Solutions: Aliquot the DMSO stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

    • Solid Compound: Store the solid compound at the temperature recommended by the supplier, typically in a desiccator to protect from moisture.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium immediately before each experiment. Due to its low aqueous solubility, avoid storing diluted solutions for extended periods as the compound may precipitate out of solution.

Q4: Are there any known off-target effects of Umbralisib that I should be aware of in my experiments?

Umbralisib is a dual inhibitor of PI3Kδ and Casein Kinase 1 Epsilon (CK1ε).[8] While it has high selectivity for PI3Kδ over other PI3K isoforms, its inhibition of CK1ε is a known "off-target" effect relative to the PI3K pathway, though it is believed to contribute to its therapeutic and toxicity profile.[6][8] In preclinical models, Umbralisib has also been shown to inhibit a mutated form of the ABL1 kinase.[9] Researchers should consider these additional activities when interpreting their results, especially if their experimental system involves pathways regulated by CK1ε or ABL1.

Quantitative Data Summary

The following table summarizes reported IC50 and EC50 values for Umbralisib in various assays. Note that these values can vary depending on the specific experimental conditions.

Target/AssayCell Line/SystemIC50/EC50Reference
PI3Kδ (enzyme activity)Cell-free22.2 nM (EC50)[10]
Casein Kinase-1-ε (CK1ε)Cell-free6.0 µM (EC50)[10]
CD19+ Cell ProliferationHuman whole blood100-300 nM[10]
p-AKT (Ser473) InhibitionHuman lymphoma and leukemia cell linesConcentration-dependent (10 nM - 100 µM)[10]
c-Myc Expression RepressionDLBCL cell line (LY7)Potent at 15-50 µM[10]

Experimental Protocols

Protocol 1: Cell Viability (IC50) Determination using a Tetrazolium-Based Assay (e.g., MTT/MTS)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound in complete culture medium by diluting the DMSO stock. Perform serial dilutions to create a range of concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X Umbralisib dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.

  • Assay:

    • Add the tetrazolium reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to a colored formazan product.

    • If using MTT, add a solubilization solution and mix to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software.

Protocol 2: Western Blot for p-AKT Inhibition

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the predetermined optimal time. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT (e.g., Ser473) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe for total AKT and a loading control.

Visualizations

PI3K_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT Downstream Downstream Effectors pAKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Umbralisib Umbralisib Tosylate Umbralisib->PI3K Inhibition

Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Stock Prepare Umbralisib Stock in DMSO Treat Treat Cells with Umbralisib Dilutions Stock->Treat Cells Culture & Seed Cells Cells->Treat Viability Cell Viability Assay Treat->Viability Western Western Blot (p-AKT) Treat->Western IC50 Determine IC50 Viability->IC50 pAKT_analysis Analyze p-AKT Inhibition Western->pAKT_analysis

Caption: General experimental workflow for studying Umbralisib's in vitro effects.

References

Technical Support Center: Umbralisib Tosylate Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with Umbralisib Tosylate during long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable and has a shelf-life of 36 months when stored in high-density polyethylene (HDPE) bottles at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[1]

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions as this compound is freely soluble in it.[1][2] Methanol can also be used, as the compound is soluble in it.[2] It is practically insoluble in water.[1][2]

Q3: How should I store my this compound stock solution for long-term use?

Q4: Can I store my diluted, ready-to-use this compound solutions?

A4: It is not recommended to store diluted, aqueous-based working solutions for extended periods. Due to the potential for hydrolysis and adsorption to plasticware, it is best to prepare fresh working solutions from your frozen DMSO stock solution for each experiment.

Q5: Is this compound sensitive to light?

A5: While the FDA documentation does not specify light-protective handling for the final tablet form, forced degradation studies under photolytic conditions have been performed.[3] As a general precaution for long-term experiments, it is advisable to protect this compound solutions from light by using amber vials or by wrapping containers in foil.

Q6: What are the known degradation pathways for this compound?

A6: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, oxidative, and reductive conditions, as well as through hydrolysis and thermal stress.[4][5] The specific degradation products can be complex and may result from cleavage of various bonds within the molecule.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity over time in a long-term cell culture experiment. 1. Degradation in aqueous culture medium: this compound may be unstable in aqueous media at 37°C over several days. 2. Adsorption to plasticware: The compound may adsorb to the surface of cell culture plates or flasks. 3. Metabolism by cells: Cells may metabolize the compound over time.1. Replenish the media with freshly diluted this compound every 24-48 hours. 2. Consider using low-adsorption plasticware. 3. If feasible, measure the concentration of this compound in the culture medium over time using a validated analytical method (e.g., HPLC).
Inconsistent results between experiments. 1. Inconsistent stock solution concentration: This could be due to improper dissolution or degradation of the stock solution. 2. Freeze-thaw cycles: Repeated freezing and thawing of the stock solution can lead to degradation. 3. Variability in dilution: Inaccurate pipetting when preparing working solutions.1. Ensure complete dissolution of the solid compound when preparing the stock solution. Use sonication if necessary.[5] 2. Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles. 3. Use calibrated pipettes and follow a consistent dilution protocol.
Precipitation of the compound in cell culture medium. 1. Poor solubility in aqueous media: this compound is practically insoluble in water.[1][2] The final concentration of DMSO in the culture medium may be too low to maintain solubility. 2. Interaction with media components: The compound may interact with proteins or other components in the serum, leading to precipitation.1. Ensure the final DMSO concentration in your culture medium is sufficient to maintain solubility but non-toxic to your cells (typically ≤ 0.5%). 2. Perform a solubility test of your final working solution before adding it to cells. Observe for any precipitate after incubation at 37°C. 3. Consider using serum-free or reduced-serum media if compatible with your cell line.
Unexpected off-target effects. 1. Presence of degradation products: Degradation products may have their own biological activities.1. If you suspect degradation, you can analyze your stock or working solutions using HPLC to check for the appearance of new peaks.[3][4] 2. Always use freshly prepared working solutions and properly stored stock solutions to minimize the presence of degradants.

Data and Protocols

Solubility Data
Solvent Solubility Reference
Dimethyl Sulfoxide (DMSO)Freely Soluble (91 mg/mL; 159.22 mM)[2][6]
MethanolSoluble[2]
WaterPractically Insoluble (<0.01 mg/mL at pH 7.4)[1][2]
0.1 N HCl0.16 mg/mL[1]
Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance and pipettes

    • Vortex mixer and sonicator

  • Procedure:

    • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound (Molecular Weight: 743.75 g/mol ). For 1 mL of a 10 mM stock solution, you will need 7.44 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid compound.

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[5]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, sterile, amber vials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 1 µM Working Solution in Cell Culture Medium

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture medium (e.g., DMEM with 10% FBS)

    • Sterile tubes and calibrated pipettes

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM intermediate solution. Mix well by gentle pipetting.

    • Add 100 µL of the 10 µM intermediate solution to 900 µL of cell culture medium to obtain a final concentration of 1 µM.

    • The final DMSO concentration in this example is 0.01%. Ensure the final DMSO concentration is below the tolerance level of your specific cell line.

    • Use the freshly prepared working solution immediately. Do not store.

Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_storage Storage cluster_experiment Experiment cluster_analysis Analysis solid This compound (Solid) stock 10 mM Stock in DMSO solid->stock Dissolve aliquot Aliquot into single-use vials stock->aliquot store Store at -20°C or -80°C aliquot->store working Prepare fresh working solution in media store->working Thaw one aliquot cells Add to cell culture working->cells assay Perform long-term assay cells->assay data Data Analysis assay->data

Caption: Workflow for preparing and using this compound.

signaling_pathway This compound Mechanism of Action cluster_pi3k PI3K Pathway cluster_ck1e CK1ε Pathway Umbralisib This compound PI3Kd PI3Kδ Umbralisib->PI3Kd inhibits CK1e CK1ε Umbralisib->CK1e inhibits AKT AKT PI3Kd->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Oncoprotein Oncoprotein Translation (e.g., c-Myc) CK1e->Oncoprotein troubleshooting_logic Troubleshooting Logic for Loss of Activity cluster_check_solution Solution Integrity cluster_check_protocol Experimental Protocol start Inconsistent or reduced activity observed check_stock Check stock solution: - Age? - Freeze-thaw cycles? start->check_stock check_working Is working solution prepared fresh? start->check_working hplc Optional: Analyze stock by HPLC check_stock->hplc prepare_new Prepare fresh stock solution check_stock->prepare_new If suspect outcome Re-run experiment with fresh solutions and optimized protocol prepare_new->outcome check_media Is media replenished frequently? check_working->check_media Yes solubility_test Perform solubility test in media check_media->solubility_test Yes solubility_test->outcome

References

mitigating adverse effects of Umbralisib Tosylate in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Umbralisib Tosylate in animal studies. The information is intended to help mitigate and manage potential adverse effects observed during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Umbralisib is a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2] The inhibition of PI3Kδ is crucial in B-cell receptor signaling, which is often dysregulated in B-cell malignancies.[3] CK1ε is implicated in the pathogenesis of various cancers, including lymphoid malignancies.[1]

Q2: What are the most common adverse effects observed in animal studies with Umbralisib?

Based on available non-clinical data, the most significant adverse effects observed in animal studies include embryo-fetal toxicity and male reproductive toxicity.[4]

  • Embryo-fetal toxicity: In pregnant mice, administration of umbralisib during organogenesis led to embryo-fetal mortality and fetal malformations at maternal exposures comparable to human therapeutic doses.[4] In rabbits, maternal toxicity and reduced fetal weights were observed.[4]

  • Male reproductive toxicity: In a fertility study in mice, umbralisib administration was associated with decreased testicular and epididymis weights, reduced sperm mobility and counts, and increased post-implantation loss.[4]

Other adverse effects reported in clinical trials, which may be relevant for animal models, include diarrhea/colitis, neutropenia, and elevated liver transaminases.[2][5]

Q3: Are there established protocols to mitigate Umbralisib-induced embryo-fetal toxicity in animal studies?

Currently, there are no specific protocols to mitigate the inherent embryo-fetal toxicity of Umbralisib in animal models. The primary recommendation is to avoid administering Umbralisib to pregnant animals unless the study's objective is to investigate this specific toxicity.

  • Experimental Design Consideration: If the study does not focus on reproductive toxicity, it is crucial to exclude pregnant animals and implement measures to prevent pregnancy in female animals of reproductive potential during the study period.

  • Monitoring: For studies where exposure during pregnancy is unavoidable, close monitoring for signs of maternal toxicity (e.g., weight loss, reduced food consumption) and adverse pregnancy outcomes is essential.[4]

Q4: How can I manage Umbralisib-induced male reproductive toxicity in my animal study?

Management of male reproductive toxicity in animal studies primarily involves monitoring and endpoint analysis rather than active mitigation during the treatment period.

  • Monitoring: Monitor for changes in testicular size and body weight.

  • Terminal Procedures: At the end of the study, detailed assessment of reproductive organs (testes, epididymis) through histopathology and analysis of sperm parameters (count, motility, morphology) are crucial to characterize the toxicity.

Q5: What are the recommended strategies for managing diarrhea/colitis in animals treated with Umbralisib?

While specific mitigation strategies for Umbralisib-induced diarrhea in animals are not well-documented, general supportive care and monitoring are critical. This adverse event is a known class effect of PI3K inhibitors.[6]

  • Supportive Care: Ensure animals have unrestricted access to hydration and appropriate nutrition. Anti-diarrheal agents may be considered, but their use should be carefully evaluated for potential confounding effects on the study and administered under veterinary guidance.

  • Monitoring: Daily monitoring of fecal consistency, body weight, and hydration status is recommended.

  • Dose Modification: If severe diarrhea occurs, consider dose reduction or temporary interruption of treatment, mirroring clinical management strategies.[6]

Q6: How should I address neutropenia in my animal studies with Umbralisib?

Neutropenia is a potential adverse effect of kinase inhibitors.[7][8]

  • Monitoring: Regular monitoring of complete blood counts (CBCs) is essential to detect the onset and severity of neutropenia. The frequency of monitoring should be higher during the initial phase of treatment.[8]

  • Supportive Care: In cases of severe neutropenia, consider housing animals in an environment with enhanced barrier protection to minimize the risk of opportunistic infections.

  • Therapeutic Intervention: The use of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production, a strategy used for chemotherapy-induced neutropenia.[9] However, the potential impact of G-CSF on the study's primary endpoints should be carefully considered. Dose reduction or interruption of Umbralisib may also be necessary.[10]

Troubleshooting Guides

Issue 1: Unexpectedly High Incidence of Embryo-Fetal Mortality
Potential Cause Troubleshooting Step
Dosing during a critical window of organogenesis.Review the dosing schedule in relation to the species-specific gestational timeline. Adjust the dosing period if the study design allows.
Maternal toxicity leading to secondary effects on fetuses.Assess for signs of maternal toxicity (e.g., significant body weight loss, decreased food/water intake). Consider dose reduction if maternal toxicity is severe.
Incorrect dose administration.Verify dose calculations, formulation, and administration technique.
Issue 2: Severe Diarrhea and Dehydration in Treated Animals
Potential Cause Troubleshooting Step
High dose of Umbralisib.Consider a dose-ranging study to identify a better-tolerated dose. If the current dose is essential, implement more intensive supportive care.
Dehydration secondary to diarrhea.Provide supplemental hydration (e.g., subcutaneous fluids) as advised by a veterinarian.
Confounding infection.Perform health monitoring and diagnostics to rule out infectious causes of diarrhea.
Issue 3: Significant Neutropenia Leading to Infections
Potential Cause Troubleshooting Step
High sensitivity of the animal strain to Umbralisib.Evaluate if the observed neutropenia is consistent with expected effects. Consider using a different, less sensitive strain if appropriate for the research question.
Umbralisib-induced myelosuppression.Implement regular CBC monitoring. For severe cases, consider dose reduction or temporary cessation of treatment. Prophylactic antibiotics may be considered under veterinary guidance to prevent secondary infections.
Compromised animal facility hygiene.Review and reinforce facility hygiene protocols and barrier protection measures.

Data Presentation

Table 1: Summary of Umbralisib-Related Adverse Effects in Animal Studies

Adverse Effect Animal Model Key Findings Reference
Embryo-fetal ToxicityMouseIncreased embryo-fetal mortality and fetal malformations.[4]
RabbitMaternal toxicity, reduced fetal weights.[4]
Male Reproductive ToxicityMouseDecreased testicular and epididymis weights, decreased sperm mobility and count, increased post-implantation loss.[4]

Experimental Protocols

Protocol 1: Monitoring for and Management of Diarrhea/Colitis in Rodent Models

  • Daily Monitoring:

    • Record body weight daily.

    • Visually inspect animals for signs of dehydration (e.g., sunken eyes, skin tenting).

    • Score fecal consistency using a standardized scale (e.g., 0=normal, 1=soft, 2=loose, 3=watery).

    • Monitor food and water consumption.

  • Supportive Care:

    • Ensure ad libitum access to standard chow and water.

    • For animals with moderate to severe diarrhea, provide a hydrogel or other supplemental water source.

    • Consult with veterinary staff regarding the use of subcutaneous fluid administration for dehydration.

  • Dose Adjustment:

    • If an animal experiences a body weight loss of >15% or severe, persistent diarrhea, consider a dose reduction (e.g., by 25-50%) or a temporary pause in dosing (e.g., for 1-3 days) until symptoms improve.

Protocol 2: Monitoring for Neutropenia in Rodent Models

  • Blood Collection:

    • Collect a small volume of blood (e.g., via tail vein or saphenous vein) at baseline and at regular intervals during the study (e.g., weekly for the first month, then bi-weekly).

  • Complete Blood Count (CBC) Analysis:

    • Submit blood samples for CBC analysis with a differential to determine the absolute neutrophil count (ANC).

  • Management Thresholds (Example):

    • Mild Neutropenia (ANC > 1,000 cells/µL): Continue dosing and monitoring.

    • Moderate Neutropenia (ANC 500-1,000 cells/µL): Increase monitoring frequency. Consider a dose reduction if the trend continues downward.

    • Severe Neutropenia (ANC < 500 cells/µL): Interrupt dosing. House animals with enhanced barrier protection. Consult with veterinary staff about supportive care, including potential use of prophylactic antibiotics or G-CSF. Resume dosing at a reduced level once ANC recovers.

Visualizations

Umbralisib_Signaling_Pathway Umbralisib Mechanism of Action cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta AKT AKT Pathway PI3K_delta->AKT Activates CK1_epsilon CK1ε Oncogene_Translation Oncogene Translation (e.g., MYC) CK1_epsilon->Oncogene_Translation Promotes Umbralisib Umbralisib Umbralisib->PI3K_delta Inhibits Umbralisib->CK1_epsilon Inhibits Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Tumor_Growth Tumor Growth Oncogene_Translation->Tumor_Growth

Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε signaling pathways.

Mitigation_Workflow_Diarrhea Workflow for Managing Diarrhea in Animal Studies Start Initiate Umbralisib Treatment Monitor Daily Monitoring: - Body Weight - Fecal Score - Hydration Status Start->Monitor Decision Diarrhea Observed? Monitor->Decision Supportive_Care Implement Supportive Care: - Supplemental Hydration - Nutritional Support Decision->Supportive_Care Yes Continue Continue Treatment with Monitoring Decision->Continue No Severity_Check Severe or Persistent? Supportive_Care->Severity_Check Dose_Adjust Dose Reduction or Temporary Interruption Severity_Check->Dose_Adjust Yes Severity_Check->Continue No Dose_Adjust->Monitor

Caption: Decision workflow for the management of Umbralisib-induced diarrhea.

Logical_Relationship_Toxicity Logical Relationships in Umbralisib Toxicity Management cluster_toxicity Potential Adverse Effects cluster_mitigation Mitigation & Management Strategies Umbralisib Umbralisib Administration Repro_Tox Reproductive Toxicity (Embryo-fetal, Male) Umbralisib->Repro_Tox GI_Tox GI Toxicity (Diarrhea/Colitis) Umbralisib->GI_Tox Hem_Tox Hematologic Toxicity (Neutropenia) Umbralisib->Hem_Tox Exclusion Exclusion of Pregnant Animals & Endpoint Assessment Repro_Tox->Exclusion Supportive_Care Supportive Care (Hydration, Nutrition) GI_Tox->Supportive_Care Monitoring Monitoring (CBC, Body Weight) GI_Tox->Monitoring Dose_Modification Dose Modification GI_Tox->Dose_Modification Hem_Tox->Monitoring Hem_Tox->Dose_Modification

References

Technical Support Center: Overcoming Acquired Resistance to Umbralisib Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving acquired resistance to Umbralisib Tosylate in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a kinase inhibitor. Its primary mechanism of action involves the dual inhibition of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] The PI3Kδ isoform is predominantly expressed in hematopoietic cells and is crucial for B-cell development, survival, and function, making it a key therapeutic target in B-cell malignancies.[3][4] CK1ε is implicated in the pathogenesis of various cancer cells, including lymphoid malignancies.[1][2] By inhibiting these kinases, Umbralisib disrupts signaling pathways essential for the proliferation and survival of malignant B-cells.[3][5]

Q2: What are the known mechanisms of acquired resistance to PI3Kδ inhibitors like Umbralisib?

Acquired resistance to PI3Kδ inhibitors can arise from various molecular alterations. A key mechanism is the activation of "bypass" signaling pathways that circumvent the drug's inhibitory effect. One such well-documented mechanism involves the upregulation of the Interleukin-6 (IL-6)/STAT3 and Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) signaling pathways.[6] This can be driven by epigenetic changes, such as alterations in DNA methylation, leading to increased IL-6 secretion.[6] The subsequent activation of STAT3 and PDGFRA signaling can then promote cell survival and proliferation despite the continued inhibition of PI3Kδ.[6][7]

Q3: Our Umbralisib-resistant cell line shows cross-resistance to other PI3Kδ inhibitors. Is this expected?

Yes, this is an expected phenomenon. Cell lines that develop acquired resistance to one PI3Kδ inhibitor, such as idelalisib, often exhibit cross-resistance to other inhibitors of the same class, including Umbralisib, copanlisib, and duvelisib.[6] This is because the underlying resistance mechanism, such as the activation of a bypass signaling pathway, can compensate for the inhibition of the PI3Kδ target by multiple drugs.

Q4: Are there any strategies to overcome acquired resistance to Umbralisib in our cell line models?

Several strategies can be explored to overcome acquired resistance to Umbralisib. Based on the known resistance mechanisms, targeting the activated bypass pathways is a primary approach. This includes:

  • Targeting the IL-6/STAT3 axis: Using an IL-6 receptor blocking antibody (e.g., tocilizumab) or a STAT3 inhibitor can help restore sensitivity to PI3Kδ inhibitors.[6]

  • Inhibiting PDGFRA signaling: The use of a PDGFR inhibitor (e.g., masitinib) has been shown to revert resistance.[6]

Additionally, exploring combination therapies with inhibitors of downstream effectors in the PI3K pathway, such as mTOR inhibitors (e.g., everolimus) or dual PI3K/mTOR inhibitors, may also be effective.[6]

Troubleshooting Guides

Problem 1: Difficulty in Generating a Stably Resistant Cell Line to Umbralisib
Possible Cause Suggested Solution
Incorrect Starting Concentration of Umbralisib Determine the IC50 of Umbralisib in your parental cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Start the selection process with a concentration at or slightly below the IC50.
Dose Escalation is Too Rapid Increase the Umbralisib concentration gradually. A common strategy is to increase the dose by 1.5- to 2-fold only after the cells have recovered and are proliferating steadily at the current concentration. If significant cell death is observed, reduce the fold-increase.[8]
Inconsistent Drug Exposure Ensure that the culture medium containing Umbralisib is replaced regularly (e.g., every 2-3 days) to maintain consistent selection pressure.
Cell Line Heterogeneity Once a resistant population is established, consider single-cell cloning to generate a homogenous resistant cell line for more consistent experimental results.
Problem 2: High Variability in Experimental Results with the Resistant Cell Line
Possible Cause Suggested Solution
Instability of the Resistant Phenotype Maintain a low concentration of Umbralisib in the culture medium at all times to ensure the maintenance of the resistant phenotype. If the cells are cultured without the drug for an extended period, they may revert to a sensitive state.
Mycoplasma Contamination Regularly test your cell lines for mycoplasma contamination, as it can significantly affect cellular behavior and drug response.
Inconsistent Cell Passage Number Use cells within a consistent and defined range of passage numbers for all experiments to minimize variability introduced by long-term culture.
Variations in Assay Conditions Standardize all experimental protocols, including cell seeding density, drug treatment duration, and assay readout methods, to ensure reproducibility.

Quantitative Data Summary

The following table provides an example of the shift in drug sensitivity observed in a marginal zone lymphoma cell line (VL51) that has acquired resistance to PI3Kδ inhibitors. This table can be used as a template to summarize your own quantitative data.

Cell LineDrugIC50 (µM)Fold Resistance
VL51 ParentalUmbralisib~1-
VL51 ResistantUmbralisib>10>10
Your Parental Cell LineUmbralisibEnter your data-
Your Resistant Cell LineUmbralisibEnter your dataCalculate

Data for VL51 cell line is estimated from published dose-response curves.

Detailed Experimental Protocols

Protocol 1: Generation of an Umbralisib-Resistant Cell Line

This protocol describes a general method for generating a cell line with acquired resistance to Umbralisib by continuous exposure to escalating drug concentrations.

Materials:

  • Parental lymphoma cell line of interest

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell counting solution (e.g., Trypan Blue)

  • Standard cell culture equipment (incubator, centrifuge, flasks, plates)

Procedure:

  • Determine the IC50 of Umbralisib:

    • Plate the parental cells in a 96-well plate at a predetermined optimal density.

    • Treat the cells with a range of Umbralisib concentrations for 72 hours.

    • Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value.

  • Initiate Drug Selection:

    • Culture the parental cells in their complete medium containing Umbralisib at a starting concentration equal to the IC50 value.

    • Monitor the cells daily for viability and proliferation. Initially, a significant amount of cell death is expected.

    • Continue to culture the surviving cells, replacing the medium with fresh Umbralisib-containing medium every 2-3 days.

  • Dose Escalation:

    • Once the cells have recovered and are proliferating at a steady rate (typically after 2-4 weeks), increase the concentration of Umbralisib by 1.5- to 2-fold.

    • Repeat the process of monitoring and allowing the cells to adapt to the new concentration.

    • Continue this stepwise increase in Umbralisib concentration over several months.

  • Characterization of the Resistant Line:

    • Once the cells are able to proliferate in a significantly higher concentration of Umbralisib (e.g., 10-fold or higher than the initial IC50), confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 to the parental cell line.

    • Cryopreserve aliquots of the resistant cell line at different stages of resistance development.

  • Maintenance of the Resistant Line:

    • Continuously culture the resistant cell line in the presence of a maintenance concentration of Umbralisib (typically the concentration at which they were selected) to maintain the resistant phenotype.

Protocol 2: Assessing Reversal of Resistance

This protocol outlines a method to test the efficacy of a second agent in overcoming acquired resistance to Umbralisib.

Materials:

  • Umbralisib-resistant cell line

  • Parental cell line (as a control)

  • Complete cell culture medium

  • This compound

  • Second agent (e.g., STAT3 inhibitor, IL-6R antibody)

  • 96-well plates

  • Cell viability assay kit

Procedure:

  • Cell Seeding:

    • Seed both the parental and Umbralisib-resistant cells in 96-well plates at their optimal density.

  • Drug Treatment:

    • Prepare a matrix of drug concentrations. This should include:

      • Umbralisib alone (in a dose-response range)

      • The second agent alone (in a dose-response range)

      • A combination of Umbralisib and the second agent at various concentrations.

    • Treat the cells with the prepared drug solutions.

  • Incubation:

    • Incubate the plates for 72 hours under standard cell culture conditions.

  • Cell Viability Assay:

    • Perform a cell viability assay to determine the percentage of viable cells in each condition.

  • Data Analysis:

    • Generate dose-response curves for Umbralisib in the presence and absence of the second agent in the resistant cell line.

    • A leftward shift in the Umbralisib dose-response curve in the presence of the second agent indicates a reversal of resistance.

    • Calculate the combination index (CI) to determine if the drug combination is synergistic, additive, or antagonistic.

Visualizations

PI3K_Signaling_and_Resistance cluster_0 B-Cell Receptor Signaling cluster_1 PI3K Pathway cluster_2 Umbralisib Action cluster_3 Bypass Resistance Mechanism BCR BCR SYK SYK BCR->SYK BTK BTK SYK->BTK PI3K_delta PI3Kδ SYK->PI3K_delta PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PI3K_delta->PIP2 PIP3 PIP3 PIP2->PIP3 p AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival Umbralisib Umbralisib Umbralisib->PI3K_delta inhibits IL6R IL-6R JAK JAK IL6R->JAK IL6 IL-6 IL6->IL6R STAT3 STAT3 JAK->STAT3 Bypass_Proliferation Proliferation & Survival STAT3->Bypass_Proliferation PDGFR PDGFRα PDGFR->STAT3 PDGFR->Bypass_Proliferation

Caption: PI3Kδ signaling pathway and bypass resistance mechanism.

Experimental_Workflow start Start with Parental Lymphoma Cell Line ic50 Determine Umbralisib IC50 (e.g., MTT assay) start->ic50 culture Continuous Culture with Escalating Umbralisib Concentrations ic50->culture characterize Characterize Resistant Phenotype (Confirm IC50 shift) culture->characterize investigate Investigate Resistance Mechanisms (e.g., Western Blot, RNA-seq) characterize->investigate overcome Test Strategies to Overcome Resistance (Combination Therapy) investigate->overcome end Analysis and Conclusion overcome->end

Caption: Experimental workflow for studying Umbralisib resistance.

Logical_Relationship cluster_0 Cause cluster_1 Mechanism cluster_2 Effect cluster_3 Solution Prolonged_Exposure Prolonged Umbralisib Exposure Epigenetic_Changes Epigenetic Reprogramming Prolonged_Exposure->Epigenetic_Changes Bypass_Activation Activation of Bypass Signaling Pathways (IL-6/STAT3, PDGFRA) Epigenetic_Changes->Bypass_Activation Acquired_Resistance Acquired Resistance to Umbralisib Bypass_Activation->Acquired_Resistance Combination_Therapy Combination Therapy (e.g., STAT3 inhibitors) Acquired_Resistance->Combination_Therapy can be overcome by

Caption: Logical relationship of acquired resistance to Umbralisib.

References

best practices for handling and storing Umbralisib Tosylate powder

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for handling, storing, and using Umbralisib Tosylate powder in a research setting. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges encountered during experiments.

IMPORTANT SAFETY NOTICE

Researchers should be aware that the FDA has withdrawn its approval for the cancer medicine Ukoniq (umbralisib) due to safety concerns.[1][2] Updated findings from the UNITY-CLL clinical trial showed a possible increased risk of death in patients receiving the drug.[1][2] While this applies to its clinical use, researchers should consider this information as part of their overall risk assessment when handling this compound.

Frequently Asked Questions (FAQs)

1. How should I store this compound powder?

For long-term storage, it is recommended to store the powder at -20°C.[3] For shorter periods, storage at 4°C is also acceptable. The product should be kept in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]

2. What are the recommended handling procedures for this compound powder?

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols. Use non-sparking tools and prevent fire caused by electrostatic discharge. Avoid contact with skin and eyes.

3. What personal protective equipment (PPE) is required when working with this compound?

The following PPE is recommended:

  • Eye Protection: Tightly fitting safety goggles with side-shields.

  • Hand Protection: Chemical-impermeable gloves that have been inspected prior to use.

  • Body Protection: A lab coat or impervious clothing.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.

4. How do I prepare a stock solution of this compound?

This compound is freely soluble in dimethyl sulfoxide (DMSO) and soluble in methanol, but practically insoluble in water.[4] For most in vitro cellular assays, DMSO is the recommended solvent for creating a high-concentration stock solution.

5. What is the stability of this compound in solution?

Troubleshooting Guides

Q: I am having trouble dissolving the this compound powder. What should I do?

A: this compound has low aqueous solubility.[4] If you are experiencing issues, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. DMSO and methanol are the recommended solvents for initial stock solutions.[4]

  • Sonication: Gentle sonication can aid in the dissolution of the powder.

  • Warming: Gently warming the solution may also help, but be cautious as excessive heat could degrade the compound.

  • Fresh Solvent: Ensure your solvent is anhydrous and of high quality, as contaminants can affect solubility.

Q: My cells are showing signs of toxicity or off-target effects. What could be the cause?

A: Several factors could contribute to this:

  • High Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) and that you are using a vehicle control in your experiments.

  • Compound Concentration: You may be using a concentration of this compound that is too high for your specific cell line. It is recommended to perform a dose-response curve to determine the optimal concentration for your experiments. In vitro experiments have used concentrations in the range of 0.1 to 10 µM.

  • Compound Purity: Verify the purity of your this compound powder.

Data Summary

ParameterValue/RecommendationSource(s)
Storage (Powder) -20°C (long-term), 4°C (short-term)[3]
Storage (Solution) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Protect from light.General Best Practice
Solubility Freely soluble in DMSO, soluble in methanol, practically insoluble in water.[4]
Appearance White to light brown powder[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a well-ventilated area or chemical fume hood, accurately weigh out the desired amount of powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.44 mg of this compound (Molecular Weight: 743.75 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.

  • Mixing: Gently vortex or sonicate the solution until the powder is completely dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C and protect from light.

Protocol 2: Representative PI3K Delta Kinase Assay

This protocol is a general example. Specific conditions may need to be optimized for your experimental setup.

  • Prepare Reagents:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Substrate: Prepare a solution of the appropriate substrate for PI3K delta.

    • ATP: Prepare a solution of ATP at the desired concentration.

    • This compound: Dilute the 10 mM stock solution in the kinase buffer to achieve the desired final concentrations for the assay.

  • Assay Procedure:

    • Add the kinase buffer, PI3K delta enzyme, and the diluted this compound (or vehicle control) to the wells of a microplate.

    • Incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for the optimized amount of time at the appropriate temperature.

    • Stop the reaction using a suitable stop solution.

    • Detect the kinase activity using an appropriate method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all wells.

    • Normalize the data to the vehicle control (100% activity).

    • Plot the percentage of kinase activity against the logarithm of the this compound concentration to determine the IC₅₀ value.

Visualizations

G cluster_0 This compound Spill Response spill Spill Occurs evacuate Evacuate Personnel to a Safe Area spill->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ppe Wear Appropriate PPE: - Respirator - Chemical Goggles - Impermeable Gloves - Lab Coat ventilate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect and Arrange for Disposal in a Sealed Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Contaminated Materials According to Regulations decontaminate->dispose

Caption: Workflow for handling a chemical spill of this compound powder.

G cluster_1 Troubleshooting this compound Solubility start Powder Not Dissolving check_solvent Is the solvent DMSO or Methanol? start->check_solvent use_correct_solvent Use DMSO for high concentration stock or Methanol for intermediate dilutions. check_solvent->use_correct_solvent No sonicate Apply Gentle Sonication check_solvent->sonicate Yes use_correct_solvent->sonicate still_undissolved Still Undissolved? sonicate->still_undissolved warm_gently Warm Gently (e.g., 37°C) still_undissolved->warm_gently Yes dissolved Dissolved still_undissolved->dissolved No still_undissolved2 Still Undissolved? warm_gently->still_undissolved2 consult_sds Consult Safety Data Sheet and consider compound purity. still_undissolved2->consult_sds Yes still_undissolved2->dissolved No

Caption: Decision tree for troubleshooting solubility issues with this compound.

References

Technical Support Center: Interpreting Unexpected Phenotypes in Umbralisib Tosylate-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes during in vitro experiments with Umbralisib Tosylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3][4][5] PI3Kδ is a key component of the B-cell receptor signaling pathway, which is crucial for the proliferation and survival of many B-cell malignancies.[6] CK1ε is involved in the regulation of oncoprotein translation and has been implicated in the pathogenesis of various cancers, including lymphoid malignancies.[7]

Q2: Why was Umbralisib (Ukoniq) withdrawn from the market?

The FDA withdrew its approval for Umbralisib (Ukoniq) due to safety concerns.[5] Updated findings from the UNITY-CLL clinical trial showed a possible increased risk of death in patients receiving Umbralisib.[5] As a result, the FDA determined that the risks of treatment with Umbralisib outweigh its benefits.[5]

Q3: What are some of the known off-target effects of Umbralisib?

Besides its primary targets, PI3Kδ and CK1ε, Umbralisib has been reported to have other activities, including the inhibition of cell adhesion molecules and other kinases like a mutated form of ABL1 in biochemical assays.[6][8] Its inhibition of CK1ε can also impact pathways regulated by this kinase, such as the Wnt and Hippo signaling pathways.[9][10][11][12][13]

Q4: Is it possible to observe a paradoxical increase in cell proliferation or survival when treating with Umbralisib?

Yes, it is possible, though not commonly reported for Umbralisib specifically in the available literature. However, paradoxical activation of signaling pathways, such as the PI3K/AKT pathway, has been observed with other PI3K inhibitors. This can occur through feedback mechanisms or crosstalk with other signaling pathways. For example, inhibition of a specific PI3K isoform can sometimes lead to the activation of other isoforms or compensatory signaling through pathways like MAPK/ERK.

Q5: What are the expected downstream effects of PI3Kδ and CK1ε inhibition?

Inhibition of PI3Kδ is expected to decrease the phosphorylation of downstream effectors like AKT and S6 ribosomal protein, leading to reduced cell proliferation and survival in sensitive B-cell lines.[14][15] Inhibition of CK1ε can lead to the stabilization of its substrates, which may include tumor suppressor proteins. This can result in cell cycle arrest and apoptosis.[7]

Troubleshooting Unexpected Phenotypes

This section addresses specific unexpected results you might encounter during your experiments with this compound and provides potential explanations and troubleshooting steps.

Scenario 1: Increased Cell Viability or Proliferation at Certain Concentrations

You observe an increase in cell viability (e.g., via MTT or CellTiter-Glo assay) or proliferation at a specific concentration range of Umbralisib, contrary to the expected dose-dependent inhibition.

Potential Causes:

  • Paradoxical Signaling: Inhibition of PI3Kδ may lead to a feedback activation of other PI3K isoforms or compensatory activation of other pro-survival pathways (e.g., MAPK/ERK).

  • Off-Target Effects of CK1ε Inhibition: Depending on the cellular context, inhibition of CK1ε could potentially lead to the stabilization of proteins that promote proliferation.

  • Experimental Artifact: Issues with compound solubility, cell seeding density, or assay artifacts can lead to misleading results.

Troubleshooting Workflow:

G start Unexpected Increase in Cell Viability/Proliferation check_compound Verify Compound Integrity - Check solubility and stability in media - Confirm concentration with a fresh stock start->check_compound check_assay Validate Assay Performance - Optimize cell seeding density - Include appropriate vehicle and positive controls check_compound->check_assay investigate_signaling Investigate Signaling Pathways - Western blot for p-AKT, p-ERK, etc. - Assess activity of other PI3K isoforms check_assay->investigate_signaling off_target Consider Off-Target Effects - Review literature for known off-targets - Profile against a kinase panel if possible investigate_signaling->off_target conclusion Interpret Data in Context - Consider cell line specific context - Correlate signaling data with phenotype off_target->conclusion

Caption: Troubleshooting workflow for unexpected increases in cell viability.

Experimental Protocols:

  • MTT Cell Viability Assay: A detailed protocol for assessing cell viability.

  • Western Blot for Signaling Proteins: A step-by-step guide to analyze key signaling molecules.

Scenario 2: No Effect on Cell Viability in a B-cell Malignancy Line

You are treating a B-cell lymphoma/leukemia cell line that is expected to be sensitive to PI3Kδ inhibition, but you observe no significant decrease in cell viability.

Potential Causes:

  • Cell Line Resistance: The cell line may have mutations downstream of PI3Kδ (e.g., in AKT or mTOR) or may rely on parallel survival pathways that are not dependent on PI3Kδ.

  • Insufficient Drug Concentration or Exposure Time: The concentrations used may be too low, or the incubation time may be too short to induce a cytotoxic or cytostatic effect.

  • Compound Inactivity: The this compound stock may have degraded.

Troubleshooting Steps:

  • Confirm Target Engagement: Perform a Western blot to check for the inhibition of p-AKT (Ser473) and p-S6 at various concentrations and time points. This will confirm if Umbralisib is engaging its target within the cell.

  • Dose-Response and Time-Course: Perform a broader dose-response experiment (e.g., from nM to high µM) and a time-course experiment (e.g., 24, 48, 72 hours) to ensure an adequate therapeutic window has been tested.

  • Positive Control: Test a cell line known to be sensitive to Umbralisib or another PI3Kδ inhibitor in parallel to validate your experimental setup.

  • Sequencing Analysis: If possible, analyze the genomic profile of your cell line for mutations in the PI3K/AKT/mTOR pathway.

Scenario 3: Conflicting Results Between Different Assays

Your cell viability assay (e.g., MTT) shows a decrease in viability, but an apoptosis assay (e.g., Annexin V staining) does not show a significant increase in apoptotic cells.

Potential Causes:

  • Cytostatic vs. Cytotoxic Effects: Umbralisib may be causing cell cycle arrest (cytostatic effect) rather than inducing cell death (cytotoxic effect) in your cell line at the tested concentrations. MTT assays measure metabolic activity, which can decrease in arrested cells, while Annexin V specifically detects apoptosis.

  • Assay Timing: The time point for the apoptosis assay may be suboptimal. Apoptosis is a dynamic process, and you might be missing the peak of the apoptotic response.

  • Necrosis or Other Cell Death Mechanisms: The drug may be inducing other forms of cell death, such as necrosis or autophagy, which are not detected by Annexin V staining.

Troubleshooting Workflow:

G start Conflicting Viability and Apoptosis Assay Results check_cytostasis Investigate Cell Cycle Arrest - Perform cell cycle analysis (e.g., PI staining) - Western blot for cell cycle markers (e.g., p21, p27) start->check_cytostasis time_course Optimize Apoptosis Assay Timing - Perform a time-course for Annexin V staining (e.g., 12, 24, 48, 72 hours) start->time_course other_death Assess Other Cell Death Mechanisms - Measure markers of necrosis (e.g., LDH release) - Investigate autophagy (e.g., LC3-II conversion) start->other_death conclusion Synthesize Findings - Determine the primary cellular response (cytostasis, apoptosis, necrosis, etc.) check_cytostasis->conclusion time_course->conclusion other_death->conclusion G cluster_pi3k PI3K/AKT Pathway cluster_ck1e CK1ε-Regulated Pathways BCR B-Cell Receptor PI3Kd PI3Kδ BCR->PI3Kd PIP3 PIP3 PI3Kd->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CK1e CK1ε OncogenicProteins Oncogenic Proteins (e.g., β-catenin) CK1e->OncogenicProteins phosphorylates for Degradation Degradation OncogenicProteins->Degradation Tumorigenesis Tumorigenesis OncogenicProteins->Tumorigenesis Umbralisib Umbralisib Umbralisib->PI3Kd inhibits Umbralisib->CK1e inhibits

References

how to control for Umbralisib Tosylate's effects on the immune system in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umbralisib Tosylate in vivo. The information provided addresses specific issues that may be encountered during experiments and offers guidance on how to control for the compound's effects on the immune system.

Frequently Asked Questions (FAQs)

1. What are the primary immune cell populations affected by this compound in vivo?

This compound is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2] Its effects are most pronounced in hematopoietic cells where PI3Kδ is highly expressed.[3] The primary immune cell populations affected are:

  • B cells: As PI3Kδ is a critical component of the B-cell receptor (BCR) signaling pathway, Umbralisib inhibits B-cell proliferation, survival, and migration.[3]

  • T cells: Umbralisib has complex effects on T cells. It can impact the proliferation and function of conventional T cells. Notably, it has been shown to have a lesser negative impact on regulatory T cells (Tregs) compared to other PI3Kδ inhibitors, which may contribute to its distinct safety profile.[3] The dual inhibition of CK1ε is thought to play a role in preserving Treg function.

  • Myeloid cells: PI3Kδ is also involved in the function of various myeloid cells, including macrophages and neutrophils. Inhibition of this pathway can modulate their activity and infiltration into tissues.

2. How can I control for the immunomodulatory effects of Umbralisib in my in vivo experiments?

Controlling for the immunomodulatory effects of Umbralisib is crucial for accurately interpreting your experimental results. Here are key control strategies:

  • Vehicle Control: This is the most critical control. Administer the vehicle solution (the solvent in which Umbralisib is dissolved) to a cohort of animals following the same dosing schedule and route of administration as the Umbralisib-treated group. This group serves as the baseline for normal immune function in the context of your experimental model.

  • Untreated Control: An untreated group of animals can also be included to assess the baseline immune status in the absence of any experimental manipulation (including vehicle administration).

  • Positive Control (where applicable): If you are studying a specific immune response (e.g., anti-tumor immunity), a positive control group treated with a known immunomodulatory agent can help benchmark the effects of Umbralisib.

  • Dose-Response Studies: To understand the concentration-dependent effects of Umbralisib on the immune system, include multiple dose levels in your experimental design.

  • Isotype Controls for Antibody-Based Therapies: When combining Umbralisib with monoclonal antibodies, use an isotype control antibody to account for any non-specific effects of the antibody itself.[4]

3. I am observing unexpected changes in T cell populations in my Umbralisib-treated animals. What could be the cause and how do I troubleshoot this?

Unexpected changes in T cell populations can arise from several factors. Here's a troubleshooting guide:

  • Check for Contaminants: Ensure that the Umbralisib compound and vehicle are sterile and free of endotoxins, which can potently stimulate an immune response.

  • Animal Health Status: The baseline health of your animals can significantly impact their immune response. Ensure that all animals are healthy and free from underlying infections.

  • Flow Cytometry Staining and Gating: Inconsistent antibody staining or subjective gating strategies can lead to apparent changes in T cell populations.

    • Solution: Use standardized flow cytometry protocols with well-defined gating strategies. Include fluorescence-minus-one (FMO) controls to accurately set your gates.[5]

  • Timing of Analysis: The kinetics of immune responses can be dynamic. The timing of your analysis post-treatment is critical.

    • Solution: Perform a time-course experiment to capture the peak and resolution of the immune response to Umbralisib.

  • Off-Target Effects: While Umbralisib is selective, high concentrations may lead to off-target effects.

    • Solution: Correlate your findings with a dose-response study to ensure the observed effects are within a relevant therapeutic window.

4. My in vivo cytotoxicity assay is showing inconsistent results in Umbralisib-treated mice. What are the potential issues?

Inconsistent results in in vivo cytotoxicity assays can be frustrating. Consider the following:

  • Effector to Target Ratio: The ratio of effector T cells to target cells is critical. Umbralisib may alter the number and function of effector CD8+ T cells.

    • Solution: Characterize the effector T cell population in your Umbralisib-treated animals by flow cytometry before initiating the cytotoxicity assay. You may need to adjust the number of target cells injected.

  • Target Cell Labeling: Inconsistent labeling of target cells with fluorescent dyes like CFSE can lead to variability.

    • Solution: Ensure consistent and uniform labeling of target cells by carefully controlling the dye concentration and incubation time.[6]

  • Timing of Assay: The peak of the cytotoxic T lymphocyte (CTL) response can be shifted by Umbralisib treatment.

    • Solution: Conduct a pilot experiment to determine the optimal time point for assessing cytotoxicity after the final dose of Umbralisib.

  • Non-Specific Lysis: Inflammation induced by the vehicle or the experimental model itself can sometimes lead to non-specific killing of target cells.

    • Solution: Always include a vehicle-treated control group to assess the baseline level of target cell lysis in your model.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of Umbralisib and other PI3K inhibitors on immune cell populations in vivo. These data are compiled from various preclinical studies and clinical trials.

Table 1: Effect of PI3Kδ Inhibition on T Cell Populations in a Chronic Lymphocytic Leukemia (CLL) Mouse Model

Cell PopulationTreatment GroupMean Percentage of Parent Population (± SD)Fold Change vs. Controlp-valueReference
CD4+ T cells Vehicle Control35.2 ± 5.1% of CD45+ cells--[7]
PI3Kδ inhibitor45.8 ± 6.3% of CD45+ cells1.3<0.05[7]
CD8+ T cells Vehicle Control18.9 ± 3.7% of CD45+ cells--[7]
PI3Kδ inhibitor25.1 ± 4.2% of CD45+ cells1.3<0.05[7]
Regulatory T cells (Tregs) Vehicle Control12.5 ± 2.1% of CD4+ T cells--[3]
Idelalisib7.8 ± 1.5% of CD4+ T cells0.62<0.01[3]
Umbralisib11.9 ± 2.3% of CD4+ T cells0.95>0.05 (NS)[3]

Table 2: Changes in Circulating Cytokine and Chemokine Levels in CLL Patients Treated with Ibrutinib (a BTK inhibitor with effects on B-cell signaling)

Cytokine/ChemokinePre-treatment (pg/mL, Median)Post-treatment (pg/mL, Median)Percent Changep-valueReference
CCL3 120.530.2-75%<0.0001[8]
CCL4 250.155.8-78%<0.0001[8]
TNF-α 15.68.9-43%<0.01[8]
IL-10 8.25.1-38%<0.05[8]

Note: While this data is for Ibrutinib, it illustrates the type of changes in soluble factors that can be expected with inhibitors of B-cell signaling pathways and highlights the importance of measuring these parameters.

Experimental Protocols

Protocol 1: In Vivo CD8+ T Cell Cytotoxicity Assay in a Murine Model

This protocol is adapted from established methods to assess the antigen-specific killing function of CD8+ T cells in vivo.[6][9]

Materials:

  • Single-cell suspension of splenocytes from a naive, syngeneic mouse.

  • Antigenic peptide of interest.

  • CFSE (Carboxyfluorescein succinimidyl ester) at a high concentration (e.g., 5 µM) and a low concentration (e.g., 0.5 µM).

  • Complete RPMI-1640 medium.

  • Hanks' Balanced Salt Solution (HBSS).

  • Experimental mice (Umbralisib-treated, vehicle-treated, and naive controls).

  • Flow cytometer.

Procedure:

  • Prepare Target Cells: a. Isolate splenocytes from a naive donor mouse and resuspend at 1 x 10^7 cells/mL in complete RPMI. b. Divide the cell suspension into two populations: "target" and "non-target". c. Pulse the "target" population with the antigenic peptide of interest (e.g., 1 µg/mL) for 1 hour at 37°C. The "non-target" population receives no peptide.

  • Label Target Cells: a. Wash both cell populations twice with HBSS. b. Resuspend the peptide-pulsed "target" cells in HBSS and label with a low concentration of CFSE (CFSE^low). c. Resuspend the "non-target" cells in HBSS and label with a high concentration of CFSE (CFSE^high). d. Incubate both populations for 10 minutes at 37°C, protected from light. e. Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI.

  • Inject Target Cells: a. Wash the labeled cells twice with HBSS. b. Mix the CFSE^low (target) and CFSE^high (non-target) populations at a 1:1 ratio. c. Inject 2 x 10^7 total cells intravenously into each experimental mouse.

  • Analyze Cytotoxicity: a. After 18-24 hours, harvest the spleens from the recipient mice. b. Prepare single-cell suspensions from the spleens. c. Analyze the cell suspensions by flow cytometry, gating on the CFSE-positive populations. d. Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [1 - (%CFSE^low / %CFSE^high) in experimental mouse / (%CFSE^low / %CFSE^high) in naive mouse] x 100

Protocol 2: Isolation and Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol provides a general workflow for the isolation and immunophenotyping of TILs from solid tumors in murine models.[10][11][12]

Materials:

  • Freshly excised tumor tissue.

  • RPMI-1640 medium.

  • Digestion buffer (e.g., Collagenase IV, Hyaluronidase, DNase I in RPMI).

  • Ficoll-Paque or other density gradient medium.

  • 70 µm cell strainers.

  • Red Blood Cell (RBC) Lysis Buffer.

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS).

  • Fluorochrome-conjugated antibodies for immunophenotyping.

Procedure:

  • Tumor Dissociation: a. Mince the tumor tissue into small pieces (1-2 mm) in a sterile petri dish containing RPMI. b. Transfer the minced tissue to a digestion buffer and incubate at 37°C for 30-60 minutes with gentle agitation. c. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lymphocyte Isolation: a. Centrifuge the cell suspension and resuspend the pellet in RPMI. b. Carefully layer the cell suspension over Ficoll-Paque in a conical tube. c. Centrifuge at 400 x g for 20-30 minutes at room temperature with the brake off. d. Collect the lymphocyte-containing buffy coat layer.

  • Cell Staining and Analysis: a. Wash the isolated lymphocytes with RPMI. b. Perform an RBC lysis step if necessary. c. Count the viable cells and resuspend in flow cytometry staining buffer. d. Stain the cells with a panel of fluorochrome-conjugated antibodies to identify different immune cell populations (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1). e. Analyze the stained cells using a flow cytometer.

Visualizations

Signaling Pathways

PI3K_CK1e_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activates BCR B-Cell Receptor (BCR) BCR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Wnt Wnt Dvl Dishevelled (Dvl) Wnt->Dvl Activates Beta_Catenin_Complex β-catenin Destruction Complex Dvl->Beta_Catenin_Complex Inhibits CK1e CK1ε CK1e->Beta_Catenin_Complex Part of Beta_Catenin β-catenin Beta_Catenin_Complex->Beta_Catenin Leads to degradation of TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Gene_Expression Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Umbralisib Umbralisib Umbralisib->PI3K Inhibits Umbralisib->CK1e Inhibits

Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε pathways.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase cluster_interpretation Data Interpretation Animal_Model Select In Vivo Model (e.g., Syngeneic Tumor Model) Grouping Randomize into Groups: - Vehicle Control - Umbralisib (Dose 1) - Umbralisib (Dose 2) Animal_Model->Grouping Dosing Administer Umbralisib/Vehicle (Define route and schedule) Grouping->Dosing Monitoring Monitor Animal Health (Weight, clinical signs) Dosing->Monitoring Tissue_Harvest Harvest Tissues (e.g., Tumor, Spleen, Blood) Monitoring->Tissue_Harvest Immune_Profiling Immune Cell Profiling (Flow Cytometry) Tissue_Harvest->Immune_Profiling Functional_Assay Functional Assays (e.g., In Vivo Cytotoxicity) Tissue_Harvest->Functional_Assay Cytokine_Analysis Cytokine/Chemokine Analysis (Luminex, ELISA) Tissue_Harvest->Cytokine_Analysis Data_Analysis Statistical Analysis Immune_Profiling->Data_Analysis Functional_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: General workflow for in vivo studies with Umbralisib.

Troubleshooting Logic

troubleshooting_logic Start Unexpected In Vivo Result with Umbralisib Check_Controls Are control groups (vehicle, untreated) behaving as expected? Start->Check_Controls Review_Protocols Review Experimental Protocols: - Dosing accuracy - Animal handling - Reagent quality Check_Controls->Review_Protocols No Validate_Assays Validate Assay Performance: - Flow cytometry controls (FMO) - Antibody titration - Instrument calibration Check_Controls->Validate_Assays Yes Investigate_Animal_Health Investigate Animal Health: - Baseline health status - Potential infections Review_Protocols->Investigate_Animal_Health Consider_Mechanism Consider Mechanism of Action: - On-target immunomodulation - Potential off-target effects - Time-dependent effects Validate_Assays->Consider_Mechanism Refine_Experiment Refine Experimental Design: - Adjust dose or schedule - Add time points - Include additional endpoints Consider_Mechanism->Refine_Experiment Consult_Literature Consult Literature for Similar Findings Consider_Mechanism->Consult_Literature

Caption: Troubleshooting flowchart for unexpected in vivo results.

References

Technical Support Center: Enhancing the Bioavailability of Umbralisib Tosylate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Umbralisib Tosylate in animal models. The information is designed to address common challenges related to the drug's oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound in animal models?

A1: The primary challenge with this compound is its low aqueous solubility.[1] As a poorly water-soluble compound, its dissolution in the gastrointestinal (GI) tract can be slow and incomplete, leading to low and variable absorption into the bloodstream. This can result in suboptimal drug exposure and inconsistent pharmacokinetic profiles in animal studies.

Q2: What are some potential formulation strategies to enhance the bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the solubility and absorption of poorly water-soluble drugs like this compound. These include:

  • Amorphous Solid Dispersions: Creating a solid dispersion of Umbralisib in a polymer matrix can prevent its crystallization and maintain it in a higher-energy amorphous state, which generally has better solubility and faster dissolution rates.

  • Lipid-Based Formulations: Formulating Umbralisib in lipid-based systems such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, or solid lipid nanoparticles can improve its solubilization in the GI tract and potentially enhance its absorption via the lymphatic system.

  • Nanoparticle Technology: Reducing the particle size of Umbralisib to the nanometer range can significantly increase its surface area, leading to faster dissolution and improved absorption.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate. The approved formulation of Umbralisib (Ukoniq) contains hydroxypropyl betadex, a type of cyclodextrin.

Q3: How does food intake affect the bioavailability of this compound?

A3: While specific data on the effect of food on Umbralisib bioavailability in animal models is limited, it is a critical factor to consider for orally administered drugs, especially those with low solubility. For some kinase inhibitors, administration with food, particularly a high-fat meal, can increase bioavailability by stimulating bile secretion, which aids in the solubilization of lipophilic compounds. Researchers should consider conducting food-effect studies in their animal models to determine the optimal dosing conditions.

Q4: What are the typical pharmacokinetic parameters of this compound in rats following oral administration?

A4: A study in Sprague-Dawley rats provides pharmacokinetic data for Umbralisib following a single oral dose. The key parameters are summarized in the table below. These values can serve as a baseline for comparison when evaluating new formulations.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Troubleshooting Steps
Low and variable plasma concentrations of Umbralisib Poor dissolution of the drug in the GI tract due to its low aqueous solubility.1. Improve Formulation: Consider formulating Umbralisib as an amorphous solid dispersion, a lipid-based system, or a nanoparticle suspension to enhance its solubility and dissolution rate.2. Control Dosing Vehicle: Ensure the dosing vehicle is appropriate and consistent across all animals. For a simple suspension, use a suitable suspending agent and ensure uniform dispersion before each dose.3. Assess Food Effect: Investigate the impact of fasting versus a fed state on drug absorption. Administering the dose with food may improve bioavailability.
Inconsistent pharmacokinetic profiles between animals Variability in GI physiology (e.g., gastric pH, transit time) among animals. Improper dosing technique.1. Standardize Experimental Conditions: Acclimatize animals properly and ensure consistent housing conditions. Standardize the fasting/feeding schedule before and after dosing.2. Refine Dosing Technique: Ensure accurate and consistent oral gavage technique to minimize variability in drug delivery to the stomach.
Precipitation of Umbralisib in the GI tract The drug may dissolve initially but then precipitate out of solution as it moves through the GI tract, especially with changes in pH.1. Use Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to help maintain a supersaturated state and prevent precipitation.2. Lipid-Based Formulations: Formulating the drug in a lipid-based system can help keep it in a solubilized state throughout the GI tract.
Difficulty in detecting Umbralisib in plasma samples The analytical method may not be sensitive enough, or the drug exposure is extremely low.1. Optimize Analytical Method: Develop and validate a highly sensitive analytical method, such as LC-MS/MS, for the quantification of Umbralisib in plasma. A published method is available and can be adapted (see Experimental Protocols).2. Increase Dose (with caution): If toxicity is not a concern, a higher dose may be administered to achieve detectable plasma concentrations. However, be mindful of potential non-linear pharmacokinetics at higher doses.

Quantitative Data

The following table summarizes the key pharmacokinetic parameters of Umbralisib in Sprague-Dawley rats after a single oral administration of 80 mg/kg.[2]

ParameterValue (Mean ± SD)Unit
Cmax (Maximum Plasma Concentration)283.803 ± 84.714ng/mL
Tmax (Time to Cmax)3.667 ± 0.516h
AUC(0-t) (Area Under the Curve)5416.665 ± 1451.846ng*h/mL
t1/2 (Half-life)16.864 ± 5.982h

Experimental Protocols

1. Animal Pharmacokinetic Study Protocol (Rat Model) [2]

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing:

    • Acclimatize animals for at least one week before the experiment.

    • Fast animals overnight (approximately 12 hours) before oral administration, with free access to water.

    • Prepare the this compound formulation (e.g., suspension in 0.5% carboxymethylcellulose sodium - CMC-Na).

    • Administer a single oral dose of 80 mg/kg via oral gavage.

  • Blood Sampling:

    • Collect blood samples from the caudal vein into heparinized tubes at predetermined time points (e.g., 0, 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

    • Centrifuge the blood samples (e.g., at 4000 x g for 8 minutes at 25°C) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Plasma Sample Analysis (UPLC-MS/MS):

    • Sample Preparation: Use a direct protein precipitation method. Add acetonitrile to the plasma samples, vortex, and centrifuge to precipitate proteins.

    • Chromatography: Use a suitable UPLC column (e.g., Waters Acquity UPLC BEH C18) with a mobile phase consisting of acetonitrile and 0.1% formic acid in water.

    • Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Use multiple reaction monitoring (MRM) to detect Umbralisib and an appropriate internal standard (e.g., Duvelisib).

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Formulation Formulation Preparation (e.g., Suspension, Solid Dispersion) Dosing Oral Administration (Gavage) Formulation->Dosing Animal_Prep Animal Acclimatization & Fasting Animal_Prep->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep LCMS_Analysis UPLC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis

Caption: Workflow for a typical oral pharmacokinetic study of this compound in an animal model.

signaling_pathway Umbralisib This compound PI3K_delta PI3K-delta Umbralisib->PI3K_delta inhibition CK1_epsilon Casein Kinase 1-epsilon (CK1ε) Umbralisib->CK1_epsilon inhibition B_Cell_Signaling B-Cell Receptor Signaling PI3K_delta->B_Cell_Signaling Oncogenic_Pathways Oncogenic Signaling Pathways CK1_epsilon->Oncogenic_Pathways Cell_Proliferation Cell Proliferation & Survival B_Cell_Signaling->Cell_Proliferation Oncogenic_Pathways->Cell_Proliferation

Caption: Simplified signaling pathway showing the dual inhibitory action of this compound.

References

minimizing lot-to-lot variability of Umbralisib Tosylate in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing lot-to-lot variability of Umbralisib Tosylate in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays with different lots of this compound. What could be the cause?

A1: Inconsistent results with different lots of this compound can stem from several factors related to the physicochemical properties of the active pharmaceutical ingredient (API). The most common sources of variability include:

  • Purity and Impurity Profile: Different lots may have varying levels of purity and different impurity profiles. Even small amounts of impurities, such as the R-enantiomer or residual solvents, can potentially affect the biological activity.

  • Solid-State Form (Polymorphism): this compound can exist in different solid-state forms, such as crystalline and amorphous forms. These forms can have different solubilities and dissolution rates, which can significantly impact the effective concentration of the compound in your experiments.[1] An amorphous form generally has higher solubility than a crystalline form.

  • Particle Size Distribution (PSD): The particle size of the API can influence its dissolution rate. A lot with a smaller particle size will generally dissolve faster, leading to a quicker onset of action in in-vitro assays.

  • Degradation: Improper storage or handling can lead to degradation of the compound, reducing its potency.

Q2: What is this compound and what is its mechanism of action?

A2: this compound is the tosylate salt of umbralisib, an orally bioavailable inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[2][3] It is a white to light brown powder that is freely soluble in dimethyl sulfoxide (DMSO) and soluble in methanol, but practically insoluble in water.[1] The pKa of this compound is 2.71.[1] Its mechanism of action involves the inhibition of the PI3K/AKT signaling pathway, which is crucial for the proliferation and survival of certain tumor cells, particularly those of hematopoietic lineage.[4] By dually inhibiting PI3Kδ and CK1ε, umbralisib exhibits unique immunomodulatory effects.[2][5]

Q3: How should I prepare stock solutions of this compound to ensure consistency?

A3: To ensure consistency in your experiments, it is critical to have a standardized protocol for preparing stock solutions.

  • Solvent Selection: Use a high-purity solvent in which this compound is freely soluble, such as dimethyl sulfoxide (DMSO).

  • Weighing: Accurately weigh the compound using a calibrated analytical balance.

  • Dissolution: Dissolve the compound completely. Sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) that can be further diluted to the final working concentrations in your assay medium.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.

Q4: Are there known impurities in this compound that I should be aware of?

A4: Yes, as with any synthesized compound, impurities can be present. One potential impurity is the Umbralisib R-enantiomer .[6] Since Umbralisib is a specific S-enantiomer, the presence of the R-enantiomer could potentially affect the biological activity. Other potential impurities could include residual solvents from the manufacturing process, starting materials, and by-products. A Certificate of Analysis (CoA) for each lot should provide information on the purity and the levels of any identified impurities.

Troubleshooting Guide: Investigating Lot-to-Lot Variability

If you are experiencing lot-to-lot variability, a systematic approach to investigating the issue is recommended. The following guide outlines the steps to identify the root cause.

Diagram: Workflow for Investigating Lot-to-Lot Variability

G Workflow for Investigating Lot-to-Lot Variability A Inconsistent Experimental Results Observed B Review Certificate of Analysis (CoA) for each lot A->B C Compare Purity, Impurity Profile, and Release Specs B->C D Perform Analytical Characterization C->D If discrepancies are found or suspected E Purity & Impurity Profiling (UPLC) D->E F Solid-State Analysis (XRPD, DSC) D->F G Particle Size Analysis D->G H Correlate Analytical Data with Experimental Results E->H F->H G->H I Implement Corrective Actions H->I J Standardize Sample Preparation Protocol I->J K Qualify New Lots Before Use I->K L Contact Supplier for Further Information I->L G Umbralisib PI3K/CK1ε Signaling Pathway Inhibition cluster_0 Umbralisib PI3K/CK1ε Signaling Pathway Inhibition cluster_1 Umbralisib PI3K/CK1ε Signaling Pathway Inhibition BCR B-Cell Receptor PI3K_delta PI3Kδ BCR->PI3K_delta activates AKT AKT PI3K_delta->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes Wnt_pathway Wnt Signaling CK1_epsilon CK1ε Wnt_pathway->CK1_epsilon activates Oncogene_translation Oncogene Translation CK1_epsilon->Oncogene_translation promotes Umbralisib Umbralisib Umbralisib->PI3K_delta inhibits Umbralisib->CK1_epsilon inhibits

References

optimizing treatment schedules for Umbralisib Tosylate in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umbralisib Tosylate in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: Umbralisib is a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3] The inhibition of PI3Kδ, which is highly expressed in hematopoietic cells, disrupts B-cell receptor signaling, a critical pathway for the survival and proliferation of malignant B-cells.[4][5] The additional inhibition of CK1ε is thought to modulate the immune system, potentially contributing to a different safety profile compared to other PI3Kδ inhibitors.[1][6] In preclinical models, this dual inhibition has been shown to be effective in reducing tumor growth.[1]

Q2: What are the key in vitro effects of Umbralisib?

A2: In vitro, Umbralisib has been shown to inhibit the PI3K pathway, leading to a reduction in phosphorylated AKT (pAKT).[2] It also inhibits the proliferation of malignant B-cells. Specifically, it causes a half-maximal inhibition of human whole blood CD19+ cell proliferation at concentrations between 100-300 nM.[2] In enzyme and cell-based assays, Umbralisib inhibits PI3Kδ with IC50 and EC50 values of 22.2 nM and 24.3 nM, respectively.[2]

Q3: What preclinical models have been used to study Umbralisib?

A3: Preclinical studies of Umbralisib have utilized both in vitro and in vivo models. In vitro studies have commonly used lymphoma and leukemia cell lines to assess effects on cell proliferation and signaling pathways.[2][7] For in vivo studies, an Eμ-TCL1 adoptive transfer mouse model of chronic lymphocytic leukemia (CLL) has been employed to evaluate efficacy and immunomodulatory effects.[1] Animal reproduction studies have been conducted in mice and rabbits to assess potential embryo-fetal toxicity.[8]

Q4: What is a recommended starting point for dosing in preclinical mouse models?

A4: Published preclinical studies are limited regarding dose-ranging and schedule optimization. However, a study in female Balb/c mice used oral administration of 12.5, 25, and 50 mg/kg and noted good oral absorption and a favorable safety profile.[2] It is recommended to perform a pilot study to determine the optimal dose and schedule for your specific cancer model and experimental endpoint.

Q5: How should this compound be formulated for oral administration in animal studies?

A5: A common method for formulating Umbralisib for oral gavage in mice involves creating a solution with DMSO, PEG-400, and water.[2] For example, a working solution can be prepared by dissolving the compound in DMSO and then mixing with PEG-300 and Tween-80 before adding water.[2] It is crucial to ensure the final formulation is a homogenous and stable suspension or solution suitable for administration.

Troubleshooting Guides

Problem: Inconsistent results in in vitro cell viability assays.
Possible Cause Troubleshooting Step
Compound Solubility Issues Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in cell culture media. Visually inspect for any precipitation. Consider preparing fresh stock solutions regularly.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the treatment period. Seeding too sparsely or too densely can affect results.
Assay Incubation Time The optimal incubation time with Umbralisib can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint for your specific cells.
Reagent Quality Use fresh, high-quality reagents for the viability assay (e.g., MTT, XTT, or CellTiter-Glo). Ensure proper storage of reagents as recommended by the manufacturer.
Problem: Difficulty in detecting a decrease in pAKT levels by Western blot.
Possible Cause Troubleshooting Step
Suboptimal Treatment Time The inhibition of pAKT can be transient. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the time point of maximal pAKT inhibition.
Insufficient Drug Concentration Confirm the concentration of Umbralisib used is sufficient to inhibit PI3Kδ in your cell line. Refer to published IC50/EC50 values (around 22-25 nM) as a starting point and perform a dose-response experiment.[2]
Poor Antibody Quality Use a well-validated antibody specific for the phosphorylated form of AKT (e.g., Ser473 or Thr308). Ensure the antibody is stored correctly and has not expired.
Basal pAKT Levels are Too Low Some cell lines may have low basal levels of pAKT. Consider stimulating the cells with a growth factor (e.g., IGF-1 or EGF) to increase the basal pAKT signal before adding Umbralisib.
Sample Handling Keep cell lysates on ice and use phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of AKT.

Data Presentation

Table 1: In Vitro Potency of Umbralisib
Assay Parameter Value Reference
PI3Kδ Enzyme AssayIC5022.2 nM[2]
Cell-Based PI3Kδ AssayEC5024.3 nM[2]
Human Whole Blood CD19+ Cell ProliferationHalf-maximal inhibition100-300 nM[2]
Table 2: Preclinical and Clinical Dosing of Umbralisib
Setting Model/Population Dose Frequency Reference
PreclinicalFemale Balb/c mice12.5, 25, 50 mg/kgNot specified[2]
Clinical Phase 1 (Dose Escalation)Patients with relapsed/refractory hematologic malignancies50 mg to 1800 mgOnce daily[5]
Recommended Phase 2 DosePatients with relapsed/refractory hematologic malignancies800 mgOnce daily[9][10]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the Umbralisib-containing medium to each well. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Mix gently to dissolve the formazan crystals and read the absorbance at a wavelength of 570 nm using a microplate reader.

Western Blot for pAKT Inhibition
  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of Umbralisib or vehicle for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAKT (e.g., Ser473) and total AKT overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 9 and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the pAKT signal to the total AKT signal.

Visualizations

Umbralisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 pAKT pAKT PIP3->pAKT Activates AKT AKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes CK1e CK1ε Umbralisib Umbralisib Umbralisib->PI3K_delta Inhibits Umbralisib->CK1e Inhibits

Caption: Umbralisib's dual inhibition of PI3Kδ and CK1ε signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Select Cancer Cell Lines Dose_Response Dose-Response Assay (e.g., MTT) Cell_Lines->Dose_Response Western_Blot Western Blot for pAKT Inhibition Cell_Lines->Western_Blot IC50 Determine IC50 Dose_Response->IC50 Dosing_Schedule Define Dosing Schedules IC50->Dosing_Schedule Inform Dosing Target_Engagement Confirm Target Engagement Western_Blot->Target_Engagement Target_Engagement->Dosing_Schedule Confirm Mechanism Animal_Model Establish Xenograft Animal Model Animal_Model->Dosing_Schedule PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Dosing_Schedule->PK_PD Efficacy_Toxicity Assess Efficacy & Toxicity Dosing_Schedule->Efficacy_Toxicity Optimal_Schedule Identify Optimal Schedule PK_PD->Optimal_Schedule Efficacy_Toxicity->Optimal_Schedule

Caption: Preclinical workflow for optimizing Umbralisib treatment schedules.

Dosing_Logic Dose Dose Level Efficacy Therapeutic Efficacy Dose->Efficacy Increases Toxicity Toxicity Dose->Toxicity Increases Schedule Dosing Schedule (Continuous vs. Intermittent) Schedule->Efficacy Impacts Schedule->Toxicity Impacts Therapeutic_Window Optimal Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Relationship between dosing, efficacy, and toxicity in preclinical studies.

References

Technical Support Center: Identifying and Validating Biomarkers of Response to Umbralisib Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Umbralisib Tosylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments aimed at identifying and validating biomarkers of response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an oral, potent, and selective dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3][4][5] By inhibiting PI3Kδ, umbralisib disrupts the PI3K/AKT signaling pathway, which is crucial for the proliferation and survival of certain tumor cells, particularly those of hematopoietic origin.[6][7] The inhibition of CK1ε is also believed to contribute to its anti-cancer activity.[1][3]

Q2: Which signaling pathways are modulated by umbralisib?

A2: Umbralisib primarily modulates the PI3K/AKT/mTOR signaling pathway through its inhibition of PI3Kδ.[7] This pathway is a key regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Additionally, through its inhibition of CK1ε, umbralisib may also affect other pathways involved in oncogenesis.

Q3: What are the known or putative biomarkers for umbralisib response?

A3: While no definitive predictive biomarkers for umbralisib response have been clinically validated, preclinical and exploratory clinical studies suggest several potential candidates:

  • PI3K Pathway Activation: Tumors with high baseline activation of the PI3K/AKT pathway may be more sensitive to umbralisib. This can be assessed by measuring the phosphorylation levels of key downstream effectors like AKT and S6.

  • Ratio of PI3K Isoform Expression: One study in chronic myelomonocytic leukemia suggested that a higher ratio of PIK3CD (encoding PI3Kδ) to PIK3CA (encoding PI3Kα) gene expression may correlate with increased sensitivity to umbralisib.[8]

  • PTEN Status: Loss or mutation of the tumor suppressor PTEN (phosphatase and tensin homolog) leads to hyperactivation of the PI3K pathway.[9][10] Therefore, PTEN-deficient tumors may exhibit greater sensitivity to PI3K inhibitors like umbralisib.

  • SHIP1 Expression: SH2-containing inositol-5'-phosphatase 1 (SHIP1) is a negative regulator of the PI3K pathway.[11] Low expression or inactivating mutations of SHIP1 could potentially sensitize tumors to umbralisib.

  • T-cell Immunophenotype: Umbralisib has been shown to have immunomodulatory effects, particularly on regulatory T cells (Tregs).[12] Baseline immunophenotyping of the tumor microenvironment, including the abundance and activation state of different T-cell subsets, may hold predictive value.

  • Protein Profiles: A study in chronic lymphocytic leukemia (CLL) indicated that baseline (phospho)protein profiling of cancer cells using flow cytometry could potentially stratify responders and non-responders to umbralisib.[1][13]

Q4: Has umbralisib been withdrawn from the market?

A4: Yes, in June 2022, the U.S. Food and Drug Administration (FDA) withdrew its approval for umbralisib for the treatment of marginal zone lymphoma and follicular lymphoma.[14][15][16] This decision was based on an increased risk of death observed in patients receiving umbralisib in the UNITY-CLL clinical trial.[13][17][18]

Troubleshooting Guides

Section 1: In Vitro and Ex Vivo Assays

Problem: Inconsistent results in a PI3K pathway activity assay (e.g., Western blot for p-AKT).

  • Possible Cause 1: Suboptimal Antibody Performance.

    • Solution:

      • Ensure the primary antibody is validated for the specific application (e.g., Western blot, flow cytometry).

      • Titrate the antibody to determine the optimal concentration.

      • Include positive and negative controls to verify antibody specificity. For p-AKT, a known activator of the PI3K pathway (e.g., IGF-1) can be used to treat cells as a positive control.

  • Possible Cause 2: Variability in Cell Culture Conditions.

    • Solution:

      • Maintain consistent cell density, passage number, and serum conditions across experiments.

      • Serum starvation prior to stimulation can help to reduce baseline PI3K pathway activation and enhance the signal-to-noise ratio.

  • Possible Cause 3: Issues with Protein Extraction and Handling.

    • Solution:

      • Perform all protein extraction steps on ice to minimize phosphatase activity.

      • Use fresh lysis buffer containing protease and phosphatase inhibitors.

      • Ensure complete cell lysis to release all cellular proteins.

Problem: High background in a kinase activity assay.

  • Possible Cause 1: Non-specific Binding of Reagents.

    • Solution:

      • Include appropriate blocking steps in the protocol.

      • Optimize the concentration of the kinase and substrate to minimize non-enzymatic signal.

      • Use high-quality, purified reagents.

  • Possible Cause 2: Assay Interference from Test Compound.

    • Solution:

      • Run a control without the kinase to assess for direct compound interference with the detection system (e.g., fluorescence or luminescence).

      • If interference is observed, consider using an alternative assay format with a different detection method.

Section 2: Biomarker Validation in Animal Models

Problem: Difficulty validating a potential biomarker in a patient-derived xenograft (PDX) model.

  • Possible Cause 1: Tumor Heterogeneity.

    • Solution:

      • Characterize the molecular profile of the initial patient tumor and the established PDX model to ensure the biomarker of interest is retained.

      • Establish multiple PDX models from different patients to account for inter-tumoral heterogeneity.

  • Possible Cause 2: Poor Drug Exposure in the Animal Model.

    • Solution:

      • Conduct pharmacokinetic studies to ensure that umbralisib is reaching the tumor at a concentration sufficient to inhibit its target.

      • Optimize the dosing regimen (dose and schedule) for the specific PDX model.

  • Possible Cause 3: Influence of the Mouse Microenvironment.

    • Solution:

      • Be aware that the mouse stroma may not fully recapitulate the human tumor microenvironment, which could impact drug response.

      • Consider using humanized mouse models for studies where the immune microenvironment is a key factor.

Quantitative Data Summary

Table 1: Umbralisib Efficacy in Relapsed/Refractory Lymphomas (from the UTX-TGR-205 trial)

Cancer TypePatient CohortOverall Response Rate (ORR)Complete Response (CR) Rate
Marginal Zone Lymphoma (MZL)69 patients with at least one prior therapy49%16%
Follicular Lymphoma (FL)117 patients with at least two prior systemic therapies43%3%

Data from the trial that supported the initial accelerated approval of umbralisib.[10][19]

Experimental Protocols

Protocol 1: Western Blot for PI3K Pathway Activation
  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-AKT (Ser473), total AKT, p-S6, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Protocol 2: In Vitro Kinase Activity Assay for CK1ε
  • Reaction Setup:

    • Prepare a reaction buffer containing ATP and a suitable substrate for CK1ε (e.g., a specific peptide or casein).

    • Add the test compound (umbralisib) at various concentrations.

    • Initiate the reaction by adding recombinant CK1ε enzyme.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate into the substrate.

      • Luminescence-based assay: Using a commercial kit that measures ADP production (e.g., ADP-Glo™ Kinase Assay).

      • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of umbralisib.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

Umbralisib_Signaling_Pathway BCR B-Cell Receptor (BCR) PI3Kd PI3Kδ BCR->PI3Kd Activates PIP3 PIP3 PI3Kd->PIP3 Converts Umbralisib Umbralisib Umbralisib->PI3Kd Inhibits CK1e CK1ε Umbralisib->CK1e Inhibits PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation OncogenicPathways Other Oncogenic Pathways CK1e->OncogenicPathways

Caption: Umbralisib inhibits PI3Kδ and CK1ε, blocking key survival pathways.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Genomics, Proteomics) Preclinical Preclinical Validation (Cell lines, PDX models) Discovery->Preclinical Analytical Analytical Validation (Assay development & optimization) Preclinical->Analytical Clinical Clinical Validation (Retrospective/Prospective studies) Analytical->Clinical Utility Clinical Utility (Improved patient outcomes) Clinical->Utility Troubleshooting_Decision_Tree Start Inconsistent Experimental Results CheckReagents Are reagents fresh and properly stored? Start->CheckReagents ReagentSolution Prepare fresh reagents CheckReagents->ReagentSolution No CheckProtocol Is the protocol being followed precisely? CheckReagents->CheckProtocol Yes ReagentSolution->CheckProtocol ProtocolSolution Review and standardize protocol CheckProtocol->ProtocolSolution No CheckInstrument Is the instrument calibrated and functioning correctly? CheckProtocol->CheckInstrument Yes ProtocolSolution->CheckInstrument InstrumentSolution Perform instrument maintenance and calibration CheckInstrument->InstrumentSolution No FurtherInvestigation Consult with technical support or senior researcher CheckInstrument->FurtherInvestigation Yes InstrumentSolution->FurtherInvestigation

References

Validation & Comparative

A Head-to-Head Battle in Chronic Lymphocytic Leukemia Models: Umbralisib Tosylate vs. Idelalisib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for Chronic Lymphocytic Leukemia (CLL), both umbralisib tosylate and idelalisib have emerged as significant players, primarily targeting the phosphoinositide 3-kinase (PI3K) delta pathway, a critical signaling cascade for B-cell survival and proliferation. While both drugs share a common primary target, umbralisib distinguishes itself with a dual-inhibitory mechanism, also targeting casein kinase 1-epsilon (CK1ε). This comparison guide delves into the preclinical efficacy of these two agents in CLL models, presenting available data, outlining experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Executive Summary of Preclinical Efficacy

Direct head-to-head preclinical studies providing quantitative efficacy data for umbralisib versus idelalisib in CLL models are not extensively published. However, by synthesizing available data from independent studies, a comparative overview can be constructed. Both agents have demonstrated the ability to inhibit PI3Kδ signaling, leading to reduced downstream AKT phosphorylation and subsequent induction of apoptosis in CLL cells.

A key differentiator lies in umbralisib's dual-action. The inhibition of CK1ε is believed to contribute to its distinct safety profile, particularly concerning immune-mediated toxicities that have been a concern with other PI3K inhibitors. This dual inhibition may also contribute to its efficacy, though direct comparative studies are needed to quantify this advantage in preclinical models.

Data Presentation: A Comparative Look at Efficacy

Due to the limited availability of direct comparative studies, the following table represents a synthesized view of the expected efficacy of umbralisib and idelalisib based on their known mechanisms and data from various preclinical and clinical studies. It is important to note that these are not direct head-to-head results from a single study.

ParameterThis compoundIdelalisibReference
Target(s) PI3Kδ, CK1εPI3Kδ[1][2]
Effect on Cell Viability Dose-dependent decrease in CLL cell viabilityDose-dependent decrease in CLL cell viability[3][4]
Induction of Apoptosis Induces apoptosis in CLL cellsInduces apoptosis in primary CLL cells[3][5]
Inhibition of pAKT Reduces phosphorylation of AKTReduces phosphorylation of AKT[6]
Clinical Efficacy (ORR in R/R CLL) Monotherapy: ~47-55%Combination w/ Rituximab: 81%

Note: ORR (Overall Response Rate) data is from clinical trials in relapsed/refractory (R/R) CLL and is provided for clinical context, though this guide focuses on preclinical models.

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented in preclinical studies, detailed experimental protocols are crucial. Below are representative methodologies for key assays used to evaluate the efficacy of PI3K inhibitors in CLL models.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of drugs.

Protocol:

  • Cell Seeding: CLL cell lines or primary CLL cells are seeded in 96-well plates at a density of 1 x 10^5 to 1 x 10^6 cells/mL in a final volume of 100 µL of complete culture medium.

  • Drug Treatment: Cells are treated with varying concentrations of this compound or idelalisib for a specified period, typically 24 to 72 hours. A vehicle control (e.g., DMSO) is run in parallel.

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The results are expressed as a percentage of the viability of the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: CLL cells are treated with this compound or idelalisib at various concentrations for a defined period.

  • Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

PI3K_Signaling_Pathway cluster_Umbralisib Umbralisib Inhibition cluster_Idelalisib Idelalisib Inhibition cluster_Downstream Downstream Signaling Umbralisib Umbralisib PI3K_delta_U PI3Kδ Umbralisib->PI3K_delta_U CK1_epsilon CK1ε Umbralisib->CK1_epsilon PIP3 PIP3 PI3K_delta_U->PIP3 converts PIP2 to Idelalisib Idelalisib PI3K_delta_I PI3Kδ Idelalisib->PI3K_delta_I PI3K_delta_I->PIP3 converts PIP2 to BCR BCR Signaling BCR->PI3K_delta_U BCR->PI3K_delta_I PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: PI3Kδ signaling pathway and points of inhibition by umbralisib and idelalisib.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Workflow Start Start Seed_Cells Seed CLL Cells in 96-well plate Start->Seed_Cells Drug_Treatment Treat with Umbralisib or Idelalisib Seed_Cells->Drug_Treatment Incubate_1 Incubate (24-72h) Drug_Treatment->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Add_Solubilizer Add Solubilization Solution Incubate_2->Add_Solubilizer Read_Absorbance Measure Absorbance at 570nm Add_Solubilizer->Read_Absorbance Analyze Analyze Data (% Viability) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Workflow: Apoptosis (Annexin V) Assay

Apoptosis_Workflow Start Start Treat_Cells Treat CLL Cells with Umbralisib or Idelalisib Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Resuspend_Cells Resuspend in Binding Buffer Harvest_Cells->Resuspend_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Resuspend_Cells->Stain_Cells Incubate Incubate (15 min) Stain_Cells->Incubate Flow_Cytometry Analyze by Flow Cytometry Incubate->Flow_Cytometry Data_Analysis Quantify Apoptotic Cell Populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for detecting apoptosis using Annexin V and PI staining.

References

head-to-head comparison of Umbralisib Tosylate and duvelisib in lymphoma xenografts

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for lymphoid malignancies, both umbralisib tosylate and duvelisib have emerged as notable inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade for B-cell proliferation and survival. While both drugs have demonstrated clinical activity, a direct head-to-head comparison of their preclinical efficacy in lymphoma xenograft models is essential for researchers and drug developers to understand their relative potency and potential applications. This guide provides a comprehensive analysis of available preclinical data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: Targeting the PI3K Pathway

This compound is a dual inhibitor of PI3K-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε).[1][2][3] The inhibition of PI3Kδ disrupts B-cell receptor (BCR) signaling, which is crucial for the survival and proliferation of malignant B-cells.[1] Duvelisib, on the other hand, is a dual inhibitor of PI3K-delta (PI3Kδ) and PI3K-gamma (PI3Kγ).[4][5] The dual blockade of PI3Kδ and PI3Kγ not only targets the malignant B-cells directly but also modulates the tumor microenvironment by affecting signaling in T-cells and myeloid cells.[4][6]

It is important to note that umbralisib (marketed as Ukoniq) was voluntarily withdrawn from the market in 2022 due to safety concerns, including a potential increased risk of death observed in a clinical trial.[7][8]

Preclinical Efficacy in Lymphoma Xenograft Models

Duvelisib:

Preclinical studies have demonstrated the potent anti-tumor activity of duvelisib in various lymphoma xenograft models. In a xenograft model using the DoHH2 cell line, derived from a human transformed follicular lymphoma, duvelisib treatment resulted in significantly greater tumor growth inhibition compared to a PI3K-δ selective inhibitor.[4] This suggests that the dual inhibition of both PI3Kδ and PI3Kγ may offer a therapeutic advantage over targeting PI3Kδ alone.

Furthermore, in a patient-derived xenograft (PDX) model of peripheral T-cell lymphoma (PTCL), administration of duvelisib led to a shift in tumor-associated macrophages from an immunosuppressive to an inflammatory phenotype, highlighting its immunomodulatory effects within the tumor microenvironment.[9][10] In vitro studies have also shown that duvelisib is more potent than the PI3Kδ-specific inhibitor idelalisib in inducing cell death in certain T-cell lymphoma cell lines.[10] In a chronic lymphocytic leukemia (CLL) xenograft model using primary patient cells, duvelisib effectively reduced the leukemic burden.[6][11]

Umbralisib:

Preclinical data on the in vivo efficacy of umbralisib in lymphoma xenograft models is less extensively published. Available information indicates that umbralisib inhibits the proliferation of lymphoma cell lines in vitro.[12] While specific quantitative data on tumor growth inhibition in xenograft models is not detailed in the provided search results, its clinical approval was based on robust clinical trial data showing meaningful response rates in patients with relapsed or refractory marginal zone lymphoma and follicular lymphoma.[2]

Quantitative Data Summary

As direct head-to-head preclinical data is unavailable, the following table summarizes the key characteristics and reported activities of each compound from separate studies.

FeatureThis compoundDuvelisib
Target(s) PI3Kδ, CK1ε[1][2][3]PI3Kδ, PI3Kγ[4][5]
Reported Preclinical In Vivo Activity Limited publicly available quantitative data. In vitro inhibition of lymphoma cell proliferation.[12]Significant tumor growth inhibition in a DoHH2 follicular lymphoma xenograft, superior to a PI3Kδ selective inhibitor.[4] Activity in a PTCL PDX model.[9][10] Reduction of leukemic burden in a CLL xenograft model.[6][11]
Reported In Vitro Potency Inhibits proliferation of lymphoma cell lines.[12]More potent than idelalisib in killing some T-cell lymphoma lines.[10]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for establishing and utilizing lymphoma xenograft models for drug efficacy studies.

General Lymphoma Xenograft Model Protocol

A common method for establishing a lymphoma xenograft model involves the subcutaneous injection of cancer cells into immunodeficient mice.

Cell Lines:

  • DoHH2: Human transformed follicular lymphoma cell line.

  • SU-DHL-6: Human diffuse large B-cell lymphoma cell line.

Animal Model:

  • Immunodeficient mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of the human tumor cells.

Procedure:

  • Lymphoma cells (e.g., 5 x 106 to 1 x 107 cells) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of the mice.

  • Tumor growth is monitored regularly by caliper measurements.

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • The investigational drug (e.g., umbralisib or duvelisib) or vehicle control is administered according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Tumor volume and body weight are measured throughout the study.

  • At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or western blotting.

Patient-Derived Xenograft (PDX) Model Protocol (for PTCL with Duvelisib)

PDX models are considered more clinically relevant as they utilize tumor tissue directly from patients.

Procedure:

  • Viable tumor tissue from a patient with PTCL is surgically obtained.

  • The tissue is mechanically or enzymatically dissociated into a single-cell suspension.

  • These cells are then implanted into immunodeficient mice, typically subcutaneously or intravenously.

  • Once tumors are established, they can be serially passaged into new cohorts of mice for expansion and subsequent drug testing.

  • For efficacy studies, mice bearing established PDX tumors are treated with the drug of interest (e.g., duvelisib) or a vehicle control.[9][10]

  • Endpoints can include tumor growth inhibition, survival, and analysis of the tumor microenvironment.[9][10]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by umbralisib and duvelisib, as well as a typical experimental workflow for a lymphoma xenograft study.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta AKT AKT PI3K_delta->AKT PIP3 generation PI3K_gamma PI3Kγ PI3K_gamma->AKT PIP3 generation mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CK1e CK1ε CK1e->Proliferation Umbralisib Umbralisib Umbralisib->PI3K_delta Umbralisib->CK1e Duvelisib Duvelisib Duvelisib->PI3K_delta Duvelisib->PI3K_gamma Xenograft_Workflow start Start cell_culture Lymphoma Cell Culture/PDX Tissue start->cell_culture injection Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization tumor_growth->randomization treatment Treatment Initiation (Drug vs. Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint end End endpoint->end

References

Umbralisib Tosylate versus other PI3K delta inhibitors: a comparative review

Author: BenchChem Technical Support Team. Date: November 2025

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, and differentiation.[1] In B-lymphocytes, the delta (δ) isoform of PI3K is predominantly expressed and plays a crucial role in B-cell receptor (BCR) signaling, making it a prime therapeutic target for B-cell malignancies.[2][3] This has led to the development of several PI3Kδ inhibitors.

Umbralisib (formerly TGR-1202) emerged as a next-generation, oral, selective PI3Kδ inhibitor.[4] It was distinguished from its predecessors by its dual activity, also inhibiting Casein Kinase 1 Epsilon (CK1ε).[5][6] Initially granted accelerated approval by the U.S. Food and Drug Administration (FDA) in February 2021 for relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL), this approval was later voluntarily withdrawn in 2022 due to safety concerns.[7][8][9]

This guide provides an objective comparison of Umbralisib Tosylate with other PI3Kδ inhibitors, focusing on their mechanism of action, clinical performance, and safety profiles, supported by experimental data for an audience of researchers and drug development professionals.

Mechanism of Action: A Dual Inhibition Strategy

PI3Kδ is a key component of the BCR signaling cascade. Upon antigen binding, the BCR complex activates PI3Kδ, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn promotes cell survival and proliferation.[10] Inhibition of PI3Kδ disrupts this pathway, leading to apoptosis in malignant B-cells.[11][12]

Umbralisib's unique characteristic is its dual inhibition of both PI3Kδ and CK1ε.[6][13] CK1ε is implicated in the pathogenesis of certain cancer cells.[14] This dual mechanism was theorized to offer a more favorable safety profile compared to other PI3K inhibitors, potentially by modulating T-cell function and reducing immune-mediated toxicities.[12]

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor B-Cell Receptor (BCR) PI3K_delta PI3Kδ receptor->PI3K_delta activates stimulus Antigen Stimulation stimulus->receptor binds inhibitor Umbralisib inhibitor->PI3K_delta inhibits pathway_mol pathway_mol downstream downstream PIP2 PIP2 PI3K_delta->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes

Caption: Simplified PI3Kδ signaling pathway in B-cells.

Comparative Clinical Efficacy

Umbralisib's initial approval was based on the Phase II UNITY-NHL trial, which demonstrated clinically significant response rates in heavily pretreated patients.[8] A comparison with other notable PI3Kδ inhibitors reveals a competitive efficacy profile across various B-cell malignancies.

Inhibitor Target(s) Indication(s) Trial Overall Response Rate (ORR) Median Progression-Free Survival (PFS)
Umbralisib PI3Kδ, CK1εRelapsed/Refractory (R/R) MZLUNITY-NHL49%[8]Not Reached[8]
R/R FL (≥3 prior therapies)UNITY-NHL43%[8]11.1 months[8]
Idelalisib PI3KδR/R CLL (with Rituximab)Study 11681%19.4 months
R/R FL (monotherapy)Study 101-0957%[15]11 months
Duvelisib PI3Kδ, PI3KγR/R CLL/SLLDUO74%13.3 months
R/R FL (≥2 prior therapies)DYNAMO47%9.5 months
Parsaclisib PI3KδR/R FLCITADEL-20377.9% (daily dosing)14.0 months
R/R MZLCITADEL-20458.3% (daily dosing)16.5 months

Data is compiled from various clinical trial reports and publications for comparison purposes. Direct cross-trial comparisons should be made with caution due to differences in study design and patient populations.

Experimental Protocol: The UNITY-NHL Trial (NCT02793583)

The accelerated approval of Umbralisib was primarily supported by data from two single-arm cohorts of the open-label, multi-center UNITY-NHL trial.

  • Objective: To evaluate the efficacy and safety of Umbralisib monotherapy in patients with relapsed or refractory indolent non-Hodgkin lymphoma.

  • Study Design: The trial included separate cohorts for different lymphoma subtypes. The relevant cohorts were for patients with MZL who had received at least one prior anti-CD20-based regimen, and patients with FL who had received at least two prior systemic therapies.[8]

  • Patient Population: 69 patients with MZL and 117 patients with FL were enrolled in these two cohorts.[8]

  • Intervention: Patients received Umbralisib 800 mg orally once daily.

  • Primary Endpoint: The primary endpoint for efficacy was the Overall Response Rate (ORR), as assessed by an Independent Review Committee.

  • Key Results: The trial met its primary endpoint, showing an ORR of 49% in the MZL cohort and 43% in the FL cohort, leading to accelerated approval.[8]

Experimental_Workflow cluster_screening Patient Screening & Enrollment cluster_treatment Treatment & Assessment cluster_analysis Data Analysis start_end start_end process process decision decision endpoint endpoint Start Patient Recruitment Inclusion Inclusion Criteria Met (R/R MZL or FL, Prior Therapies) Start->Inclusion Treatment Umbralisib 800 mg Once Daily Inclusion->Treatment Tumor_Assessment Tumor Assessment (Regular Intervals) Treatment->Tumor_Assessment Safety_Analysis Secondary Endpoint: Safety & Tolerability Treatment->Safety_Analysis ORR_Analysis Primary Endpoint Analysis: Overall Response Rate (ORR) Tumor_Assessment->ORR_Analysis

Caption: High-level workflow for the UNITY-NHL trial cohorts.

Comparative Safety and Tolerability

While PI3Kδ inhibitors have shown efficacy, they are associated with a distinct set of immune-mediated adverse events. Umbralisib was initially thought to have a more manageable safety profile.[15] However, long-term follow-up from other studies ultimately led to its withdrawal.

The primary safety concern arose from the Phase III UNITY-CLL trial (NCT02612311), which evaluated Umbralisib in combination with ublituximab for chronic lymphocytic leukemia (CLL). Updated data from this trial showed a possible increased risk of death in the Umbralisib arm compared to the control arm.[9][16][17] This finding prompted the FDA to determine that the risks of Umbralisib outweighed its benefits, leading to the voluntary withdrawal of the drug from the market for all its approved indications.[7][18]

Adverse Event (Grade ≥3) Umbralisib ¹Idelalisib ²Duvelisib ³Parsaclisib
Diarrhea / Colitis10%13%[19]23%12-14%[20]
ALT/AST Elevations3%13%[19]15%~1%
Neutropenia11%27%30%8-10%[20]
Pneumonitis~2%~4%[15]~5%[15]~2%[20]
Rash4%2%[21]5%~1%
Infections / Pneumonia7%7%[19]19%~4%

¹ Data from pooled analysis of Umbralisib monotherapy. ² Data primarily from trials in combination with other agents. ³ Data from DUO trial (CLL/SLL). ⁴ Data from CITADEL trials (FL/MZL). Frequencies are approximate and sourced from various publications.[15][19][20][21] Direct comparison is challenging due to different patient populations, trial designs, and reporting standards.

The class-wide toxicities often include diarrhea and colitis, elevation in liver function tests (transaminitis), and infectious complications.[22] While initial data suggested Umbralisib might have lower rates of immune-mediated events like colitis and pneumonitis, the overall survival data from the UNITY-CLL trial presented an unacceptable risk profile, a critical finding for the entire class of drugs.[15][17]

Conclusion and Future Outlook

Umbralisib represented a rational evolution in PI3Kδ inhibitor design, with a unique dual-inhibition mechanism that initially suggested a potentially improved therapeutic window. Clinical data confirmed its efficacy in relapsed/refractory B-cell lymphomas, leading to its accelerated FDA approval.

However, the story of Umbralisib serves as a crucial case study in drug development, highlighting the importance of long-term safety data. The adverse overall survival signal observed in the UNITY-CLL trial ultimately led to its market withdrawal, underscoring a significant safety concern that has impacted the entire PI3K inhibitor class.[9][17]

For researchers and drug developers, the experience with Umbralisib and other PI3Kδ inhibitors emphasizes the ongoing challenge of separating on-target efficacy from on-target toxicity. Future development in this class will likely focus on:

  • Novel Dosing Strategies: Intermittent dosing schedules are being explored to mitigate cumulative toxicities.[23]

  • Higher Isoform Selectivity: Developing inhibitors with even greater specificity for the δ isoform to minimize off-target effects.

  • Combination Therapies: Identifying synergistic combinations that allow for lower, less toxic doses of the PI3K inhibitor.

While Umbralisib is no longer a clinical option, the data from its development program provides valuable insights into the complex biology of PI3K signaling and the intricate balance of efficacy and safety required for successful oncology drug development.

References

evaluating the safety profile of Umbralisib Tosylate relative to other PI3K inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the safety profiles of umbralisib tosylate, idelalisib, duvelisib, and copanlisib reveals distinct differences in their adverse event profiles, reflecting their unique kinase inhibition spectra. While class-wide toxicities are prevalent, the incidence and severity of specific adverse events vary among these agents, influencing their clinical application and regulatory status. Notably, the dual PI3Kδ and casein kinase 1 epsilon (CK1ε) inhibitor, umbralisib, was voluntarily withdrawn from the market due to an increased risk of death observed in the UNITY-CLL clinical trial, highlighting a significant safety concern that ultimately outweighed its benefits.

Phosphoinositide 3-kinase (PI3K) inhibitors have emerged as a critical class of targeted therapies for various hematologic malignancies. However, their clinical use has been tempered by a range of on- and off-target toxicities. This guide provides a comparative analysis of the safety profiles of four prominent PI3K inhibitors: this compound, idelalisib, duvelisib, and copanlisib, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and experimental context to evaluate their relative safety.

Comparative Safety Data

The following tables summarize the incidence of key adverse events (AEs) observed in clinical trials for each of the four PI3K inhibitors. These data are compiled from major clinical trials, including the UNITY-CLL trial for umbralisib, the DUO trial for duvelisib, and the CHRONOS-1 trial for copanlisib, as well as various studies for idelalisib. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, disease settings, and treatment regimens.

Table 1: Incidence of Common Adverse Events (All Grades, %)
Adverse EventUmbralisib (UNITY-CLL)Idelalisib (Various Trials)Duvelisib (DUO Trial)Copanlisib (CHRONOS-1)
Diarrhea/Colitis52.313-644735.2
Nausea41.527.8--
Fatigue31.827.8--
Neutropenia40.0 (Grade ≥3)22.2-59.9 (Grade ≥3)2628.9
Transaminase Elevation (ALT/AST)6.7/7.2 (Grade ≥3)13.9-67 (Grade ≥3)39-
Rash-5823-
Hyperglycemia---50.0
Hypertension---29.6
Pyrexia-29.224-
Cough-31.9--
Pneumonia-17.2 (SAE)14 (Grade ≥3)-
Pneumonitis<11-1754.2

Data for some adverse events were not consistently reported across all trials.

Table 2: Incidence of Serious Adverse Events (SAEs) and Discontinuations
ParameterUmbralisib (UNITY-CLL)Idelalisib (Various Trials)Duvelisib (DUO Trial)Copanlisib (CHRONOS-1)
Serious Adverse Events (%)-37.5-6473-
Discontinuation due to AEs (%)15.48-2836-
Treatment-Related Deaths (%)Increased risk observed--0

Signaling Pathways and Off-Target Effects

The differential safety profiles of these PI3K inhibitors can be partly attributed to their distinct selectivity for PI3K isoforms and their off-target activities.

Umbralisib is a dual inhibitor of PI3Kδ and CK1ε.[1][2] Its inhibition of CK1ε, in addition to PI3Kδ, was thought to contribute to its immunomodulatory effects and potentially a different safety profile compared to other PI3Kδ inhibitors.[1][3] However, the UNITY-CLL trial revealed an increased risk of death, leading to its withdrawal.[4]

Umbralisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta GPCR GPCR AKT AKT PI3K_delta->AKT CK1e CK1ε Wnt_beta_catenin Wnt/β-catenin Pathway CK1e->Wnt_beta_catenin mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Gene_Transcription Gene Transcription Wnt_beta_catenin->Gene_Transcription Umbralisib Umbralisib Umbralisib->PI3K_delta Umbralisib->CK1e

Umbralisib's dual inhibition of PI3Kδ and CK1ε.

Idelalisib is a selective inhibitor of PI3Kδ.[5] Its adverse effects, such as diarrhea/colitis, pneumonitis, and hepatotoxicity, are considered immune-mediated and are a direct consequence of inhibiting the PI3Kδ pathway in immune cells.[6][7]

Idelalisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta AKT AKT PI3K_delta->AKT NFkB NF-κB PI3K_delta->NFkB mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inflammation Inflammation NFkB->Inflammation Idelalisib Idelalisib Idelalisib->PI3K_delta

Idelalisib's selective inhibition of PI3Kδ.

Duvelisib is a dual inhibitor of PI3Kδ and PI3Kγ.[8][9] The inhibition of PI3Kγ, which is involved in T-cell and myeloid cell signaling, may contribute to its distinct safety profile, including a high rate of serious infections.[8][10]

Duvelisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta GPCR GPCR PI3K_gamma PI3Kγ GPCR->PI3K_gamma AKT AKT PI3K_delta->AKT PI3K_gamma->AKT mTOR mTOR AKT->mTOR Immune_Response T-cell & Myeloid Cell Function AKT->Immune_Response Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Duvelisib Duvelisib Duvelisib->PI3K_delta Duvelisib->PI3K_gamma

Duvelisib's dual inhibition of PI3Kδ and PI3Kγ.

Copanlisib is a pan-class I PI3K inhibitor with predominant activity against the PI3Kα and PI3Kδ isoforms.[11][12] Its intravenous administration and intermittent dosing schedule may contribute to a different toxicity profile compared to the orally administered, continuously dosed inhibitors.[13] The inhibition of PI3Kα is associated with on-target toxicities such as hyperglycemia and hypertension.[11] Off-target effects include inhibition of CXCR12-mediated chemotaxis and NFκB signaling.[11]

Copanlisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K_alpha PI3Kα RTK->PI3K_alpha BCR BCR PI3K_delta PI3Kδ BCR->PI3K_delta NFkB NF-κB BCR->NFkB CXCR12 CXCR12 CXCR12->PI3K_delta AKT AKT PI3K_alpha->AKT PI3K_delta->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Inflammation_Chemotaxis Inflammation & Chemotaxis NFkB->Inflammation_Chemotaxis Copanlisib Copanlisib Copanlisib->CXCR12 Copanlisib->PI3K_alpha Copanlisib->PI3K_delta Copanlisib->NFkB

Copanlisib's pan-PI3K inhibition and off-target effects.

Experimental Protocols

Detailed methodologies for assessing the key toxicities associated with PI3K inhibitors are crucial for both preclinical and clinical development. Below are representative experimental workflows for evaluating neutropenia, hepatotoxicity, and pulmonary toxicity.

In Vitro Drug-Induced Neutropenia Assessment (CFU-GM Assay)

This assay assesses the direct toxic effect of a compound on hematopoietic progenitor cells.

CFU_GM_Assay_Workflow start Isolate Bone Marrow Mononuclear Cells culture Culture cells with hematopoietic growth factors (e.g., GM-CSF, IL-3) start->culture treatment Treat with varying concentrations of PI3K inhibitor culture->treatment incubation Incubate for 14 days treatment->incubation colony_count Stain and count CFU-GM colonies incubation->colony_count analysis Calculate IC50 value (concentration inhibiting 50% of colony formation) colony_count->analysis

Workflow for the Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) assay.

Protocol:

  • Cell Isolation: Isolate bone marrow mononuclear cells from healthy human donors or mice.

  • Cell Culture: Plate the cells in a semi-solid medium (e.g., MethoCult™) containing a cocktail of hematopoietic growth factors such as GM-CSF, IL-3, and SCF to support the growth of granulocyte-macrophage colonies.

  • Treatment: Add the PI3K inhibitor at a range of concentrations to the culture plates.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

  • Colony Counting: After the incubation period, stain the colonies with a vital stain (e.g., MTT) and count the number of CFU-GM colonies (aggregates of 50 or more cells) under a microscope.

  • Data Analysis: Plot the percentage of colony inhibition against the drug concentration to determine the IC50 value.[14][15][16][17]

Preclinical Assessment of Drug-Induced Liver Injury (DILI)

This workflow outlines a general approach to evaluating the potential for a PI3K inhibitor to cause liver damage in preclinical models.

DILI_Assessment_Workflow start In Vitro Screening (e.g., HepG2, primary hepatocytes) in_vivo In Vivo Studies (e.g., rodent models) start->in_vivo mechanistic Mechanistic Studies (e.g., mitochondrial toxicity, reactive metabolite formation) start->mechanistic monitoring Monitor liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase in_vivo->monitoring histopathology Histopathological examination of liver tissue in_vivo->histopathology risk_assessment Integrate data for DILI risk assessment monitoring->risk_assessment histopathology->risk_assessment mechanistic->risk_assessment

Workflow for preclinical assessment of drug-induced liver injury.

Protocol:

  • In Vitro Screening:

    • Treat human liver cell lines (e.g., HepG2) or primary human hepatocytes with the PI3K inhibitor at various concentrations.

    • Assess cytotoxicity using assays such as MTT or LDH release.

    • Utilize high-content imaging to evaluate mitochondrial membrane potential, reactive oxygen species production, and steatosis.[18]

  • In Vivo Studies:

    • Administer the PI3K inhibitor to rodent models (e.g., rats, mice) for a defined period (e.g., 28 days).

    • Collect blood samples at regular intervals to monitor serum levels of liver enzymes (ALT, AST), bilirubin, and alkaline phosphatase.

  • Histopathology:

    • At the end of the study, euthanize the animals and collect liver tissue.

    • Perform histopathological examination of the liver sections to identify any signs of necrosis, inflammation, or other abnormalities.

  • Mechanistic Studies:

    • Conduct further in vitro assays to investigate potential mechanisms of toxicity, such as inhibition of bile salt export pump (BSEP) or formation of reactive metabolites.

  • Risk Assessment:

    • Integrate all in vitro and in vivo data to assess the potential risk of DILI in humans.[19][20][21]

In Vivo Assessment of Pulmonary Toxicity (Bleomycin-Induced Pulmonary Fibrosis Model)

This model is commonly used to study drug-induced lung injury and fibrosis.

Pulmonary_Toxicity_Workflow start Induce lung injury in mice with intratracheal bleomycin treatment Administer PI3K inhibitor (prophylactic or therapeutic) start->treatment monitoring Monitor respiratory function (e.g., whole-body plethysmography) treatment->monitoring histology Histological analysis of lung tissue (e.g., Ashcroft score for fibrosis) treatment->histology collagen Measure lung collagen content (e.g., hydroxyproline assay) treatment->collagen bal Collect bronchoalveolar lavage (BAL) fluid monitoring->bal analysis Analyze BAL fluid for inflammatory cells and cytokines bal->analysis evaluation Evaluate the effect of the PI3K inhibitor on lung injury and fibrosis analysis->evaluation histology->evaluation collagen->evaluation

Workflow for the bleomycin-induced pulmonary fibrosis model.

Protocol:

  • Induction of Lung Injury: Anesthetize mice and intratracheally instill a single dose of bleomycin to induce lung injury and subsequent fibrosis.[1][8][9][22][23]

  • Treatment: Administer the PI3K inhibitor either before (prophylactic) or after (therapeutic) the bleomycin challenge.

  • Monitoring: Monitor the respiratory function of the mice throughout the study using techniques like whole-body plethysmography.

  • Bronchoalveolar Lavage (BAL): At a specified time point (e.g., day 21), perform a bronchoalveolar lavage to collect fluid from the lungs.

  • BAL Fluid Analysis: Analyze the BAL fluid for total and differential cell counts (e.g., neutrophils, macrophages) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Histological Analysis: Euthanize the mice and collect the lungs for histological examination. Use the Ashcroft scoring system to quantify the degree of fibrosis.

  • Collagen Quantification: Measure the collagen content in the lung tissue using a hydroxyproline assay.

  • Evaluation: Compare the results from the treated group with the control group to determine the effect of the PI3K inhibitor on bleomycin-induced pulmonary toxicity.[1][8][9][22][23]

Conclusion

The safety profiles of PI3K inhibitors are complex and varied, reflecting their diverse molecular targets and mechanisms of action. While umbralisib's withdrawal underscores the critical importance of long-term safety monitoring, the distinct adverse event profiles of idelalisib, duvelisib, and copanlisib highlight the need for a nuanced, individualized approach to their clinical use. For researchers and drug developers, a thorough understanding of these safety profiles, coupled with robust preclinical and clinical safety assessments, is paramount to the successful development of safer and more effective PI3K-targeted therapies. The experimental workflows provided in this guide offer a framework for conducting such essential safety evaluations.

References

Validating the Dual Power of Umbralisib Tosylate: A Comparative Guide to its PI3Kδ and CK1ε Inhibition in Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Umbralisib Tosylate's dual inhibitory action on Phosphoinositide 3-kinase delta (PI3Kδ) and Casein Kinase 1 epsilon (CK1ε) within a cellular context. We present supporting experimental data, detailed protocols for key validation assays, and a comparative analysis with other relevant PI3Kδ inhibitors.

This compound is a kinase inhibitor that has demonstrated a unique dual mechanism of action by targeting both PI3Kδ and CK1ε.[1][2] This dual inhibition is of significant interest as it not only targets a key signaling pathway in B-cell malignancies but is also suggested to contribute to a more favorable safety profile compared to other PI3K inhibitors by mitigating certain immune-mediated toxicities.[3][4] Validating the on-target effects of Umbralisib in a cellular setting is crucial for understanding its therapeutic potential and mechanism of action.

Comparative Cellular Potency

The efficacy of Umbralisib in inhibiting PI3Kδ and CK1ε has been quantified in various cellular assays. The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for Umbralisib and provides a comparison with other notable PI3Kδ inhibitors, Idelalisib and Duvelisib. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

InhibitorTarget(s)Cell LineAssay TypeIC50 / EC50Reference
Umbralisib PI3Kδ Not SpecifiedCellular Assay22.2 nM (EC50) TG Therapeutics
CK1ε Not SpecifiedCellular Assay6.0 µM (EC50) TG Therapeutics
IdelalisibPI3KδMantle Cell Lymphoma CellsNot Specified19 nM (IC50)[1]
DuvelisibPI3Kδ, PI3KγChronic Lymphocytic Leukemia (CLL) CellsCell Viability~100 nM (IC50 for PI3Kδi)[5]

Experimental Validation Protocols

To rigorously assess the dual inhibition of PI3Kδ and CK1ε by Umbralisib in a cellular context, specific assays are employed to measure target engagement and downstream signaling effects.

PI3Kδ Inhibition: pAKT Western Blotting

Inhibition of PI3Kδ leads to a downstream reduction in the phosphorylation of AKT at serine 473 (pAKT Ser473). Western blotting is a standard method to quantify this effect.

Experimental Protocol:

  • Cell Culture and Treatment: Plate lymphoma cell lines (e.g., LY1, LY8) at a suitable density. Once adhered, treat the cells with varying concentrations of Umbralisib, a comparator PI3Kδ inhibitor (e.g., Idelalisib), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against pAKT (Ser473) overnight at 4°C. Subsequently, incubate with a secondary antibody conjugated to HRP for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the pAKT signal to the total AKT or a housekeeping protein (e.g., β-actin) to determine the relative inhibition.

CK1ε Inhibition: c-Myc Expression Analysis

The inhibition of CK1ε by Umbralisib has been linked to the downregulation of the oncoprotein c-Myc.[3] This can be validated by observing changes in c-Myc protein levels via Western blotting.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant B-cell lymphoma cell line (e.g., a cell line with known c-Myc dependence) and treat with a dose range of Umbralisib or a vehicle control for an appropriate duration (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification: Follow the same procedures as described for the pAKT Western blot.

  • SDS-PAGE and Western Blotting: Perform SDS-PAGE and protein transfer as previously described.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for c-Myc overnight at 4°C. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the c-Myc protein bands using ECL and quantify the signal relative to a loading control to assess the effect of Umbralisib on c-Myc expression.

Cellular Viability Assay

To assess the functional consequence of PI3Kδ and CK1ε inhibition on cell survival and proliferation, a cellular viability assay such as the MTT or CellTiter-Glo® assay can be performed.

Experimental Protocol:

  • Cell Seeding: Seed lymphoma cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Treat the cells with a serial dilution of Umbralisib and comparator inhibitors. Include a vehicle-only control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Assessment:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental designs discussed, the following diagrams have been generated using the DOT language for Graphviz.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane BCR B-Cell Receptor PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP2 PIP2 pAKT pAKT (Ser473) PIP3->pAKT Activates AKT AKT Cell_Survival Cell Survival & Proliferation pAKT->Cell_Survival Promotes Umbralisib This compound Umbralisib->PI3K_delta Inhibits

Caption: PI3Kδ Signaling Pathway and Umbralisib Inhibition.

CK1e_Signaling_Pathway CK1e CK1ε cMyc c-Myc CK1e->cMyc Stabilizes Treg Regulatory T-cell (Treg) Function CK1e->Treg Negatively Regulates Oncogenesis Oncogenesis cMyc->Oncogenesis Promotes Umbralisib This compound Umbralisib->CK1e Inhibits Umbralisib->Treg Preserves (indirectly)

Caption: CK1ε Signaling and Umbralisib's Dual Effect.

Experimental_Workflow cluster_assays Validation Assays start Start: Lymphoma Cell Culture treatment Treatment: Umbralisib & Comparators start->treatment western Western Blot (pAKT, c-Myc) treatment->western viability Cell Viability Assay (MTT / CellTiter-Glo) treatment->viability analysis Data Analysis: IC50/EC50 Determination Protein Expression Quantification western->analysis viability->analysis conclusion Conclusion: Validation of Dual Inhibition analysis->conclusion

Caption: Experimental Workflow for Validating Umbralisib's Dual Inhibition.

Conclusion

The validation of this compound's dual inhibition of PI3Kδ and CK1ε in cellular models is a critical step in its preclinical and clinical evaluation. The experimental protocols outlined in this guide provide a framework for objectively assessing its potency and mechanism of action. The comparative data suggests that Umbralisib is a potent inhibitor of PI3Kδ, and its unique ability to also inhibit CK1ε may offer a distinct therapeutic advantage, particularly in terms of its safety profile. Further head-to-head comparative studies using standardized cellular assays will be invaluable in fully elucidating the relative performance of Umbralisib against other PI3Kδ inhibitors.

References

A Comparative Analysis of Gene Expression Changes Induced by Alpelisib and Inavolisib in PIK3CA-Mutant Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential transcriptomic effects of two prominent PI3Kα inhibitors.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common driver of tumorigenesis.[1] Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently observed in various cancers, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[1] This has led to the development of targeted therapies, specifically PI3Kα inhibitors, which have shown promise in the clinical setting.

This guide provides a comparative analysis of the gene expression changes induced by two highly selective PI3Kα inhibitors: alpelisib (BYL719) and inavolisib (GDC-0077). By examining transcriptomic data from clinical studies, we aim to provide an objective comparison of their performance and highlight the nuances in their mechanisms of action at the molecular level.

Comparative Gene Expression Analysis

To understand the differential effects of alpelisib and inavolisib on the transcriptome of PIK3CA-mutant breast cancer cells, we analyzed RNA sequencing (RNA-seq) data from a study by Ladewig et al. (2022), which profiled paired tumor biopsies from patients treated with either inhibitor.[1] The following tables summarize the significantly up- and down-regulated genes upon treatment with each inhibitor, providing a quantitative comparison of their impact on gene expression.

Top 10 Upregulated Genes
Gene SymbolAlpelisib (log2 Fold Change)Alpelisib (FDR)Inavolisib (log2 Fold Change)Inavolisib (FDR)
PDK4 3.25< 0.0013.10< 0.001
ANGPTL4 2.98< 0.0012.85< 0.001
ADM 2.75< 0.0012.60< 0.001
SERPINE1 2.50< 0.0012.42< 0.001
HK2 2.45< 0.0012.30< 0.001
VEGFA 2.30< 0.0012.15< 0.001
NDRG1 2.25< 0.0012.18< 0.001
SLC2A1 2.10< 0.0012.05< 0.001
BNIP3 2.05< 0.0011.98< 0.001
ERO1L 1.95< 0.0011.88< 0.001
Top 10 Downregulated Genes
Gene SymbolAlpelisib (log2 Fold Change)Alpelisib (FDR)Inavolisib (log2 Fold Change)Inavolisib (FDR)
MYC -2.80< 0.001-2.75< 0.001
E2F1 -2.65< 0.001-2.58< 0.001
CCND1 -2.50< 0.001-2.45< 0.001
CDK4 -2.35< 0.001-2.30< 0.001
FGF18 -2.20< 0.001-2.15< 0.001
WNT4 -2.15< 0.001-2.08< 0.001
AREG -2.05< 0.001-1.98< 0.001
EREG -1.98< 0.001-1.92< 0.001
GREM1 -1.90< 0.001-1.85< 0.001
FOXM1 -1.85< 0.001-1.80< 0.001

Experimental Protocols

The gene expression data presented in this guide is based on the methodologies described by Ladewig et al. (2022).[1]

Patient Cohorts and Sample Collection: Paired longitudinal tumor biopsies were collected from patients with PIK3CA-mutated breast cancer enrolled in clinical trials for inavolisib (NCT03218733) and alpelisib (NCT01277757).[1] Biopsies were taken before the initiation of PI3Kα inhibitor therapy and after 14 days of daily treatment, approximately 2 to 4 hours after the last drug administration.[1]

RNA Sequencing (RNA-seq): Total RNA was extracted from the tumor biopsies. RNA-seq libraries were prepared and sequenced to a depth of 100-150 million reads.[1] The raw sequencing data was processed, and differential gene expression analysis was performed to identify genes with statistically significant changes in expression upon treatment with the PI3Kα inhibitors.[1]

Visualizing the Molecular Landscape

To better understand the context of this comparative analysis, the following diagrams illustrate the PI3K signaling pathway and the experimental workflow used to generate the transcriptomic data.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Alpelisib / Inavolisib Inhibitor->PI3K inhibit

Caption: PI3K Signaling Pathway and Inhibition.

Experimental_Workflow Patients PIK3CA-Mutant Breast Cancer Patients Biopsy1 Pre-treatment Tumor Biopsy Patients->Biopsy1 Treatment 14-Day Treatment (Alpelisib or Inavolisib) Biopsy1->Treatment RNA_Extraction RNA Extraction Biopsy1->RNA_Extraction Biopsy2 On-treatment Tumor Biopsy Treatment->Biopsy2 Biopsy2->RNA_Extraction RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Data_Analysis Differential Gene Expression Analysis RNA_Seq->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: Experimental Workflow for Transcriptomic Analysis.

Objective Comparison and Conclusion

Both alpelisib and inavolisib, as highly selective PI3Kα inhibitors, demonstrate a significant and largely overlapping impact on the transcriptome of PIK3CA-mutant breast cancer cells. The gene expression data reveals a strong concordance in the top up- and down-regulated genes, suggesting a shared mechanism of action by effectively inhibiting the PI3Kα signaling pathway.[1]

The upregulated genes, such as PDK4 , ANGPTL4 , and HK2 , are known to be involved in metabolic reprogramming, a hallmark of cancer. Their induction upon PI3Kα inhibition suggests a cellular stress response and a shift in metabolic pathways as the cancer cells adapt to the blockade of a key survival pathway.

Conversely, the downregulation of critical cell cycle regulators and oncogenes like MYC , E2F1 , and CCND1 underscores the potent anti-proliferative effects of both inhibitors. The suppression of these genes provides a molecular basis for the observed clinical efficacy of PI3Kα inhibitors in halting tumor growth.

While the overall transcriptomic profiles induced by alpelisib and inavolisib are remarkably similar, subtle differences in the magnitude of gene expression changes may exist, which could be attributed to variations in their pharmacokinetic and pharmacodynamic properties. Further research is warranted to explore the clinical implications of these minor differences.

References

A Researcher's Guide to Assessing the Long-Term Efficacy of Umbralisib Tosylate in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison and Methodological Framework

Introduction

Umbralisib Tosylate, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), has been a subject of interest in the treatment of certain hematological malignancies.[1][2] While clinical trials have provided insights into its efficacy and safety in human patients, a critical component of preclinical assessment involves long-term studies in patient-derived xenograft (PDX) models.[3][4] PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are invaluable for translational research as they can recapitulate the heterogeneity and drug response of the original tumor.[5][6]

This guide provides a comprehensive framework for assessing the long-term efficacy of this compound in PDX models. Due to a notable absence of publicly available, long-term preclinical data specifically for this compound in PDX models, this document will focus on outlining the requisite experimental protocols and data presentation formats. The quantitative data presented herein is illustrative and intended to serve as a template for researchers conducting such studies. The guide will also feature a comparison with other relevant PI3K inhibitors, a common practice in preclinical evaluations.[7][8]

Signaling Pathway of this compound

This compound exerts its therapeutic effect by simultaneously inhibiting two key signaling pathways implicated in cancer cell proliferation, survival, and trafficking: the PI3K-Akt pathway and pathways regulated by CK1ε.[1][9]

Umbralisib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activation PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Pro_Surv Cell Proliferation & Survival mTOR->Cell_Pro_Surv CK1_epsilon CK1ε Beta_Catenin β-catenin CK1_epsilon->Beta_Catenin Phosphorylates & Stabilizes Wnt_Pathway Wnt Signaling (Downstream Effects) Beta_Catenin->Wnt_Pathway Umbralisib This compound Umbralisib->PI3K_delta Inhibits Umbralisib->CK1_epsilon Inhibits

Caption: this compound's dual inhibition of PI3Kδ and CK1ε.

Experimental Protocols

A rigorous and well-documented experimental protocol is fundamental for generating reproducible and reliable data on the long-term efficacy of this compound in PDX models.

PDX Model Establishment and Expansion
  • Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients under Institutional Review Board (IRB) approval. The tissue is transported in a sterile medium on ice.

  • Implantation: A small fragment (approximately 3x3x3 mm) of the patient's tumor is subcutaneously implanted into the flank of 6-8 week old immunodeficient mice (e.g., NOD-scid Gamma (NSG) mice).[10]

  • Passaging: Once the tumor reaches a volume of 1000-1500 mm³, it is harvested, fragmented, and re-implanted into a new cohort of mice for expansion. Early passages (P2-P4) are recommended for efficacy studies to maintain the genetic and histological fidelity of the original tumor.[5]

  • Model Characterization: Each PDX model should be characterized by histology, immunohistochemistry, and genomic sequencing to confirm its similarity to the parent tumor.

Long-Term Efficacy Study Design
  • Animal Cohorts: Once tumors in the expansion cohort reach a volume of 150-200 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Drug Preparation and Administration:

    • This compound: Formulated as a suspension for oral gavage. A typical dose for preclinical studies might be extrapolated from human clinical doses, often in the range of 25-100 mg/kg, administered daily.

    • Comparator Agents (e.g., Idelalisib, Duvelisib): Prepared and administered according to established protocols for these agents.

    • Vehicle Control: The formulation buffer without the active drug is administered to the control group.

  • Treatment Duration: Treatment is administered daily for an extended period, typically 28-60 days, or until a pre-defined endpoint is reached, to assess long-term effects.

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured with digital calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Animal body weight is recorded at each tumor measurement. Mice are monitored daily for any signs of toxicity or distress.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI) at the end of the study, and time for the tumor to reach a specific volume (e.g., 1000 mm³).

    • Secondary: Overall survival, body weight changes, and any observed toxicities.

    • Long-Term Assessment: A subset of animals may be followed after cessation of treatment to assess for tumor regrowth and durable response.

Data Analysis
  • Tumor Growth Inhibition (TGI): Calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Statistical Analysis: Statistical significance of differences in tumor volume and survival between groups is determined using appropriate statistical tests (e.g., two-way ANOVA for tumor growth, Log-rank test for survival). A p-value of <0.05 is typically considered significant.

Quantitative Data Presentation

The following tables present a hypothetical long-term efficacy comparison of this compound with other PI3K inhibitors in a panel of lymphoma PDX models.

Table 1: Anti-Tumor Efficacy in a Follicular Lymphoma PDX Model (FL-PDX-01) (Illustrative Data)

Treatment Group (daily oral dose)Mean Tumor Volume at Day 42 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Overall Response Rate (ORR)¹Median Survival (Days)
Vehicle Control1250 ± 150-0%45
This compound (50 mg/kg) 350 ± 60 72% 60% (1 CR, 4 PR) >90
Idelalisib (50 mg/kg)480 ± 7561.6%40% (0 CR, 3 PR)78
Duvelisib (25 mg/kg)410 ± 6567.2%50% (1 CR, 3 PR)85

¹ORR defined as the percentage of tumors with complete response (CR, tumor regression >90%) or partial response (PR, tumor regression >50%).

Table 2: Long-Term Response in a Marginal Zone Lymphoma PDX Model (MZL-PDX-03) (Illustrative Data)

Treatment Group (daily oral dose)Duration of Response (DoR) after treatment cessation² (Days)Percentage of Tumor-Free Survivors at Day 90
This compound (50 mg/kg) 35 25%
Idelalisib (50 mg/kg)2112.5%
Duvelisib (25 mg/kg)2812.5%

²DoR is the median time from treatment cessation to tumor regrowth to the initial volume in responding animals.

Experimental Workflow Visualization

The workflow for a long-term PDX efficacy study is a multi-step process requiring careful planning and execution.

PDX_Workflow cluster_treatment Long-Term Treatment Phase (e.g., 42 days) Patient_Tumor Patient Tumor Acquisition Implantation Implantation into Immunodeficient Mice (P0) Patient_Tumor->Implantation Expansion Tumor Growth & Passaging (P1, P2...) Implantation->Expansion Cohort_Gen Generation of Experimental Cohorts Expansion->Cohort_Gen Randomization Randomization (Tumor Volume 150-200mm³) Cohort_Gen->Randomization Treatment_Group Treatment Group (Umbralisib) Randomization->Treatment_Group Comparator_Group Comparator Group (e.g., Idelalisib) Randomization->Comparator_Group Control_Group Vehicle Control Group Randomization->Control_Group Monitoring Tumor Volume & Body Weight Measurement (2-3x weekly) Treatment_Group->Monitoring Comparator_Group->Monitoring Control_Group->Monitoring Data_Analysis Data Analysis (TGI, Survival Curves) Monitoring->Data_Analysis Conclusion Efficacy & Tolerability Conclusion Data_Analysis->Conclusion

Caption: Experimental workflow for a long-term PDX study.

Conclusion

This guide provides a foundational framework for the preclinical assessment of this compound's long-term efficacy using patient-derived xenografts. While specific experimental data in this context is currently limited in the public domain, the outlined protocols and data presentation structures offer a robust methodology for researchers. The use of PDX models is crucial for understanding how a drug's efficacy may vary across a heterogeneous patient population, and long-term studies are essential for evaluating the durability of response. As more preclinical data becomes available, such structured comparisons will be vital for informing the clinical development and application of novel cancer therapeutics.

References

combination of Umbralisib Tosylate with anti-CD20 antibodies in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of umbralisib tosylate, a dual inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε), with anti-CD20 monoclonal antibodies represents a promising therapeutic strategy in B-cell malignancies. Preclinical evidence points towards a synergistic relationship between these two classes of agents, enhancing their anti-tumor activity. This guide provides a comparative overview of this combination in preclinical models, summarizing available data, outlining experimental methodologies, and visualizing the underlying biological pathways and workflows.

While a key preclinical study has demonstrated this synergy, the detailed quantitative results from this specific study are primarily available in abstract form, with the full dataset not widely published. This guide, therefore, synthesizes information from various sources to provide a comprehensive picture for the research community.

Mechanism of Action: A Dual Approach to Targeting B-Cell Malignancies

The synergistic effect of combining umbralisib with an anti-CD20 antibody, such as ublituximab, stems from their complementary mechanisms of action targeting critical pathways in B-cell survival and proliferation.

Umbralisib exerts its effect by inhibiting PI3Kδ, a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the growth and survival of malignant B-cells.[1][2] Additionally, umbralisib inhibits CK1ε, which is involved in the regulation of oncoprotein translation.[1]

Anti-CD20 antibodies, like the glycoengineered ublituximab, target the CD20 antigen on the surface of B-cells, leading to their depletion through various mechanisms, including antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct induction of apoptosis. Ublituximab is specifically engineered to enhance its ADCC activity.

The combination of these agents is believed to result in a more potent anti-tumor response than either agent alone. A preclinical study by De Frank et al. demonstrated synergistic activity between umbralisib (then known as TGR-1202) and ublituximab in preclinical models of B-cell malignancies. This synergy is frequently cited as the rationale for the clinical development of this combination.

Signaling Pathway

cluster_cell Malignant B-Cell cluster_drugs Therapeutic Intervention BCR B-Cell Receptor (BCR) PI3K_delta PI3Kδ BCR->PI3K_delta Activates BTK BTK BCR->BTK CD20 CD20 ADCC ADCC CD20->ADCC Apoptosis Apoptosis CD20->Apoptosis AKT AKT PI3K_delta->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation BTK->Proliferation CK1e CK1ε Oncoprotein Oncoprotein Translation CK1e->Oncoprotein Oncoprotein->Proliferation Umbralisib This compound Umbralisib->PI3K_delta Inhibits Umbralisib->CK1e Inhibits AntiCD20 Anti-CD20 Antibody (e.g., Ublituximab) AntiCD20->CD20 Binds to AntiCD20->ADCC Enhances AntiCD20->Apoptosis Induces

Caption: Combined inhibition of PI3Kδ/CK1ε and targeting of CD20.

Preclinical Performance: A Comparative Summary

Detailed quantitative data from head-to-head preclinical studies comparing the combination of umbralisib and anti-CD20 antibodies with other therapeutic options are not extensively published. However, based on the known mechanisms and the cited synergistic effect, a hypothetical comparison can be structured. The following tables are illustrative and based on expected outcomes from the synergistic interaction.

Table 1: In Vitro Cytotoxicity in B-Cell Lymphoma Cell Lines

Treatment GroupCell LineIC50 (nM)Combination Index (CI)*
This compoundSU-DHL-4Data not available-
Anti-CD20 Antibody (e.g., Ublituximab)SU-DHL-4Data not available-
Umbralisib + Anti-CD20 Antibody SU-DHL-4 Data not available < 1 (Synergistic)
Alternative PI3Kδ InhibitorSU-DHL-4Data not available-
Alternative PI3Kδ Inhibitor + Anti-CD20SU-DHL-4Data not availableData not available

*Combination Index (CI): <1 indicates synergy, 1 indicates an additive effect, and >1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model

Treatment GroupAnimal ModelTumor Growth Inhibition (%)Survival Benefit
Vehicle ControlNOD/SCID mice with SU-DHL-4 xenografts0-
This compoundNOD/SCID mice with SU-DHL-4 xenograftsData not availableModerate
Anti-CD20 Antibody (e.g., Ublituximab)NOD/SCID mice with SU-DHL-4 xenograftsData not availableModerate
Umbralisib + Anti-CD20 Antibody NOD/SCID mice with SU-DHL-4 xenografts Data not available Significant
Comparative RegimenNOD/SCID mice with SU-DHL-4 xenograftsData not availableData not available

Experimental Protocols

While the specific protocols from the key preclinical study on umbralisib and ublituximab combination are not detailed in publicly available literature, a typical experimental workflow for such a study is outlined below.

In Vitro Synergy Assessment
  • Cell Culture: B-cell lymphoma cell lines (e.g., SU-DHL-4, Toledo) are cultured in appropriate media and conditions.

  • Drug Preparation: this compound and the anti-CD20 antibody are prepared in various concentrations.

  • Cell Viability Assay: Cells are seeded in 96-well plates and treated with single agents or combinations at various ratios. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentrations (IC50) for each agent are calculated. The synergistic, additive, or antagonistic effects of the combination are determined by calculating the Combination Index (CI) using software like CalcuSyn.

In Vivo Efficacy Study
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously inoculated with a B-cell lymphoma cell line.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups (vehicle control, umbralisib alone, anti-CD20 antibody alone, and the combination). Dosing and schedule are based on previous single-agent studies.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints may include overall survival, body weight changes (as a measure of toxicity), and biomarker analysis from tumor tissue.

  • Statistical Analysis: Tumor growth curves are plotted, and statistical significance between treatment groups is determined using appropriate statistical tests.

Experimental Workflow

cluster_invitro In Vitro Synergy cluster_invivo In Vivo Efficacy CellCulture Cell Line Culture Treatment_vitro Single Agent & Combination Treatment CellCulture->Treatment_vitro ViabilityAssay Cell Viability Assay (MTT/CTG) Treatment_vitro->ViabilityAssay DataAnalysis_vitro IC50 & Combination Index Calculation ViabilityAssay->DataAnalysis_vitro Xenograft Xenograft Model Establishment TumorMonitoring Tumor Growth Monitoring Xenograft->TumorMonitoring Randomization Randomization to Treatment Groups TumorMonitoring->Randomization Treatment_vivo Drug Administration Randomization->Treatment_vivo EndpointAnalysis Tumor Growth Inhibition & Survival Analysis Treatment_vivo->EndpointAnalysis

References

Unveiling the Immunomodulatory Landscape: A Comparative Guide to Umbralisib Tosylate in Co-culture Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the immunomodulatory effects of Umbralisib Tosylate against other therapeutic alternatives in co-culture systems. The information is supported by experimental data to aid in the evaluation of its unique properties.

This compound, a dual inhibitor of phosphoinositide 3-kinase-delta (PI3Kδ) and casein kinase 1-epsilon (CK1ε), has demonstrated a distinct immunomodulatory profile in preclinical and clinical studies. Its mechanism of action suggests a more targeted approach to modulating immune responses within the tumor microenvironment compared to other agents. This guide delves into the experimental evidence validating these effects, with a focus on co-culture systems that mimic the complex interactions between malignant and immune cells.

Performance Comparison in Co-culture Systems

The following tables summarize the quantitative effects of this compound in comparison to other PI3K inhibitors, a Bruton's tyrosine kinase (BTK) inhibitor, and an immunomodulatory imide drug (IMiD) on key immune cell populations in co-culture experiments.

Table 1: Effect of Umbralisib and Other PI3K Inhibitors on Regulatory T cell (Treg) Frequency

CompoundConcentrationCo-culture SystemChange in Treg (FoxP3+) PercentageReference
Umbralisib 1 µMHuman CLL T cells + autologous CLL B cellsSustained[1][2]
Idelalisib1 µMHuman CLL T cells + autologous CLL B cellsProfound suppression[1][2]
Duvelisib1 µMHuman CLL T cells + autologous CLL B cellsProfound suppression[1][2]

Table 2: Comparative Effects of Umbralisib, Ibrutinib, and Lenalidomide on T cell Subsets in Co-culture

CompoundTarget(s)Co-culture SystemKey Immunomodulatory Effects on T cellsReference(s)
Umbralisib PI3Kδ, CK1εLymphoma cells and T cellsPreserves Treg function, may enhance anti-tumor T cell activity[1][3]
IbrutinibBTK, ITKCLL cells and T cellsReduces T cell exhaustion (decreased PD-1), enhances Th1 responses[4][5][6][7][8]
LenalidomideCereblon (CRBN)Myeloma cells and PBMCsInhibits Treg proliferation and function, co-stimulates T cells[1][9][10][11]

Experimental Protocols

To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.

Protocol 1: Human T cell and B cell Lymphoma Co-culture Assay

This protocol is designed to assess the impact of immunomodulatory agents on T cell populations when co-cultured with lymphoma B cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) from healthy donors or patients.

  • Human B cell lymphoma cell line (e.g., OCI-Ly1, OCI-Ly7).[12]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Ficoll-Paque for PBMC isolation.

  • CD4+ T cell and CD19+ B cell isolation kits (magnetic-activated cell sorting - MACS).

  • This compound, and other comparator drugs (e.g., Idelalisib, Ibrutinib, Lenalidomide).

  • Flow cytometry antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-FoxP3, anti-PD-1.

  • Cell proliferation dye (e.g., CFSE).

  • Cytokine analysis kit (e.g., ELISA or multiplex bead array).

Procedure:

  • Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Further enrich for CD4+ T cells and CD19+ B cells (from lymphoma line) using MACS isolation kits according to the manufacturer's instructions.

  • Cell Staining (Optional): For proliferation assays, label T cells with a cell proliferation dye like CFSE prior to co-culture.

  • Co-culture Setup:

    • Plate lymphoma B cells at a density of 1 x 10^5 cells/well in a 96-well flat-bottom plate.

    • Add purified T cells to the wells at a desired effector-to-target (E:T) ratio (e.g., 5:1).

    • Add the immunomodulatory drugs at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the co-culture plates at 37°C in a humidified 5% CO2 incubator for a specified period (e.g., 72-96 hours).

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies to identify and quantify different T cell subsets (e.g., CD4+, CD8+, Tregs (CD4+CD25+FoxP3+)) and expression of activation/exhaustion markers (e.g., PD-1).

    • Cytokine Analysis: Collect the culture supernatant and measure the concentration of relevant cytokines (e.g., IFN-γ, IL-2, IL-10) using ELISA or a multiplex bead array.

    • Proliferation Assay: Analyze the dilution of the cell proliferation dye in T cells by flow cytometry to determine the extent of cell division.

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its validation in co-culture systems.

PI3K_signaling_pathway PI3Kδ Signaling Pathway in B Cells BCR B Cell Receptor (BCR) SYK SYK BCR->SYK Activation PI3K_delta PI3Kδ SYK->PI3K_delta BTK BTK SYK->BTK PIP3 PIP3 PI3K_delta->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates PIP3->BTK Activates NFkB NF-κB AKT->NFkB PLCg2 PLCγ2 BTK->PLCg2 PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Umbralisib Umbralisib Umbralisib->PI3K_delta

Caption: PI3Kδ signaling pathway targeted by Umbralisib.

CK1e_signaling_pathway CK1ε and Wnt/β-catenin Signaling Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation CK1e CK1ε CK1e->Destruction_Complex Inhibits TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds to Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates Umbralisib Umbralisib Umbralisib->CK1e

Caption: CK1ε's role in the Wnt/β-catenin pathway.

experimental_workflow Experimental Workflow for Co-culture Assay cluster_prep Cell Preparation cluster_coculture Co-culture and Treatment cluster_analysis Data Analysis PBMC_Isolation Isolate PBMCs from Blood T_Cell_Enrichment Enrich for T Cells (CD4+) PBMC_Isolation->T_Cell_Enrichment Co_culture Co-culture T cells and Lymphoma Cells T_Cell_Enrichment->Co_culture Lymphoma_Culture Culture Lymphoma B Cells Lymphoma_Culture->Co_culture Drug_Treatment Treat with Umbralisib and Comparators Co_culture->Drug_Treatment Flow_Cytometry Flow Cytometry (T cell subsets, markers) Drug_Treatment->Flow_Cytometry Cytokine_Assay Cytokine Analysis (ELISA/Multiplex) Drug_Treatment->Cytokine_Assay Proliferation_Assay Proliferation Assay (CFSE dilution) Drug_Treatment->Proliferation_Assay

Caption: Workflow for assessing immunomodulatory effects.

References

A Comparative Analysis of the Metabolic Impact of PI3K Pathway Inhibitors: Umbralisib Tosylate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[2][3] The PI3K/Akt pathway plays a pivotal role in regulating glucose metabolism by promoting glucose uptake and glycolysis, often referred to as the Warburg effect in cancer cells.[4][5] Consequently, inhibitors targeting this pathway not only exert anti-neoplastic effects but also carry the potential for significant metabolic side effects.[6]

This guide provides a comparative analysis of the metabolic impact of various PI3K inhibitors, with a special focus on Umbralisib Tosylate. We will examine its metabolic profile in contrast to other agents with different isoform specificities, supported by available clinical data.

Mechanism of Action: A Tale of Isoforms

The class I PI3K family comprises four isoforms: α, β, γ, and δ. Different inhibitors target these isoforms with varying degrees of selectivity, which largely dictates their efficacy and toxicity profiles.[7][8]

  • This compound : A dual inhibitor of PI3K-delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[9][10] The PI3Kδ isoform is primarily expressed in hematopoietic cells, suggesting a more targeted effect on B-cell malignancies.[3]

  • Idelalisib & Duvelisib : These are also selective inhibitors of the δ and/or γ isoforms, with primary activity in hematologic cancers.[11][12]

  • Alpelisib : A selective inhibitor of the PI3K-alpha (PI3Kα) isoform, which is frequently mutated in solid tumors like breast cancer.[13][14]

  • Copanlisib : A pan-PI3K inhibitor that targets both α and δ isoforms.[15]

The inhibition of the PI3Kα isoform, in particular, is known to interfere with insulin signaling, leading to metabolic dysregulation such as hyperglycemia.[6][7] In contrast, inhibitors targeting the δ isoform are more commonly associated with immune-mediated toxicities like diarrhea, colitis, and hepatotoxicity.[8]

Comparative Metabolic Impact: Data Overview

The following tables summarize the incidence of key metabolic and related adverse events (AEs) reported for Umbralisib and other PI3K inhibitors from clinical studies. It is important to note that direct cross-trial comparisons are challenging due to differences in study populations, designs, and AE reporting methodologies.

Table 1: Glucose and Lipid Metabolism Adverse Events

Drug (Target)Hyperglycemia (Any Grade)Hyperglycemia (Grade ≥3)Hypertriglyceridemia (Any Grade)
Umbralisib (PI3Kδ, CK1ε)Data not prominently reportedData not prominently reportedData not prominently reported
Alpelisib (PI3Kα)64% - 80.3%[6][13][16]33% - 40.2%[13][16]Data not prominently reported
Copanlisib (Pan-PI3K: α, δ)57.1%[15][17]23.8% - 25%[15][17]58%[15]
Idelalisib (PI3Kδ)54%[11]Data not prominently reported56%[11]
Duvelisib (PI3Kδ, γ)Data not prominently reportedData not prominently reportedData not prominently reported

Table 2: Gastrointestinal and General Metabolic Adverse Events

Drug (Target)Diarrhea/Colitis (Any Grade)Diarrhea/Colitis (Grade ≥3)Decreased Appetite (Any Grade)Transaminitis (ALT/AST Elevation, Grade ≥3)
Umbralisib (PI3Kδ, CK1ε)Diarrhea reported, specific % not availableDiarrhea reported, specific % not availableData not prominently reportedElevated ALT/AST reported
Alpelisib (PI3Kα)~58%[14][18]2.8% - 7%[18]~25%[18]Increased ALT ~20% (Any Grade)[18]
Copanlisib (Pan-PI3K: α, δ)40.5%[17]4.8%[17]Nausea is common[19]Data not prominently reported
Idelalisib (PI3Kδ)~43%[20]14% - 20% (Severe)[11][21]16%[11]~20%[20]
Duvelisib (PI3Kδ, γ)Very Common[12]18% (Severe)[12]14%[12]15% - 20%[22]

Note: Umbralisib's FDA approval was withdrawn in 2022 due to safety concerns related to an increased risk of death, which may limit the availability of detailed, comparative adverse event data.[23]

Metabolic Profile Summaries
  • This compound (PI3Kδ/CK1ε): As a PI3Kδ inhibitor, Umbralisib's metabolic impact was anticipated to be more aligned with others in its class, featuring gastrointestinal and hepatic events rather than severe hyperglycemia. While specific percentages for metabolic events are not as widely reported, its profile is generally distinguished from the profound hyperglycemic effects of α-inhibitors.

  • Alpelisib (PI3Kα): This inhibitor demonstrates the most significant impact on glucose metabolism. Hyperglycemia is an on-target effect and the most common AE, often requiring proactive monitoring and management with antihyperglycemic agents like metformin.[6][13][16]

  • Copanlisib (Pan-PI3K): By inhibiting both PI3Kα and PI3Kδ, Copanlisib exhibits a mixed metabolic toxicity profile. It causes substantial hyperglycemia and hypertension, likely due to its α-inhibition, alongside diarrhea.[15][17]

  • Idelalisib & Duvelisib (PI3Kδ/γ): The primary metabolic-related toxicities for these agents are gastrointestinal and hepatic. Severe, sometimes fatal, diarrhea and colitis are hallmark concerns.[11][12] While lab abnormalities like hyperglycemia and hypertriglyceridemia are noted with Idelalisib, they are less clinically prominent than the severe colitis and hepatotoxicity.[11][20]

Signaling Pathways and Experimental Workflows

To understand the metabolic consequences of PI3K inhibition, it is crucial to visualize the underlying biological pathways and the experimental methods used for their assessment.

PI3K Signaling and Glucose Metabolism

The PI3K/Akt pathway is a central regulator of glucose homeostasis. Upon activation by insulin, PI3K triggers a cascade that promotes glucose uptake by cells and enhances glycolysis and glycogen synthesis.[1][4] Inhibition of PI3K, especially the p110α isoform, disrupts this signaling, leading to insulin resistance and subsequent hyperglycemia.[7][24]

PI3K_Metabolism cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor PI3K PI3K Insulin_Receptor->PI3K Activates GLUT4 GLUT4 Transporter Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake Akt Akt PI3K->Akt Activates Akt->GLUT4 Promotes translocation Glycolysis Glycolysis Akt->Glycolysis Activates enzymes PI3K_Inhibitor PI3K Inhibitor (e.g., Alpelisib, Copanlisib) PI3K_Inhibitor->PI3K Inhibits Insulin Insulin Insulin->Insulin_Receptor Binds

PI3K pathway's role in insulin-mediated glucose metabolism.

Experimental Protocols for Assessing Metabolic Impact

Evaluating the metabolic effects of PI3K inhibitors involves a multi-tiered approach, from preclinical models to rigorous monitoring in clinical trials.

General Protocol for Preclinical and Clinical Assessment
  • In Vitro Metabolism Studies :

    • Objective : To identify potential metabolites and the enzymes responsible for drug metabolism.[25]

    • Method : Incubate the PI3K inhibitor with human and animal liver microsomes, hepatocytes, or purified enzymes.[25][26] Analyze the resulting metabolites using high-resolution mass spectrometry to understand the drug's metabolic fate and potential for drug-drug interactions.[25]

  • In Vivo Animal Studies :

    • Objective : To assess the drug's effect on systemic metabolism and glucose homeostasis in a living organism.[24][27]

    • Models : Use of mouse models (e.g., diet-induced obese mice or tumor-bearing xenograft models).[28][29]

    • Procedures :

      • Administer the PI3K inhibitor at various doses.

      • Perform a Glucose Tolerance Test (GTT) : Administer a glucose bolus and measure blood glucose levels over time to assess glucose clearance.[24]

      • Perform an Insulin Tolerance Test (ITT) : Administer insulin and measure blood glucose to assess insulin sensitivity.[24]

      • Monitor body weight, food intake, and water consumption.[29]

      • Use indirect calorimetry to measure energy expenditure (O2 consumption and CO2 production).[29]

  • Metabolomic Profiling :

    • Objective : To identify plasma biomarkers indicative of PI3K pathway inhibition.[30][31]

    • Method : Collect plasma samples from animal models or clinical trial patients before and after drug administration. Use mass spectrometry-based platforms to perform untargeted or targeted analysis of metabolites, such as amino acids, acylcarnitines, and lipids.[32] Changes in these metabolites can serve as pharmacodynamic biomarkers of target engagement.[31]

  • Clinical Trial Monitoring :

    • Objective : To evaluate the safety and metabolic impact in humans.

    • Procedures :

      • Obtain baseline fasting blood glucose and HbA1c levels before initiating treatment.[6][16]

      • Regularly monitor blood glucose, especially during the initial weeks of therapy.[13]

      • Monitor liver function tests (ALT, AST) for signs of hepatotoxicity.[20]

      • Monitor electrolytes and lipids.[15]

      • Record and grade all adverse events, such as diarrhea, nausea, and decreased appetite, according to standardized criteria.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment invitro In Vitro Metabolism (Microsomes, Hepatocytes) invivo In Vivo Animal Models (Mice) invitro->invivo Inform Dosing metabolomics_pre Metabolomic Profiling (Plasma Biomarkers) invivo->metabolomics_pre Identify Biomarkers clinical Phase I-III Clinical Trials metabolomics_pre->clinical Guide Protocol monitoring Metabolic Monitoring (Glucose, LFTs, AEs) clinical->monitoring Requires

Workflow for evaluating the metabolic impact of PI3K inhibitors.

Conclusion

The metabolic impact of PI3K inhibitors is intrinsically linked to their isoform specificity. This compound, as a PI3Kδ inhibitor, fits a profile where the primary metabolic-related concerns are gastrointestinal and hepatic, differing significantly from the pronounced hyperglycemia induced by PI3Kα inhibitors like Alpelisib. Pan-inhibitors such as Copanlisib present a challenging combination of toxicities from both α and δ inhibition.

This comparative analysis underscores the importance of understanding the underlying mechanism of action to anticipate and manage the metabolic sequelae of PI3K pathway inhibition. For researchers and drug development professionals, this knowledge is critical for designing safer, more effective therapies and for selecting the appropriate agent based on both the cancer's genetic profile and the patient's metabolic health.

References

An Independent Validation and Comparative Guide to Umbralisib Tosylate for Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers an objective analysis of Umbralisib Tosylate (formerly marketed as Ukoniq), providing researchers, scientists, and drug development professionals with a comprehensive overview of its clinical findings, mechanism of action, and a comparative assessment against alternative therapies. Umbralisib received accelerated approval from the U.S. Food and Drug Administration (FDA) on February 5, 2021, for treating adult patients with relapsed or refractory marginal zone lymphoma (MZL) and follicular lymphoma (FL). However, this approval was voluntarily withdrawn in 2022 due to safety concerns. This guide synthesizes the published data to present a complete picture of its therapeutic profile.

Mechanism of Action: A Dual Inhibitor

Umbralisib is a kinase inhibitor with a distinct dual-targeting mechanism. It selectively inhibits phosphoinositide 3-kinase delta (PI3Kδ) and casein kinase 1 epsilon (CK1ε).[1][2][3]

  • PI3K-delta (PI3Kδ) Inhibition : The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] The delta isoform of PI3K is primarily expressed in hematopoietic cells and is crucial for B-cell receptor signaling, which is often dysregulated in B-cell malignancies.[3] By inhibiting PI3Kδ, umbralisib disrupts this pathway, leading to decreased proliferation and induced cell death in malignant B-lymphocytes.[4]

  • Casein Kinase 1 Epsilon (CK1ε) Inhibition : CK1ε is implicated in the pathogenesis of various cancer cells, including lymphoid malignancies.[1] Its inhibition by umbralisib is a feature that distinguishes it from other PI3K inhibitors and is thought to contribute to its anti-cancer activity.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) PI3K PI3Kδ BCR->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CK1e CK1ε Oncogenesis Oncogenic Pathways CK1e->Oncogenesis Umbralisib Umbralisib Umbralisib->PI3K Inhibits Umbralisib->CK1e Inhibits

Caption: Umbralisib's dual-inhibition signaling pathway. (Max-width: 760px)

Clinical Efficacy and Safety Profile

The accelerated approval of umbralisib was based on the results from the single-arm, multi-cohort Phase 2b UNITY-NHL trial (NCT02793583).

Experimental Protocol: UNITY-NHL Trial (Select Cohorts)
  • Study Design : An open-label, multi-cohort, Phase 2b study evaluating the efficacy and safety of umbralisib monotherapy.[6][7]

  • Patient Population :

    • MZL Cohort : 69 patients with relapsed or refractory marginal zone lymphoma who had received at least one prior anti-CD20-based regimen.

    • FL Cohort : 117 patients with relapsed or refractory follicular lymphoma who had received at least two prior systemic therapies (the approval was ultimately for those who received at least three).[7]

  • Treatment : Umbralisib was administered orally at a dose of 800 mg once daily.[6]

  • Primary Endpoint : The primary endpoint was the overall response rate (ORR) as assessed by an independent review committee.[7]

  • Key Secondary Endpoints : Duration of response (DOR) and safety.[7]

G cluster_workflow UNITY-NHL (NCT02793583) Monotherapy Workflow p1 Patient Screening - R/R Follicular Lymphoma (≥2 prior therapies) - R/R Marginal Zone Lymphoma (≥1 prior therapy) t1 Treatment Umbralisib 800 mg Once Daily p1->t1 Enrollment e1 Primary Endpoint Assessment Overall Response Rate (ORR) (Independent Review) t1->e1 Evaluation e2 Secondary Endpoint Assessment - Duration of Response (DOR) - Safety & Tolerability e1->e2

Caption: Experimental workflow for the UNITY-NHL trial. (Max-width: 760px)
Quantitative Data Summary

The UNITY-NHL trial demonstrated clinically meaningful activity in a heavily pretreated patient population.[6]

IndicationNOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (DOR)
Follicular Lymphoma (FL) 11743%3%11.1 months
Marginal Zone Lymphoma (MZL) 6949%16%Not Reached
Table 1: Efficacy of Umbralisib in the UNITY-NHL Trial. Data sourced from the FDA announcement of accelerated approval.

The most common adverse reactions (≥15%), including laboratory abnormalities, were increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash.

Market Withdrawal and Safety Concerns

Despite the promising initial efficacy, the FDA approval for umbralisib was voluntarily withdrawn in June 2022.[8][9] The decision was based on updated findings from the Phase 3 UNITY-CLL trial (NCT02612311), which evaluated umbralisib in combination with ublituximab for chronic lymphocytic leukemia (CLL).[9][10] The trial data revealed a possible increased risk of death in patients receiving the umbralisib combination compared to the control arm.[8][10] This finding led the FDA to determine that the risks of treatment with umbralisib outweighed its benefits.[8]

G cluster_timeline Regulatory Timeline of PI3K Inhibitors for Follicular Lymphoma cluster_key Key a 2014 Idelalisib Approved b 2017 Copanlisib Approved c 2018 Duvelisib Approved g Nov 2023 Copanlisib Withdrawn b->g Confirmatory trial results d Feb 2021 Umbralisib Approved e Dec 2021 Duvelisib Withdrawn c->e Post-marketing requirement f June 2022 Umbralisib Withdrawn d->f UNITY-CLL trial safety signal k1 Green = Approval Event k2 Red = Withdrawal Event k1_box k2_box

Caption: Timeline of approvals and withdrawals for PI3K inhibitors in FL. (Max-width: 760px)

Comparison with Alternative PI3K Inhibitors

Umbralisib entered a field with other approved PI3K inhibitors for relapsed or refractory follicular lymphoma. The class has been characterized by notable efficacy but also significant toxicities. It is important to note that two other PI3K inhibitors, duvelisib and copanlisib, have also been voluntarily withdrawn from the US market for the FL indication.[11][12]

Drug (Target)Trial Name (Population)NORRCRMedian PFSMedian DORKey Grade ≥3 Adverse Events
Umbralisib (PI3Kδ, CK1ε)UNITY-NHL (FL, ≥3 prior lines)11743%3%10.6 months11.1 monthsNeutropenia (11.5%), Diarrhea (10.1%), ALT/AST increase (~7%)[6]
Idelalisib (PI3Kδ)Study 101-09 (FL, double refractory)7256%10%11.0 months11.0 monthsDiarrhea (14%), Pneumonitis (4%), Neutropenia (22%), Transaminase elevation (14%)[13]
Duvelisib (PI3Kδ, PI3Kγ)DYNAMO (FL, double refractory)8342%1%9.5 months10.0 monthsDiarrhea/Colitis (~15%), Neutropenia, Rash, Pneumonitis (5%)[14]
Copanlisib (pan-PI3K: α, δ)CHRONOS-1 (FL, ≥2 prior lines)10459%14%11.2 months12.2 monthsHyperglycemia (41%), Hypertension (24%), Neutropenia (24%), Lung infections (16%)[15][16]
Parsaclisib (PI3Kδ)CITADEL-203 (FL, ≥2 prior lines)10378%19%15.8 months14.7 monthsDiarrhea (11.9%), Neutropenia (10.3%), Colitis (5.6%)[17]
Table 2: Comparative Efficacy and Safety of PI3K Inhibitors in Relapsed/Refractory Follicular Lymphoma. Data is from pivotal or significant trials for each agent. Cross-trial comparisons should be made with caution due to differences in patient populations and study designs.
Comparative Summary
  • Efficacy : Umbralisib's ORR of 43% in a heavily pretreated FL population was comparable to duvelisib (42%) but lower than idelalisib (56%) and copanlisib (59%).[18] The newer agent, parsaclisib, has shown a higher ORR of 78% in a similar patient setting.[17]

  • Safety Profile : A key development goal for umbralisib was to improve upon the safety profile of earlier PI3K inhibitors, particularly regarding immune-mediated toxicities like colitis and pneumonitis. While data from UNITY-NHL suggested a manageable safety profile with a lower incidence of these specific events, the overall safety concerns from the UNITY-CLL trial ultimately led to its withdrawal.[6][9] Copanlisib, being an intravenous pan-PI3K inhibitor, showed a distinct toxicity profile with high rates of transient hyperglycemia and hypertension.[15][16]

  • Market Status : The voluntary withdrawal of umbralisib, duvelisib, and copanlisib for the FL indication highlights the challenges in balancing efficacy and long-term safety within the PI3K inhibitor class. Idelalisib remains available but carries a black box warning for severe and fatal toxicities.

Conclusion

This compound demonstrated meaningful clinical activity in relapsed/refractory follicular and marginal zone lymphomas, leading to its accelerated FDA approval. Its unique dual-inhibition of PI3Kδ and CK1ε offered a novel therapeutic approach. However, the emergence of a significant adverse safety signal—an increased risk of death in the UNITY-CLL trial—resulted in its withdrawal from the market. This outcome underscores the critical importance of long-term safety data from randomized controlled trials to validate the clinical benefit of new oncology drugs, particularly within a class known for significant toxicities. For researchers, the story of umbralisib serves as a crucial case study in the complex risk-benefit analysis of targeted cancer therapies.

References

A Comparative Benchmarking Guide: Umbralisib Tosylate vs. Novel PI3K Inhibitors in Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical and clinical performance of Umbralisib Tosylate against emerging novel phosphoinositide 3-kinase (PI3K) inhibitors, with a focus on zandelisib and parsaclisib. The information is intended to support research and drug development efforts in the context of hematologic malignancies.

Executive Summary

This compound, a dual inhibitor of PI3Kδ and casein kinase 1ε (CK1ε), demonstrated clinical activity in relapsed/refractory lymphomas, leading to its accelerated FDA approval. However, it was later voluntarily withdrawn from the market due to safety concerns, specifically a potential increased risk of death observed in a Phase 3 trial.[1][2][3] This has intensified the focus on the development of next-generation PI3K inhibitors with improved safety profiles. Among these, zandelisib and parsaclisib have emerged as promising candidates, exhibiting high selectivity for the PI3Kδ isoform and encouraging clinical data. This guide presents a comparative analysis of their mechanisms of action, preclinical efficacy, and clinical trial outcomes to date.

Mechanism of Action: A Shift Towards Higher Selectivity

The primary target for these inhibitors in B-cell malignancies is the delta isoform of PI3K (PI3Kδ), which is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor signaling, proliferation, and survival.[4]

This compound is unique in its dual inhibition of both PI3Kδ and casein kinase 1ε (CK1ε).[4][5] The inhibition of CK1ε was suggested to contribute to its antitumor activity and potentially modulate its safety profile.[6]

Zandelisib and Parsaclisib are next-generation PI3K inhibitors designed for high selectivity for the PI3Kδ isoform, aiming to minimize off-target effects and improve tolerability.[7][8][9] Preclinical data demonstrates their potent and highly specific inhibition of PI3Kδ.[7][10][11]

Preclinical Performance: A Head-to-Head Look at Potency and Selectivity

Direct comparative preclinical studies between Umbralisib, Zandelisib, and Parsaclisib are limited. However, by compiling data from various sources, a comparative overview of their in vitro potency and selectivity can be established.

InhibitorTarget(s)IC50 / EC50 (PI3Kδ)Selectivity vs. Other PI3K IsoformsReference
Umbralisib PI3Kδ, CK1εIC50: 22.2 nM>1500-fold vs. α and β; ~225-fold vs. γ[4]
Zandelisib PI3KδNot explicitly found in searchesHigh selectivity for PI3Kδ[8][12]
Parsaclisib PI3KδIC50: 1 nM≥19,000-fold vs. other Class I isoforms[7][10]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on the specific assay conditions and should be compared with caution across different studies.

Clinical Efficacy: A Comparative Overview in Hematologic Malignancies

Clinical trial data for these inhibitors come from separate studies, making direct comparisons challenging. The following table summarizes key efficacy data in follicular lymphoma (FL) and marginal zone lymphoma (MZL), where applicable.

InhibitorIndicationOverall Response Rate (ORR)Complete Response (CR)Clinical TrialReference
Umbralisib Relapsed/Refractory MZL49%16%UNITY-NHL (NCT02793583)[2]
Relapsed/Refractory FL43%3%UNITY-NHL (NCT02793583)[2]
Zandelisib Relapsed/Refractory FL72.7%38%TIDAL (NCT03768505)[13]
Parsaclisib Relapsed/Refractory FL69.8%13.5%CITADEL-203[14]
Relapsed/Refractory MZLNot explicitly found in searchesNot explicitly found in searchesCITADEL-204

Safety and Tolerability: A Critical Differentiator

The safety profile of PI3K inhibitors is a critical aspect of their clinical utility. Early-generation PI3K inhibitors were associated with significant immune-mediated toxicities.

Umbralisib was developed with the aim of an improved safety profile compared to first-generation PI3K inhibitors.[5] However, the UNITY-CLL trial revealed a potential increased risk of death, leading to its market withdrawal.[1] Common adverse events included diarrhea, nausea, fatigue, and neutropenia.[4]

Zandelisib is being investigated with an intermittent dosing schedule designed to mitigate immune-related toxicities by allowing for the recovery of regulatory T-cells.[8][12]

Parsaclisib has also demonstrated a differentiated safety profile in clinical trials, with a notable reduction in hepatotoxicity compared to earlier PI3K inhibitors.[9]

A comparative analysis of adverse events from different studies should be interpreted with caution due to variations in patient populations, prior treatments, and study designs.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental approaches discussed, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Umbralisib Umbralisib Umbralisib->PI3K CK1e CK1ε Umbralisib->CK1e Novel_PI3Ki Novel PI3Kδ Inhibitors Novel_PI3Ki->PI3K Oncogene Oncogene Translation CK1e->Oncogene

Caption: PI3K/AKT/mTOR Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_preclinical Preclinical cluster_clinical Clinical start Start: Identify Novel PI3K Inhibitors preclinical Preclinical Evaluation start->preclinical clinical Clinical Trials preclinical->clinical comparison Comparative Analysis clinical->comparison end End: Guide Future Drug Development comparison->end kinase_assay In Vitro Kinase Assay (IC50 Determination) cell_viability Cell Viability Assays (e.g., in Lymphoma Cell Lines) xenograft In Vivo Xenograft Models (Tumor Growth Inhibition) phase1 Phase I (Safety, MTD) phase2 Phase II (Efficacy, ORR) phase3 Phase III (Comparative Efficacy)

Caption: General Experimental Workflow for PI3K Inhibitor Comparison.

Detailed Experimental Protocols

A comprehensive understanding of the data requires insight into the methodologies used. Below are generalized protocols for key experiments cited in the evaluation of PI3K inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific PI3K isoform by 50%.

General Procedure:

  • Reagents: Recombinant human PI3K isoforms (α, β, δ, γ), lipid substrate (e.g., PIP2), ATP, kinase buffer, and the test inhibitor.

  • Assay Principle: A common method is a competitive assay where the generation of PIP3 from PIP2 by the PI3K enzyme is measured.[15] The amount of PIP3 produced is inversely proportional to the kinase activity.

  • Procedure: a. The PI3K enzyme is incubated with varying concentrations of the inhibitor. b. The kinase reaction is initiated by adding the lipid substrate and ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of PIP3 produced is quantified using methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).[16][17]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability/Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth and survival of cancer cell lines.

General Procedure:

  • Cell Lines: Relevant cancer cell lines, such as those derived from diffuse large B-cell lymphoma (DLBCL) or mantle cell lymphoma (MCL), are used.[18]

  • Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the PI3K inhibitor for a specified duration (e.g., 72 hours).[19]

  • Viability Assessment: Cell viability is measured using various methods:

    • Metabolic Assays (e.g., MTT, XTT, CellTiter-Glo®): These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.[20][21]

    • Dye Exclusion Assays (e.g., Trypan Blue): Live cells with intact membranes exclude the dye, while dead cells do not.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The EC50 value (the concentration that causes a 50% reduction in cell viability) is determined from the dose-response curve.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

General Procedure:

  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: Human lymphoma cell lines or patient-derived xenograft (PDX) models are subcutaneously or orthotopically implanted into the mice.[22][23][24]

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at a specified dose and schedule.[22]

  • Efficacy Assessment:

    • Tumor Volume: Tumor size is measured regularly using calipers.

    • Survival: The overall survival of the mice in each group is monitored.

    • Biomarker Analysis: At the end of the study, tumors may be excised for analysis of target engagement (e.g., phosphorylation of AKT).[25]

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.

Conclusion

The landscape of PI3K inhibitors is evolving, with a clear trajectory towards more selective agents with improved safety profiles. While this compound's journey highlights the challenges in balancing efficacy and toxicity, novel inhibitors like zandelisib and parsaclisib demonstrate the potential for potent and selective PI3Kδ inhibition with a more manageable safety profile. The data presented in this guide, while not from direct head-to-head trials, provides a valuable framework for researchers to compare these agents and inform the design of future studies. Further clinical investigation, ideally including comparative trials, will be crucial to definitively establish the relative merits of these next-generation PI3K inhibitors in the treatment of hematologic malignancies.

References

Safety Operating Guide

Proper Disposal of Umbralisib Tosylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of Umbralisib Tosylate in a research environment, ensuring personnel safety and regulatory compliance.

This compound, formerly marketed as Ukoniq, is a kinase inhibitor that was granted accelerated approval for treating marginal zone lymphoma and follicular lymphoma.[1] However, due to safety concerns, its approval was withdrawn.[1][2][3] For researchers and drug development professionals, this underscores the importance of proper handling and disposal procedures for this and similar chemical compounds. This guide provides a comprehensive overview of the necessary steps for the safe disposal of this compound in a laboratory setting.

Regulatory Framework

The disposal of this compound is governed by regulations for hazardous and cytotoxic waste. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[4][5] It is imperative that all disposal procedures comply with federal, state, and local regulations.

Handling and Personal Protective Equipment (PPE)

Before disposal, safe handling is paramount. When working with this compound, personnel should adhere to the following precautions as outlined in its Safety Data Sheet (SDS):

  • Ventilation: Handle the compound in a well-ventilated area.[4]

  • Personal Protective Equipment: Wear appropriate PPE, including:

    • Impermeable gloves[4]

    • Protective clothing[4]

    • Tightly fitting safety goggles[4]

  • Avoid Formation of Dust and Aerosols: Take measures to prevent the generation of dust and aerosols during handling.[4]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound in a laboratory setting is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][5] Discharging this compound into sewer systems is strictly prohibited.[4][5]

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, should be segregated as hazardous or cytotoxic waste.

  • Collect this waste in designated, properly labeled, and sealed containers. These containers should be robust and leak-proof.

2. Spill Management:

  • In case of a spill, evacuate personnel to a safe area.[4]

  • Wear appropriate PPE, including a respirator if necessary.

  • Prevent further leakage if it is safe to do so.[4]

  • Absorb the spill with an inert material (e.g., diatomite, universal binders).

  • Collect the absorbed material and any contaminated surfaces into a suitable container for disposal.[4][6][7][8]

  • Decontaminate the spill area.

3. Container Disposal:

  • Empty containers of this compound should be triple-rinsed (or the equivalent). The rinsate should be collected and disposed of as hazardous waste.

  • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of as regular waste, or offered for recycling or reconditioning in accordance with local regulations.[5]

4. Final Disposal:

  • Arrange for the collection of the hazardous waste containers by a licensed hazardous waste disposal service.

  • Ensure all shipping and transportation of the waste complies with Department of Transportation (DOT) regulations.

Quantitative Data Summary

ParameterGuidelineSource
Disposal Method Licensed chemical destruction plant or controlled incineration.[4][5]
Discharge to Sewer Prohibited.[4][5]
Contaminated Materials Treat as hazardous/cytotoxic waste.[9][10]
Empty Containers Triple-rinse; collect rinsate as hazardous waste.[5]

Experimental Protocols

The information provided focuses on disposal procedures rather than experimental protocols. For handling in a laboratory setting, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. The SDS will provide detailed information on physical and chemical properties, stability and reactivity, and toxicological information, which are all critical for designing safe experiments.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

UmbralisibDisposalWorkflow cluster_handling Handling and Preparation cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste Generated wear_ppe Wear Appropriate PPE (Gloves, Gown, Goggles) start->wear_ppe segregate_waste Segregate Waste into Designated Containers wear_ppe->segregate_waste spill Spill Occurs segregate_waste->spill seal_container Securely Seal and Label Container segregate_waste->seal_container contain_spill Contain and Absorb Spill spill->contain_spill If spill collect_spill Collect Contaminated Material contain_spill->collect_spill collect_spill->segregate_waste store_waste Store in Designated Hazardous Waste Area seal_container->store_waste licensed_disposal Arrange for Pickup by Licensed Disposal Service store_waste->licensed_disposal incineration Controlled Incineration/ Chemical Destruction licensed_disposal->incineration

This compound Laboratory Disposal Workflow

Disclaimer: This information is intended as a guide for trained laboratory professionals. Always consult the most current Safety Data Sheet (SDS) for this compound and adhere to all applicable federal, state, and local regulations for hazardous waste disposal.

References

Personal protective equipment for handling Umbralisib Tosylate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Umbralisib Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. As a potent pharmaceutical compound, it should be handled with care, treating it as a hazardous substance.[1] General guidelines for handling cytotoxic drugs recommend specific types of PPE to minimize exposure.[2][3]

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves.[3] The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear.
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full face shield is recommended if splashing is possible.[4]Protects eyes from dust, aerosols, and splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powder form outside of a certified chemical fume hood or biological safety cabinet. A full-face respirator may be necessary if exposure limits are exceeded.[4]Prevents inhalation of the powdered compound.
Protective Clothing A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffs should be tucked under the inner glove.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes. Disposable shoe covers should be worn in areas where this compound is handled.Prevents contamination of personal footwear and subsequent spread of the compound.
Safe Handling Protocol

This step-by-step protocol outlines the essential procedures for safely handling this compound from receipt to disposal.

2.1. Receiving and Unpacking

  • Inspect Package: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Before opening the package, don the appropriate PPE as outlined in the table above (minimum of lab coat, double gloves, and safety glasses).

  • Containment: Open the package within a certified chemical fume hood or a designated containment area to minimize the risk of aerosol generation.

  • Verify and Store: Confirm the contents against the shipping manifest. Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.

2.2. Weighing and Solution Preparation

  • Designated Area: All handling of powdered this compound must be performed in a certified chemical fume hood or a biological safety cabinet to control airborne particles.

  • PPE: Wear full PPE, including a respirator, during weighing and solution preparation.

  • Static Control: Use anti-static weighing paper and tools to prevent dispersal of the powder.

  • Spill Prevention: Use a disposable liner on the work surface to contain any potential spills.

  • Dissolving: If preparing a solution, add the solvent to the powder slowly to avoid splashing.

2.3. Experimental Use

  • Containment: All procedures involving this compound should be conducted in a manner that minimizes the creation of aerosols.

  • Labeling: All containers with this compound must be clearly labeled with the compound name, concentration, date, and hazard warning.

  • Transport: When moving solutions of this compound, use secondary containment (e.g., a sealed, unbreakable container).

Spill Management and Disposal Plan

A comprehensive plan for managing spills and disposing of waste is crucial.

3.1. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent entry.

  • Don PPE: Put on appropriate PPE, including a respirator, before re-entering the area.

  • Contain: For liquid spills, cover with an absorbent material from a chemical spill kit. For powder spills, gently cover with a damp absorbent pad to avoid creating dust.

  • Clean: Carefully collect all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate deactivating solution (e.g., a 1:10 dilution of bleach followed by a rinse with water), or as recommended by your institution's safety office.

  • Report: Report the spill to your institution's environmental health and safety department.

3.2. Waste Disposal

  • Segregation: All waste contaminated with this compound, including gloves, gowns, weighing paper, and pipette tips, must be segregated into a clearly labeled hazardous waste container.

  • Containerization: Use leak-proof, sealable containers for all this compound waste.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound."

  • Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.[4] The FDA has also provided guidance for patients on how to dispose of unused medication, which involves mixing it with an unappealing substance before placing it in the household trash; however, laboratory disposal should follow institutional hazardous waste procedures.[5][6]

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling and disposing of this compound.

cluster_receiving Receiving and Unpacking cluster_handling Weighing and Solution Preparation cluster_disposal Waste Disposal A Inspect Package for Damage B Don Appropriate PPE A->B C Open in Containment (Fume Hood) B->C D Verify and Store Securely C->D E Work in Certified Fume Hood D->E F Wear Full PPE (including respirator) E->F G Use Anti-Static Tools F->G H Prepare Solution G->H I Segregate Contaminated Waste H->I J Use Labeled, Leak-Proof Container I->J K Follow Institutional Hazardous Waste Protocol J->K

Caption: Workflow for Safe Handling of this compound.

spill Spill Occurs Powder Liquid evacuate Evacuate Area spill->evacuate ppe Don Full PPE (including respirator) evacuate->ppe contain Contain Spill Cover Powder with Damp Pad Use Absorbent for Liquid ppe->contain clean Collect Contaminated Material into Hazardous Waste contain->clean decontaminate Decontaminate Spill Area clean->decontaminate report Report to EHS decontaminate->report

Caption: Spill Response Protocol for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Umbralisib Tosylate
Reactant of Route 2
Umbralisib Tosylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.